molecular formula C6H7NO2S B186581 Methyl 2-aminothiophene-3-carboxylate CAS No. 4651-81-4

Methyl 2-aminothiophene-3-carboxylate

Cat. No.: B186581
CAS No.: 4651-81-4
M. Wt: 157.19 g/mol
InChI Key: DGGJQLCAYQCPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminothiophene-3-carboxylate is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523742. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-aminothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGJQLCAYQCPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196863
Record name Methyl 2-amino-3-thenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4651-81-4
Record name Methyl 2-amino-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4651-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-3-thenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4651-81-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-amino-3-thenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-3-thenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 2-amino-3-thenoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C26DR8VS6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4651-81-4

Abstract

This technical guide provides a comprehensive overview of Methyl 2-aminothiophene-3-carboxylate (CAS 4651-81-4), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the physicochemical properties, synthesis methodologies, and key applications of this compound, with a particular focus on its role as a precursor to pharmacologically active molecules. Detailed experimental protocols for its synthesis and derivatization are provided, alongside a summary of its safety profile. Furthermore, this guide explores the biological significance of its derivatives, illustrating their mechanism of action through signaling pathway diagrams.

Introduction

This compound is an organic heterocyclic compound that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its thiophene core, substituted with both an amino and a carboxylate group, provides a unique scaffold for the construction of complex fused heterocyclic systems.[2] This compound is particularly instrumental in the development of thienopyrimidine derivatives, a class of compounds known for their diverse pharmacological activities, including roles as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.[3][4] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid at room temperature.[1][3] It exhibits limited solubility in water but is soluble in various organic solvents such as methanol, ethanol, and dimethylformamide.[1]

Table 1: Physicochemical and Identification Data

PropertyValueReference
CAS Number 4651-81-4[5][6]
Molecular Formula C₆H₇NO₂S[5]
Molecular Weight 157.19 g/mol [5]
Appearance White to light yellow crystal powder[3]
Melting Point 76-81 °C[5]
SMILES COC(=O)c1ccsc1N[5]
InChI 1S/C6H7NO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3[5]
EC Number 225-084-8

Synthesis of this compound

The most prominent method for the synthesis of this compound and its derivatives is the Gewald reaction.[7][8] This multicomponent reaction offers a straightforward and efficient route to highly substituted 2-aminothiophenes.[8]

General Experimental Protocol: Gewald Three-Component Reaction

This protocol describes a one-pot synthesis of 2-aminothiophene derivatives.

Procedure: [9]

  • To a mixture of an appropriate ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.

  • Stir the reaction mixture at 45 °C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the resulting precipitate and wash it with ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Alternative Protocol: Modified Gewald Reaction

This modified procedure is also commonly employed for the synthesis of the title compound.[3]

Procedure: [3]

  • Combine methyl cyanoacetate and 1,4-dithiane-2,5-diol in methanol.

  • Add triethylamine to the mixture.

  • The reaction proceeds to yield this compound.

Gewald_Reaction_Workflow reagents Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur reaction_mixture Reaction Mixture reagents->reaction_mixture base Base Catalyst (e.g., Morpholine) base->reaction_mixture solvent Solvent (e.g., Methanol) solvent->reaction_mixture heating Heating (e.g., 45°C) reaction_mixture->heating cooling Cooling to Room Temperature heating->cooling filtration Filtration cooling->filtration washing Washing with Ethanol filtration->washing recrystallization Recrystallization washing->recrystallization product This compound recrystallization->product

Figure 1. Workflow for the Gewald Synthesis.

Chemical Reactivity and Applications

This compound is a versatile building block due to its reactive amino and ester functional groups. It is a key starting material for the synthesis of thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[10][11]

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

A common application is the reaction with formamide to yield thieno[2,3-d]pyrimidin-4(3H)-one.[5]

Experimental Protocol: [12]

  • Reflux a solution of this compound in an excess of formamide.

  • Upon completion of the reaction, cool the mixture to allow for the precipitation of the product.

  • Isolate the product by filtration and purify by recrystallization.

Synthesis of Schiff Bases

The amino group can readily undergo condensation with aldehydes to form Schiff bases.

Experimental Protocol: [9]

  • Prepare a solution of this compound (1 mmol), salicylaldehyde (1 mmol), and 2-3 drops of concentrated H₂SO₄ in ethanol (10 mL).

  • Reflux the solution for 3-4 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the crude product by filtration, wash with water (5 mL), and recrystallize from ethanol to obtain the pure Schiff base.

Derivatization_Reactions start This compound product1 Thieno[2,3-d]pyrimidin-4(3H)-one start->product1 Reflux product2 Schiff Base start->product2 Condensation product3 Thienopyrimidine Derivatives start->product3 Cyclization reagent1 Formamide reagent1->product1 reagent2 Aldehyde (e.g., Salicylaldehyde) reagent2->product2 reagent3 Isocyanates/ Isothiocyanates reagent3->product3 PLK1_Inhibition_Pathway inhibitor Thienopyrimidine Derivative (from this compound) plk1 Polo-like Kinase 1 (PLK1) inhibitor->plk1 Inhibits apoptosis Apoptosis inhibitor->apoptosis Induces g2m G2/M Checkpoint plk1->g2m Promotes Progression plk1->apoptosis Prevents mitosis Mitosis g2m->mitosis

References

physical and chemical properties of Methyl 2-aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminothiophene-3-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its thiophene core, functionalized with both an amine and a carboxylate group, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its significance as a precursor to potent kinase inhibitors. Particular focus is given to the role of its derivatives in modulating key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR, MAPK, and PLK1 pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Core Properties of this compound

This section summarizes the key physical and chemical identifiers and properties of this compound.

Identifiers and General Properties
PropertyValueReference(s)
IUPAC Name This compound
CAS Number 4651-81-4
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Appearance White to light yellow crystalline powder.[1][1]
Odor Faint, characteristic.
Physicochemical Data
PropertyValueReference(s)
Melting Point 76-81 °C
Boiling Point 259.451 °C at 760 mmHg (Predicted)
Solubility Limited solubility in water. Soluble in ethanol, methanol, and dimethylformamide (DMF).
pKa (Predicted) 0.10 ± 0.10[2]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400-3300N-HAsymmetric and symmetric stretching
~2950C-H (methyl)Stretching
~1670C=O (ester)Stretching
~1600-1450C=C (thiophene)Stretching
~1250C-O (ester)Stretching
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 157. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 126, or the loss of the entire ester group (-COOCH₃) to yield a fragment at m/z 98.[4]

Experimental Protocols

Synthesis via Gewald Reaction

The most common and versatile method for the synthesis of this compound is the Gewald three-component reaction.[5]

Reaction Scheme:

Gewald_Reaction Ketone Ketone/Aldehyde Product This compound Ketone->Product Cyanoacetate Methyl Cyanoacetate Cyanoacetate->Product Sulfur Sulfur Sulfur->Product Base Base (e.g., Morpholine) Base->Product Catalyst

Figure 1: Gewald Reaction for the synthesis of this compound.

Materials:

  • Ketone or aldehyde (e.g., cyclohexanone)

  • Methyl cyanoacetate

  • Elemental sulfur

  • Base catalyst (e.g., morpholine or triethylamine)

  • Solvent (e.g., methanol or ethanol)

Procedure:

  • To a stirred solution of the ketone/aldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in the chosen solvent, add elemental sulfur (1.1 eq).

  • To this mixture, add the base catalyst (0.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, the solvent can be partially evaporated, and the mixture cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

Purification Protocols

3.2.1. Recrystallization

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or methanol are commonly used for this compound.

Procedure:

  • Dissolve the crude product in a minimal amount of hot recrystallization solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Product HotSolvent Add Minimal Hot Solvent Crude->HotSolvent HotFilter Hot Filtration HotSolvent->HotFilter Cooling Slow Cooling HotFilter->Cooling IceBath Ice Bath Cooling->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry

Figure 2: General workflow for the recrystallization of this compound.

3.2.2. Column Chromatography

Stationary Phase: Silica gel (200-300 mesh)

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ratio is optimized using TLC to achieve good separation (Rf value of the product is typically around 0.3-0.4).

Procedure:

  • Prepare a slurry of silica gel in the eluent and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Role in Drug Development: A Precursor to Kinase Inhibitors

This compound is a key starting material for the synthesis of thienopyrimidines, a class of compounds that has shown significant promise as inhibitors of various protein kinases.[6][7][8] Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in human cancers. Thienopyrimidine derivatives synthesized from this compound have been developed as potent and selective inhibitors of PI3K, particularly the PI3Kα isoform.[6][7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thienopyrimidine Thienopyrimidine Derivative Thienopyrimidine->PI3K Inhibits

Figure 3: Inhibition of the PI3K/AKT/mTOR pathway by thienopyrimidine derivatives.

By inhibiting PI3Kα, these compounds block the conversion of PIP2 to PIP3, thereby preventing the downstream activation of AKT and mTORC1. This leads to the suppression of cell growth and proliferation in cancer cells with an overactive PI3K pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis. The p38 MAPK subfamily is particularly involved in cellular responses to stress. Certain thienopyrimidine derivatives have been identified as inhibitors of p38α MAPK.[8]

MAPK_Pathway Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38MAPK p38α MAPK MAPKK->p38MAPK Phosphorylates TranscriptionFactors Transcription Factors p38MAPK->TranscriptionFactors Activates InflammationApoptosis Inflammation & Apoptosis TranscriptionFactors->InflammationApoptosis Thienopyrimidine Thienopyrimidine Derivative Thienopyrimidine->p38MAPK Inhibits

Figure 4: Inhibition of the p38 MAPK pathway by thienopyrimidine derivatives.

Inhibition of p38α MAPK by these compounds can modulate inflammatory responses and induce apoptosis in cancer cells, highlighting another avenue for their therapeutic application.

Targeting the PLK1 Signaling Pathway

Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, with critical functions in mitosis. Overexpression of PLK1 is common in many cancers and is associated with poor prognosis. Thienopyrimidine-based compounds have been investigated as potent inhibitors of PLK1.[9]

PLK1_Pathway G2Phase G2 Phase PLK1 PLK1 G2Phase->PLK1 Activates Mitosis Mitosis PLK1->Mitosis Promotes CellDivision Cell Division Mitosis->CellDivision Thienopyrimidine Thienopyrimidine Derivative Thienopyrimidine->PLK1 Inhibits

Figure 5: Inhibition of the PLK1 signaling pathway by thienopyrimidine derivatives.

By inhibiting PLK1, these derivatives disrupt mitotic progression, leading to cell cycle arrest and ultimately, apoptosis in cancer cells. This mechanism of action makes PLK1 an attractive target for cancer therapy, and this compound serves as a valuable starting point for the development of such inhibitors.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature make it an ideal scaffold for the generation of extensive compound libraries. The demonstrated efficacy of its thienopyrimidine derivatives as potent kinase inhibitors targeting fundamental cancer-related signaling pathways underscores its importance in modern medicinal chemistry. This technical guide has provided a detailed overview of its properties, synthesis, and therapeutic potential, offering a solid foundation for further research and development in this exciting area.

References

An In-depth Technical Guide to the Solubility of Methyl 2-aminothiophene-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-aminothiophene-3-carboxylate (CAS No: 4651-81-4), a critical building block in pharmaceutical synthesis. While quantitative solubility data is not extensively available in published literature, this document outlines its qualitative solubility in common organic solvents and provides a detailed experimental protocol for researchers to determine precise quantitative values. Furthermore, it illustrates key experimental and synthetic workflows relevant to its application in drug development.

Overview of this compound

This compound is a thiophene derivative widely utilized as a synthetic intermediate in the pharmaceutical and chemical industries.[1] It serves as a versatile precursor for the synthesis of various heterocyclic compounds, most notably thienopyrimidine derivatives, which are investigated as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.[1][2] The compound typically appears as a white to off-white or light yellow crystalline solid.[1][3] Understanding its solubility is paramount for designing efficient synthetic routes, purification strategies, and formulation development.

Solubility Profile

Published literature indicates that this compound has limited solubility in water but is more soluble in common organic solvents.[1] A qualitative summary is presented below. Researchers are encouraged to use the experimental protocol in Section 3.0 to determine quantitative values for their specific applications.

Table 1: Qualitative and Quantitative Solubility of this compound

SolventQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)Molar Solubility (mol/L at 25°C)
MethanolSoluble[1]Data not availableData not available
EthanolSoluble[1]Data not availableData not available
Dimethylformamide (DMF)Soluble[1]Data not availableData not available
AcetoneData not availableData not availableData not available
Ethyl AcetateData not availableData not availableData not available
Dichloromethane (DCM)Data not availableData not availableData not available
TolueneData not availableData not availableData not available
WaterSparingly Soluble[1]Data not availableData not available

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of choice, based on the widely accepted shake-flask method.[4][5]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials or flasks with airtight seals

  • Orbital shaker with temperature control or temperature-controlled water bath[4]

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC with UV detector)

Workflow for Solubility Determination

The overall process involves achieving equilibrium, separating the saturated solution, and quantifying the dissolved solute.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep_solute Weigh excess solute prep_solvent Add precise volume of solvent prep_solute->prep_solvent prep_seal Seal container prep_solvent->prep_seal equil Agitate at constant T (e.g., 24-48h) prep_seal->equil sep_settle Allow solids to settle equil->sep_settle sep_filter Filter aliquot of supernatant sep_settle->sep_filter quant_dilute Dilute sample if necessary sep_filter->quant_dilute quant_analyze Analyze via HPLC or UV-Vis quant_dilute->quant_analyze quant_calc Calculate concentration quant_analyze->quant_calc G start This compound intermediate1 Thieno[2,3-d]pyrimidin-4(3H)-one start->intermediate1 Cyclocondensation [4, 9] reagent1 Formamide (HCONH2) or Urea (NH2CONH2) reagent1->intermediate1 intermediate2 4-Chlorothieno[2,3-d]pyrimidine intermediate1->intermediate2 Chlorination [9] reagent2 Chlorinating Agent (e.g., POCl3) reagent2->intermediate2 final_product Substituted Thienopyrimidine (Kinase Inhibitor Library) intermediate2->final_product Nucleophilic Substitution [11] reagent3 Various Amines (R-NH2) reagent3->final_product

References

Technical Guide: ¹H and ¹³C NMR Spectral Data of Methyl 2-aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-aminothiophene-3-carboxylate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound is of interest.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the preparation of various biologically active molecules and functional materials. Accurate and detailed spectral data are crucial for the unambiguous identification and characterization of this compound and its derivatives. This guide presents the ¹H and ¹³C NMR data in a structured format, accompanied by a detailed experimental protocol for data acquisition.

Molecular Structure and NMR Assignments

The molecular structure of this compound is depicted below, with atoms numbered for clarity in NMR signal assignments.

Methyl_2-aminothiophene-3-carboxylate cluster_thiophene C2 C2 S1 S1 C2->S1 N N(H₂) C2->N C3 C3 C3->C2 C_ester C=O C3->C_ester C4 C4 C4->C3 C5 C5 C5->C4 S1->C5 O_ester O C_ester->O_ester CH3_ester CH₃ O_ester->CH3_ester p1 p2 p3 p4 p5 p6

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH₂7.24broad singlet-2H
H-56.81doublet5.81H
H-46.27doublet5.81H
OCH₃3.69singlet-3H

¹³C NMR Spectral Data

The ¹³C NMR spectral data for this compound in DMSO-d₆ are provided below. Chemical shifts (δ) are reported in ppm.

Carbon Assignment Chemical Shift (δ, ppm)
C=O165.8
C-2152.6
C-5128.8
C-4126.7
C-399.7
OCH₃59.6

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep_sample Dissolve 10-20 mg of sample in ~0.7 mL of DMSO-d₆ add_tms Add a small drop of TMS (internal standard) prep_sample->add_tms transfer Transfer solution to a 5 mm NMR tube add_tms->transfer instrument_setup Insert sample, lock, tune, and shim transfer->instrument_setup h1_acq ¹H NMR Acquisition: - zg30 pulse program - 16 scans - 2s relaxation delay instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition: - zgpg30 pulse program - 1024 scans - 2s relaxation delay instrument_setup->c13_acq ft Fourier Transform FID h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate ¹H signals calibrate->integrate for ¹H spectrum

Caption: Workflow for NMR data acquisition and processing.

5.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

5.2. Instrument Setup

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Shim the magnetic field to achieve high resolution and symmetrical peak shapes.

5.3. ¹H NMR Data Acquisition

  • Pulse Program: A standard 30-degree pulse program (e.g., zg30 on Bruker instruments) is typically sufficient.

  • Number of Scans: Acquire 16 scans to obtain a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 2 seconds between scans is recommended.

  • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

5.4. ¹³C NMR Data Acquisition

  • Pulse Program: A standard proton-decoupled pulse program with a 30-degree pulse (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024) is required.

  • Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.

  • Spectral Width: A wider spectral width is necessary to cover the range of carbon chemical shifts (e.g., 0-200 ppm).

5.5. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase and baseline corrections to ensure accurate peak representation.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

Conclusion

This guide provides essential ¹H and ¹³C NMR spectral data and a detailed experimental protocol for this compound. The presented information is critical for the accurate identification and characterization of this important synthetic intermediate. The structured data tables and visual workflow are designed to be a practical resource for professionals in the fields of chemical synthesis and drug development.

IR and Mass spectrometry analysis of Methyl 2-aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of Methyl 2-aminothiophene-3-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of various biologically active molecules, including thienopyrimidine derivatives, which have applications as kinase inhibitors and antiviral agents.[1][2] Accurate structural elucidation and characterization are paramount for ensuring the purity and identity of this intermediate in drug development and other synthetic applications. This guide provides a detailed overview of two primary analytical techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS), complete with experimental protocols, data interpretation, and visual workflows.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular "fingerprint." For this compound, the IR spectrum reveals characteristic vibrations of its amine, ester, and thiophene ring structures.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption frequencies for this compound, based on data from analogous compounds.[3]

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Asymmetric & Symmetric StretchPrimary Amine (NH₂)3460 - 3298Medium
C-H Stretch (Aromatic/Alkene)Thiophene Ring~3100Weak
C-H Stretch (Aliphatic)Methyl Group (-CH₃)~2950Medium
C=O StretchEster (-COOCH₃)1714 - 1656Strong
C=C StretchThiophene Ring1593 - 1438Medium
C-O StretchEster (-COOCH₃)1290 - 1224Strong
C-S StretchThiophene Ring~764Weak

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol describes a common method for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer, equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal), is powered on and has undergone its standard performance checks.

    • Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal surface.

    • Lower the press arm and apply consistent pressure using the torque knob to ensure firm contact between the sample and the crystal.

  • Data Acquisition:

    • Initiate the sample scan using the instrument's software.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected over a range of 4000 to 650 cm⁻¹.[4]

  • Post-Acquisition:

    • Raise the press arm and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to remove all traces of the sample.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. Electron Ionization (EI) is a common ionization method used for this type of analysis.

Data Presentation: Major Mass Fragments

The molecular weight of this compound is 157.19 g/mol .[5] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 157, along with several fragment ions resulting from predictable bond cleavages.

m/z ValueProposed Fragment IonFormula of FragmentNotes
157[M]⁺ (Molecular Ion)[C₆H₇NO₂S]⁺The intact molecule with one electron removed.
142[M - CH₃]⁺[C₅H₄NO₂S]⁺Loss of a methyl radical from the ester group.
126[M - OCH₃]⁺[C₅H₄NOS]⁺Loss of a methoxy radical, a common fragmentation for methyl esters.
98[M - COOCH₃]⁺[C₄H₄NS]⁺Loss of the entire carbomethoxy group.
59[COOCH₃]⁺[C₂H₃O₂]⁺The carbomethoxy fragment itself, though less common as a positive ion.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after passing through a Gas Chromatograph (GC) for GC-MS analysis.

    • The sample is vaporized under high vacuum in the ion source.

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation:

    • The high energy of the molecular ion causes it to be in an excited state, leading to fragmentation into smaller, charged ions (fragment ions) and neutral radicals.

  • Mass Analysis:

    • The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Analytical Workflows and Pathways

Analytical_Workflow Figure 1: General Workflow for IR and MS Analysis cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry IR_Sample Sample Preparation (ATR) IR_Acquire Data Acquisition (FTIR Spectrometer) IR_Sample->IR_Acquire IR_Process Data Processing (Background Subtraction) IR_Acquire->IR_Process IR_Analyze Spectral Analysis (Peak Assignment) IR_Process->IR_Analyze Report Structural Confirmation Report IR_Analyze->Report MS_Sample Sample Introduction (Vaporization) MS_Ionize Ionization (Electron Impact) MS_Sample->MS_Ionize MS_Analyze Mass Analysis (m/z Separation) MS_Ionize->MS_Analyze MS_Detect Data Interpretation (Fragmentation Analysis) MS_Analyze->MS_Detect MS_Detect->Report Start Methyl 2-aminothiophene- 3-carboxylate Sample Start->IR_Sample Start->MS_Sample

Caption: Figure 1: General Workflow for IR and MS Analysis

Fragmentation_Pathway Figure 2: Proposed EI-MS Fragmentation Pathway mol_ion [M]⁺ m/z = 157 frag1 [M - OCH₃]⁺ m/z = 126 mol_ion->frag1 - •OCH₃ frag2 [M - COOCH₃]⁺ m/z = 98 mol_ion->frag2 - •COOCH₃ frag3 [M - CH₃]⁺ m/z = 142 mol_ion->frag3 - •CH₃

Caption: Figure 2: Proposed EI-MS Fragmentation Pathway

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy confirms the presence of key functional groups—the primary amine, the ester carbonyl, and the thiophene ring—while mass spectrometry establishes the correct molecular weight and offers structural insights through predictable fragmentation patterns. These analytical techniques are indispensable tools for researchers, scientists, and drug development professionals to verify the identity and purity of this vital synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Aminothiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the structural characteristics of methyl 2-aminothiophene-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While a definitive single-crystal X-ray structure for this compound is not publicly available in the surveyed literature, this document presents a comprehensive analysis of a closely related analogue, ethyl 2-amino-4-methylthiophene-3-carboxylate, to provide valuable insights into the expected molecular geometry and crystal packing.

Introduction to this compound

This compound is a heterocyclic compound widely utilized as a building block in organic synthesis.[1][2] Its derivatives are integral to the development of various therapeutic agents, including kinase inhibitors for cancer therapy, calcium receptor antagonists, and antiviral compounds.[1] The compound typically appears as a white to light yellow crystalline solid with a melting point in the range of 72-81 °C.[3]

Synthesis of this compound

The synthesis of this compound and its derivatives is commonly achieved through the Gewald reaction. One reported method involves the reaction of methyl cyanoacetate and 1,4-dithiane-2,5-diol in the presence of triethylamine in methanol.[1][2] An alternative microwave-assisted synthesis has also been described, reacting methyl cyanoacetate with triethylamine in N,N-dimethylformamide.[3]

Crystal Structure Analysis of an Analogue: Ethyl 2-amino-4-methylthiophene-3-carboxylate

Due to the absence of published crystallographic data for this compound, this section details the crystal structure of a close analogue, ethyl 2-amino-4-methylthiophene-3-carboxylate. The analysis of this related structure offers a reliable model for understanding the structural properties of the target compound.

The title compound, C₈H₁₁NO₂S, crystallizes in the triclinic space group P-1 with two independent molecules (A and B) in the asymmetric unit.[4][5][6]

Molecular Geometry

In both molecules within the asymmetric unit, the thiophene ring and its directly attached atoms are nearly coplanar.[5] The ester group is also largely coplanar with the thiophene ring, with dihedral angles of 1.65(10)° for molecule A and 2.1(2)° for molecule B.[5] The amino group is slightly out of the plane of the thiophene ring, with dihedral angles of 12.5(18)° and 11(2)° for molecules A and B, respectively.[5]

Crystal Packing and Intermolecular Interactions

The crystal packing is stabilized by a network of hydrogen bonds. Each molecule exhibits an intramolecular N—H⋯O hydrogen bond.[4][5][6] The two independent molecules in the asymmetric unit form dimers through intermolecular N—H⋯S interactions.[4][5] These dimers are further linked by additional N—H⋯O hydrogen bonds, forming chains that extend along the[6] direction.[4][5][6]

Crystallographic Data

The crystallographic data for ethyl 2-amino-4-methylthiophene-3-carboxylate is summarized in the table below.

ParameterValue
Chemical FormulaC₈H₁₁NO₂S
Formula Weight185.24
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.664(3)
b (Å)9.876(3)
c (Å)13.018(5)
α (°)90
β (°)90
γ (°)90
Volume (ų)Not specified
Z4 (2 molecules in asymmetric unit)
Temperature (K)293

Data sourced from IUCrData (2021).[4]

Experimental Protocols

Synthesis and Crystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate

The synthesis of the title compound was performed according to a literature procedure.[4][5] A mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) was added to a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).[4][5] The reaction mixture was stirred at 50°C for 3 hours.[4][5] After completion, the reaction was quenched with ice-cold water and extracted with ethyl acetate.[4][5] The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by silica gel column chromatography.[4][5] Yellow crystals suitable for X-ray diffraction were obtained by slow evaporation from a saturated solution in ethyl acetate.[4][5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural determination of ethyl 2-amino-4-methylthiophene-3-carboxylate.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis reactants Acetone, Ethyl Cyanoacetate, Sulfur, Diethylamine in Ethanol reaction Stirring at 50°C for 3h reactants->reaction One-pot reaction workup Quench with water, Extract with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification crystallization Slow evaporation from Ethyl Acetate purification->crystallization crystals Yellow Crystals crystallization->crystals xray Single-Crystal X-ray Diffraction crystals->xray

Caption: Experimental workflow for the synthesis and structural analysis of ethyl 2-amino-4-methylthiophene-3-carboxylate.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 2-aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-aminothiophene-3-carboxylate (CAS No: 4651-81-4). Due to the limited availability of specific, in-depth stability studies in publicly accessible literature, this document focuses on the compound's known properties, its likely degradation pathways based on its chemical structure, and a detailed, generic protocol for conducting forced degradation studies to establish a comprehensive stability profile.

Chemical and Physical Properties

This compound is a vital intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[1] Its physical and chemical characteristics are summarized below.

PropertyValueCitations
CAS Number 4651-81-4[2]
Molecular Formula C₆H₇NO₂S[3]
Molecular Weight 157.19 g/mol [2]
Appearance White to light yellow or pale brown crystalline powder/solid[1][4]
Melting Point 76-81 °C[2][3]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, methanol, and dimethylformamide.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on safety data sheets and general chemical principles.

ConditionRecommendationCitations
Temperature Store in a cool, dry place. A specific temperature range of 10°C to 25°C is often suggested.[5][6]
Atmosphere Keep container tightly closed and store in a well-ventilated area to prevent moisture ingress and reaction with atmospheric components.[5][7]
Light Store in a light-resistant container, as compounds with aromatic and amino groups can be sensitive to photodegradation.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Below is a logical workflow for the handling and storage of this compound.

G start Receive Compound check_sds Review Safety Data Sheet (SDS) start->check_sds storage_decision Select Storage Location check_sds->storage_decision store_cool_dry Store in a cool, dry, well-ventilated area (10°C - 25°C) storage_decision->store_cool_dry Standard Conditions check_container Ensure container is tightly sealed and light-resistant store_cool_dry->check_container log_storage Log in Inventory check_container->log_storage end Storage Complete log_storage->end

Caption: Workflow for proper handling and storage.

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented, its structure suggests susceptibility to several degradation mechanisms. Understanding these potential pathways is the first step in developing a stability-indicating analytical method.

  • Hydrolysis: The methyl ester functional group is prone to hydrolysis under both acidic and basic conditions.[8][9] This reaction would cleave the ester bond, yielding 2-aminothiophene-3-carboxylic acid and methanol.

  • Oxidation: The electron-rich thiophene ring and the primary amino group are potential sites for oxidation. Exposure to oxidizing agents or atmospheric oxygen over time could lead to the formation of N-oxides, sulfoxides, or other oxidative degradation products.

  • Photodegradation: Aromatic heterocyclic compounds are often susceptible to degradation upon exposure to UV or visible light.[10] This can lead to complex reactions, including ring cleavage or polymerization.

The diagram below illustrates these potential degradation routes.

G Parent This compound Hydrolysis Hydrolysis (Acid/Base, H₂O) Parent->Hydrolysis Oxidation Oxidation ([O]) Parent->Oxidation Photodegradation Photodegradation (Light, hν) Parent->Photodegradation Product_Hydrolysis 2-Aminothiophene-3-carboxylic Acid + Methanol Hydrolysis->Product_Hydrolysis Product_Oxidation N-Oxides, Sulfoxides, or other oxidative products Oxidation->Product_Oxidation Product_Photo Various Photoproducts (e.g., polymers, ring-opened) Photodegradation->Product_Photo

Caption: Potential degradation pathways.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation (stress testing) study is required.[11] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradants. This information is essential for developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[12][13][14]

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials and Reagents:

  • This compound (reference standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffers

  • Class A volumetric flasks and pipettes

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Water bath, oven, and photostability chamber

Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in Diluent) prep_samples 2. Aliquot Stock for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_samples->acid 3. Apply Stress base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_samples->base 3. Apply Stress oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_samples->oxidation 3. Apply Stress thermal Thermal Stress (e.g., 80°C, solid & solution) prep_samples->thermal 3. Apply Stress photo Photostability (ICH Q1B guidelines) prep_samples->photo 3. Apply Stress neutralize 4. Neutralize Acid/Base Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize dilute 5. Dilute to Target Concentration neutralize->dilute hplc_analysis 6. Analyze by HPLC-PDA dilute->hplc_analysis peak_purity 7. Assess Peak Purity hplc_analysis->peak_purity mass_balance 8. Calculate Mass Balance peak_purity->mass_balance identify 9. Identify Degradants (LC-MS) mass_balance->identify

Caption: Experimental workflow for a forced degradation study.

Detailed Methodologies:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • For each stress condition, transfer a known volume of the stock solution into a separate flask.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep the solution at room temperature, monitoring for degradation at various time points (e.g., 2, 8, 24 hours).

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) for a set period.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis (Proposed HPLC Method):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-based gradient from 5% to 95% Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., determined by UV scan) and PDA to assess peak purity.

    • Injection Volume: 10 µL

  • Data Evaluation:

    • After exposure, neutralize the acidic and basic samples before dilution to the target concentration for HPLC analysis.

    • Calculate the percentage degradation of the parent compound.

    • Assess the peak purity of the parent peak in stressed samples to ensure no co-eluting degradants.

    • Perform a mass balance calculation to account for the parent compound and all degradation products.

    • If significant degradation is observed, techniques like LC-MS can be used to identify the structure of the degradation products.

Data Presentation Template

The results of the forced degradation study should be summarized in a clear format. The following table serves as a template for presenting the data.

Stress ConditionDuration/Intensity% Assay of Parent Compound% DegradationNo. of DegradantsRemarks (e.g., Major Degradant RRT)
Control (Unstressed) N/A100.00.00-
Acid Hydrolysis (0.1M HCl) 24h @ 60°C
Base Hydrolysis (0.1M NaOH) 24h @ RT
Oxidation (3% H₂O₂) 24h @ RT
Thermal (Dry Heat) 48h @ 80°C
Photolytic (ICH Q1B) 1.2 million lux-hr

This technical guide provides a framework for understanding and evaluating the stability of this compound. By following the outlined storage recommendations and, if necessary, executing the provided experimental protocol, researchers can ensure the quality and reliability of this important chemical intermediate in their scientific endeavors.

References

In-Depth Technical Guide: Material Safety Data Sheet for Methyl 2-aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 2-aminothiophene-3-carboxylate (CAS No. 4651-81-4). The information is intended for researchers, scientists, and professionals in drug development who handle this compound. This document goes beyond a standard Material Safety Data Sheet (MSDS) by including detailed experimental protocols, potential biological activities, and visual workflows to ensure safe handling and informed use in a laboratory setting.

Chemical and Physical Properties

This compound is a thiophene-based amino ester that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.[1] It is a white to off-white crystalline solid or powder at room temperature.[1]

PropertyValueReferences
Chemical Formula C₆H₇NO₂S[1]
Molecular Weight 157.19 g/mol [2]
CAS Number 4651-81-4[2]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 76-81 °C[3]
Boiling Point 259.5 ± 20.0 °C (Predicted)[3]
Density 1.319 ± 0.06 g/cm³ (Predicted)[3]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, methanol, and dimethylformamide.[1]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[3]

Hazard Identification and Safety Information

This compound is classified as an irritant.[1][4] The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)H335: May cause respiratory irritation

Signal Word: Warning[4]

Precautionary Statements: [4][5]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Detailed toxicological studies specifically for this compound are limited in publicly available literature, as it is primarily used as a synthetic intermediate.[1] However, based on its chemical structure and the known properties of related aromatic amines and thiophene derivatives, it is predicted to have mild to moderate health risks upon prolonged exposure.[1]

A study on the genotoxic and carcinogenic potentials of a structurally similar compound, methyl 3-amino-4-methylthiophene-2-carboxylate, found no mutagenic effects in the Ames test. DNA damage was observed in the Comet assay only at high concentrations of the related compound 3-amino-4-methylthiophene.[6]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the safety assessment of this compound and its derivatives.

In Vitro Skin Irritation Assay (Reconstructed Human Epidermis Model - OECD TG 439)

This protocol provides a general framework for assessing the skin irritation potential of a chemical using a reconstructed human epidermis (RhE) model.

  • Preparation of the Test Substance: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). Further dilute to the desired test concentrations.

  • Tissue Culture: Use commercially available RhE tissue models. Culture the tissues according to the manufacturer's instructions.

  • Exposure: Apply a defined amount of the test substance to the surface of the RhE tissue. Include a negative control (solvent) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Viability Assessment (MTT Assay): After incubation, wash the tissues to remove the test substance. Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for approximately 3 hours. The viable cells will reduce the MTT to a purple formazan product.

  • Extraction and Measurement: Extract the formazan product using an appropriate solvent (e.g., isopropanol). Measure the optical density of the extract using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates skin irritation potential.

In Vitro Eye Irritation Assay (Bovine Corneal Opacity and Permeability - BCOP - OECD TG 437)

This ex vivo method is used to identify chemicals that can cause serious eye damage.

  • Corneal Preparation: Obtain fresh bovine corneas from a local abattoir. Mount the corneas in a specialized holder.

  • Exposure: Apply the test substance to the epithelial surface of the cornea. Use a negative control (saline) and a positive control (e.g., 10% sodium hydroxide).

  • Incubation: Incubate the treated corneas for a defined period (e.g., 10 minutes).

  • Opacity Measurement: Measure the opacity of the cornea using an opacitometer.

  • Permeability Measurement: After the opacity measurement, add sodium fluorescein to the epithelial side of the cornea. After a 90-minute incubation, measure the amount of fluorescein that has passed through the cornea into the endothelial chamber using a spectrophotometer.

  • Data Analysis: Calculate an In Vitro Irritancy Score (IVIS) based on the opacity and permeability measurements. The IVIS is used to classify the irritation potential of the substance.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, HepG2) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Synthesis and Handling Workflows

The following diagrams illustrate a plausible synthesis route and a general workflow for the safe handling and disposal of this compound.

G cluster_synthesis Plausible Synthesis Route (Gewald Reaction) ketone Ketone reaction One-pot Condensation ketone->reaction cyanoacetate Methyl Cyanoacetate cyanoacetate->reaction sulfur Elemental Sulfur sulfur->reaction base Base (e.g., Morpholine) base->reaction Catalyst product This compound reaction->product

Caption: Plausible synthesis of this compound via the Gewald reaction.

G cluster_handling Safe Handling and Disposal Workflow start Start: Handling Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weighing Weighing and Transfer fume_hood->weighing reaction Use in Reaction/Experiment weighing->reaction spill Spill? reaction->spill waste_collection Collect Waste in Labeled Container reaction->waste_collection cleanup Spill Cleanup Protocol spill->cleanup Yes spill->waste_collection No cleanup->waste_collection disposal Dispose via Approved Hazardous Waste Stream waste_collection->disposal end End disposal->end

Caption: General workflow for the safe handling and disposal of this compound.

Potential Biological Activity and Signaling Pathways

This compound is a precursor for the synthesis of thienopyrimidines, a class of compounds known for their diverse biological activities, including as kinase inhibitors.[7] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. Thienopyrimidine derivatives have been shown to inhibit various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase 3 (JAK3).

The diagram below illustrates a generalized signaling pathway that can be targeted by thienopyrimidine-based kinase inhibitors.

G cluster_pathway Representative Kinase Signaling Pathway Inhibition ligand Growth Factor (e.g., VEGF, EGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ligand->receptor downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) receptor->downstream Phosphorylation inhibitor Thienopyrimidine-based Kinase Inhibitor (Derived from Methyl 2-aminothiophene-3-carboxylate) inhibitor->receptor Inhibition proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation apoptosis Apoptosis downstream->apoptosis Inhibition

Caption: Inhibition of a representative kinase signaling pathway by thienopyrimidine derivatives.

Conclusion

This compound is a valuable synthetic intermediate with known irritant properties. While specific toxicological data for this compound is not extensively documented, its structural relationship to other biologically active aminothiophenes and thienopyrimidines suggests its potential for use in the development of novel therapeutics, particularly kinase inhibitors. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential when handling this compound. The experimental protocols and workflows provided in this guide are intended to assist researchers in the safe and effective use of this compound in their research and development activities.

References

The Cornerstone of Therapeutics: A Technical Guide to Key Intermediates in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of drug discovery and development, pharmaceutical intermediates represent the crucial link between basic chemical starting materials and the final Active Pharmaceutical Ingredient (API).[][2][3] These chemical compounds, formed during the synthesis of an API, are pivotal in defining the efficiency, scalability, safety, and economic viability of the entire manufacturing process.[] Understanding the synthesis and handling of these key intermediates is paramount for chemists and researchers aiming to bring novel therapeutics from the laboratory bench to the patient's bedside. This guide provides an in-depth exploration of common classes of intermediates, detailed case studies of their role in synthesizing prominent bioactive molecules, and a focus on the robust experimental protocols used to forge them.

Classification of Key Pharmaceutical Intermediates

Pharmaceutical intermediates can be classified based on their chemical structure or their functional role within a synthetic route. This classification helps in strategically planning and optimizing the path to the target molecule.

Classification by Chemical Structure
  • Heterocyclic Intermediates : These compounds contain ring structures with at least one non-carbon atom, such as nitrogen, oxygen, or sulfur.[] They are foundational to a vast array of drugs, including antihypertensives like Losartan, and form the core scaffolds of many bioactive molecules.[5]

  • Chiral Intermediates : Chirality is a critical feature of many drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral intermediates, such as specific amino acids, alcohols, or amines, are used to ensure the final API has the correct stereochemistry.[2][5]

  • Fluorinated Intermediates : The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and bioavailability.[] Consequently, fluorinated intermediates are vital in the synthesis of modern pharmaceuticals.[][5]

Classification by Functional Role
  • Starting Intermediates : Often referred to as "building blocks," these are relatively simple molecules used in the initial steps of a synthesis to construct the basic framework of the target drug.[2]

  • Key Intermediates : These are core structures, often complex, that define the main skeleton or essential functional groups of the API. Their successful synthesis is a major milestone in the overall process.[2]

  • Final Intermediates : These are the immediate precursors to the API, typically requiring only one or two final transformations. They must be of very high purity to ensure the quality of the final drug product.[2][3]

Case Studies: Synthesis of Prominent Bioactive Molecules

The strategic synthesis of key intermediates is best illustrated through the total synthesis of complex natural products with significant therapeutic value.

Paclitaxel (Taxol®)

Paclitaxel, a potent anti-cancer agent, possesses a complex diterpenoid structure with a unique [6-8-6-4] tetracyclic core.[6][7] Its total synthesis is a landmark achievement in organic chemistry.

  • Key Intermediates : The most crucial intermediates in many paclitaxel syntheses are Baccatin III and its close precursor, 10-deacetylbaccatin III (10-DAB) .[6] These compounds contain the complete tetracyclic core of the final drug.

  • Synthetic Strategy : Due to the complexity of total synthesis, a semi-synthetic approach is commercially favored.[7] This involves extracting the more abundant 10-DAB from the needles of the European yew tree (Taxus baccata).[7] This key intermediate is then converted to paclitaxel through a series of steps, including the attachment of the C-13 side chain. The first total syntheses, reported by the groups of Holton and Nicolaou, involved different strategies for constructing the challenging eight-membered B-ring.[6]

Artemisinin

Artemisinin is a sesquiterpene lactone with an essential endoperoxide bridge, which is the cornerstone of modern antimalarial therapy.[8]

  • Key Intermediates : The biosynthesis and chemical synthesis of artemisinin pivot around key intermediates such as artemisinic acid and dihydroartemisinic acid .[8][9][10]

  • Synthetic Strategy : The conversion of these intermediates to artemisinin is a critical step that involves the formation of the vital peroxide ring. A common and efficient method is a photooxygenation and acid-mediated cyclization sequence.[9][11] This process transforms dihydroartemisinic acid into artemisinin, often through a continuous-flow photochemical reactor which avoids the isolation of unstable intermediates.[9][11]

Bioactive MoleculeKey Intermediate(s)Therapeutic Area
Paclitaxel Baccatin III, 10-deacetylbaccatin III (10-DAB)Oncology
Artemisinin Artemisinic acid, Dihydroartemisinic acidAntimalarial
Ketoprofen 3-BromobenzophenoneAnti-inflammatory
Bifonazole 4-BromobenzophenoneAntifungal
Flutamide 3-TrifluoroisobutyranilideOncology

Core Synthetic Methodologies for Intermediate Synthesis

Several powerful and versatile reactions have become indispensable tools in the synthesis of pharmaceutical intermediates. The Suzuki-Miyaura coupling and the Wittig reaction are two prominent examples.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[12][13] Its reliability, mild conditions, and exceptional functional group tolerance make it a workhorse reaction in drug discovery.[12] Aromatic ketones, which are important intermediates for drugs like ketoprofen and bifonazole, can be synthesized using this method.[14]

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Catalyst Enters r1x R¹-X (Aryl Halide) r1x->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation r2bm R²-B(OR)₂ (Boronic Acid/Ester) r2bm->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product R¹-R² (Product) reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).[12]

  • Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.[15]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[15] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[13]

Aryl HalideBoronic AcidBaseCatalyst (mol%)Yield (%)
4-BromoacetophenonePhenylboronic acidK₂CO₃Pd(PPh₃)₄ (3)95
1-Iodo-3-nitrobenzene4-Methoxyphenylboronic acidCs₂CO₃Pd(dppf)Cl₂ (2)92
2-ChloropyridineThiophene-2-boronic acidK₃PO₄Pd/ˢSphos (5)88
4-Bromobenzoyl chloridePhenylboronic acidK₂CO₃Pd₂(dba)₃ (5)85[14]
The Wittig Reaction

The Wittig reaction is a premier method for synthesizing alkenes by reacting a phosphorus ylide (the Wittig reagent) with an aldehyde or a ketone.[16] This reaction is highly valuable as it forms the carbon-carbon double bond at a specific, unambiguous location, which is a significant advantage over many elimination reactions.[16]

Wittig_Reaction start Triphenylphosphine + Alkyl Halide phosphonium Phosphonium Salt start->phosphonium Sₙ2 Reaction ylide Phosphorus Ylide (Wittig Reagent) phosphonium->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane (Intermediate) ylide->oxaphosphetane Nucleophilic Attack carbonyl Aldehyde or Ketone carbonyl->oxaphosphetane product Alkene Product oxaphosphetane->product Decomposition byproduct Triphenylphosphine Oxide (TPPO) oxaphosphetane->byproduct

Simplified workflow of the Wittig reaction.

This protocol is adapted for a small-scale laboratory synthesis.

  • Ylide Generation : In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.0 mmol) in anhydrous solvent (e.g., THF or diethyl ether). Cool the suspension in an ice bath. Add a strong base (e.g., n-butyllithium, 1.0 mmol) dropwise. The formation of the colored ylide indicates a successful reaction.

  • Reaction with Carbonyl : While maintaining the cold temperature, add a solution of the aldehyde or ketone (1.0 mmol) in the same anhydrous solvent dropwise to the ylide solution.

  • Reaction Progression : Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.[17]

  • Work-up : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).[18]

  • Purification : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is typically purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[17][19]

Signaling Pathways of Bioactive Molecules

Understanding the mechanism of action of a bioactive molecule is as important as its synthesis. This involves elucidating the signaling pathways it modulates.

Metformin Signaling Pathway

Metformin is a first-line therapy for type 2 diabetes that primarily acts by reducing hepatic glucose production (gluconeogenesis).[20][21][22] Its mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[20][21] Metformin inhibits mitochondrial respiratory chain complex I, which increases the cellular AMP:ATP ratio, leading to the activation of AMPK.[20][21]

Metformin_Pathway metformin Metformin mito Mitochondrial Complex I metformin->mito Inhibits amp_atp ↑ AMP:ATP Ratio mito->amp_atp Leads to ampk AMPK Activation amp_atp->ampk gluco Gluconeogenesis (in Liver) ampk->gluco Inhibits uptake Glucose Uptake (in Muscle) ampk->uptake Promotes effect1 ↓ Glucose Production gluco->effect1 effect2 ↑ Glucose Utilization uptake->effect2

Metformin's primary signaling pathway via AMPK activation.
Tamoxifen Signaling Pathway

Tamoxifen is a selective estrogen receptor modulator (SERM) used primarily for estrogen receptor (ER)-positive breast cancer.[23] It is a competitive antagonist that binds to the ER, preventing estrogen from binding and thereby inhibiting the transcription of genes that promote cell proliferation.[24] It is metabolized in the liver to more potent metabolites, such as 4-hydroxytamoxifen (4-OHT) and endoxifen.[23][24]

Tamoxifen_Pathway tam Tamoxifen (Metabolites: 4-OHT, Endoxifen) er Estrogen Receptor (ER) in Cancer Cell Nucleus tam->er Competitively Binds & Blocks Activation estrogen Estrogen estrogen->er Binds & Activates gene Estrogen Response Genes er->gene Activates Transcription apoptosis Inhibition of Proliferation er->apoptosis Leads to proliferation Cell Proliferation & Tumor Growth gene->proliferation

Mechanism of action for Tamoxifen in ER+ breast cancer.

Conclusion

The synthesis of bioactive molecules is a foundational pillar of modern medicine. Central to this endeavor is the strategic design and execution of synthetic routes to access key intermediates. These molecules are not merely steps in a reaction sequence; they are the architectural components upon which the final therapeutic is built. A thorough understanding of their classification, the powerful chemical reactions used to create them, and their ultimate biological targets enables researchers to innovate and accelerate the development of next-generation drugs. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the ability to efficiently construct complex and crucial intermediates will remain a critical driver of progress in the pharmaceutical sciences.

References

The Aminothiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2-aminothiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a multitude of biologically active compounds and clinically approved drugs.[1] This five-membered heterocyclic core is a versatile building block, prized for its synthetic accessibility and its ability to confer a wide range of pharmacological properties.[2] Its derivatives have demonstrated significant potential across numerous therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of the aminothiophene scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Synthesis: The Gewald Reaction

The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1][5][6] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base catalyst.[5][6] The reaction's popularity stems from its operational simplicity, use of readily available starting materials, and generally mild conditions.[3][4]

Below is a generalized workflow for the synthesis of 2-aminothiophene derivatives, followed by a representative experimental protocol.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Ketone Ketone / Aldehyde Reaction Gewald Reaction (Reflux in Solvent, e.g., Ethanol) Ketone->Reaction Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Reaction Sulfur Elemental Sulfur (S8) Sulfur->Reaction Base Base Catalyst (e.g., Morpholine) Base->Reaction Workup Aqueous Workup (Precipitation in cold water) Reaction->Workup Purification Purification (Filtration & Recrystallization) Workup->Purification Product Polysubstituted 2-Aminothiophene Purification->Product

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.
Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a typical Gewald synthesis using cyclohexanone and malononitrile.

Materials:

  • Cyclohexanone (1 equivalent)

  • Malononitrile (1 equivalent)

  • Elemental sulfur (1.1 equivalents)

  • Morpholine (0.2 equivalents, as base catalyst)

  • Ethanol (as solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard filtration apparatus and recrystallization glassware

Procedure:

  • To a 250 mL round-bottom flask, add ethanol (50 mL), cyclohexanone (0.1 mol, 9.8 g), and malononitrile (0.1 mol, 6.6 g).

  • Stir the mixture at room temperature and add morpholine (0.02 mol, 1.74 g) as the catalyst.

  • Add elemental sulfur (0.11 mol, 3.52 g) to the stirred solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate will form.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with cold water to remove any residual catalyst and solvent.

  • Dry the crude product in a desiccator or oven at low heat.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Therapeutic Applications and Biological Activities

The aminothiophene scaffold is a cornerstone in the development of drugs for a wide array of diseases. Its derivatives have been extensively studied as anticancer, antimicrobial, anti-inflammatory, and CNS-active agents.[3][4]

Anticancer Activity

Aminothiophene derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics.[7][8] Many heterocyclic compounds containing the thiophene nucleus are known to target cancer-specific proteins, leading to the inhibition of critical signaling pathways.[7]

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes like proliferation and survival, and their dysregulation is a hallmark of cancer.[9] Aminothiophene-based molecules have been successfully developed as inhibitors of several key kinases. For example, they have been investigated as inhibitors of BCR-ABL kinase in Chronic Myeloid Leukemia (CML) and Janus Kinase 2 (JAK2) in myeloproliferative neoplasms.[1][10]

The BCR-ABL oncoprotein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and inhibiting apoptosis through downstream pathways like RAS/MEK/ERK and PI3K/AKT.[9][11][12] Inhibitors targeting the ATP-binding site of BCR-ABL block these signals.[1][9]

G cluster_upstream Upstream Signal cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Inhibitor Aminothiophene-Based BCR-ABL Inhibitor Inhibitor->BCR_ABL Inhibits

Caption: Simplified BCR-ABL signaling pathway and the action of its inhibitors.

Microtubule Disruption: Several aminothiophene derivatives act as antimitotic agents by interfering with tubulin polymerization.[7] This disruption of the microtubule assembly arrests the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[7]

The table below summarizes the anticancer activity of selected aminothiophene derivatives.

Compound ID / SeriesCancer Cell LineActivity (IC₅₀)Reference
SB-44, SB-83, SB-200Prostate, Cervical< 35 µM[13]
6CN14, 7CN09HeLa, PANC-1Effective at 5-50 µM[14]
BZ02A549 (Lung)6.10 µM[7]
BU17A549 (Lung)9 nM[15]
Thienopyrimidine (3b)HepG2 (Liver)3.105 µM[10]
Thienopyrimidine (3b)PC-3 (Prostate)2.15 µM[10]
Benzothiophene (16b)U87MG (Glioblastoma)7.2 µM[16]
Antimicrobial Activity

The aminothiophene scaffold is also a key component in the development of novel antimicrobial agents. Derivatives have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[17][18]

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[2]

The table below presents MIC data for representative aminothiophene compounds against various bacterial strains.

Compound Series/IDBacterial StrainActivity (MIC)Reference
Thiophene DerivativesColistin-Resistant A. baumannii16-32 mg/L[17]
Thiophene DerivativesColistin-Resistant E. coli8-32 mg/L[17]
Thiophene-2-carboxamide (7b)P. aeruginosaExcellent (86.9% inhibition)[18]
Thiophene-2-carboxamide (7b)S. aureusExcellent (83.3% inhibition)[18]
Benzonaptho/Tolyl substitutedK. pneumoniae10-20 µg/mL[19]
Spiro-indoline-oxadiazoleC. difficile2-4 µg/mL[20]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standard method for determining the MIC of a test compound.[2]

Materials:

  • Test aminothiophene compound(s) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into broth and incubate at 37°C until it reaches the logarithmic growth phase (typically confirmed by measuring optical density at 600 nm).

  • Standardization of Inoculum: Dilute the bacterial culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, perform a series of two-fold serial dilutions of the compound in the broth to achieve a range of final concentrations.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed. This can be confirmed by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Activity in Neurodegenerative Disorders

The lipophilic nature of the thiophene ring facilitates penetration of the blood-brain barrier, making its derivatives promising candidates for treating central nervous system (CNS) disorders.[8] Aminothiophenes have been investigated for their potential in neurodegenerative diseases like Alzheimer's and Parkinson's by targeting mechanisms such as protein aggregation and neuroinflammation.[8]

Case Study: Aminothiophenes as JAK Inhibitors

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into a transcriptional response.[21][22] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[21][23] Aminothiophene derivatives have been developed as potent inhibitors of JAK kinases, particularly JAK2.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binds JAK JAK Receptor->JAK 2. Activates STAT STAT JAK->STAT 3. Phosphorylates STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 4. Dimerizes Gene Target Gene Transcription STAT_Dimer->Gene 5. Translocates & Regulates Genes Inhibitor Aminothiophene-Based JAK Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC₅₀ value of a test compound against a target kinase by measuring ATP consumption.[15][24]

Materials:

  • Purified recombinant target kinase (e.g., JAK2).

  • Specific kinase substrate (e.g., a peptide).

  • Adenosine triphosphate (ATP).

  • Test aminothiophene compound dissolved in DMSO.

  • Kinase assay buffer.

  • Luminescence-based ATP detection reagent kit (e.g., ADP-Glo™).

  • White, opaque 384-well or 96-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Plating: Serially dilute the test compound in DMSO and add it to the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in the kinase assay buffer. Add this mix to each well (except the negative control).

  • Reaction Initiation: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for 1-2 hours.

  • Reaction Termination & ATP Depletion: Add the ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion

The 2-aminothiophene scaffold is undeniably a validated and highly valuable core in medicinal chemistry. Its synthetic tractability, primarily through the robust Gewald reaction, and its capacity to interact with a diverse range of biological targets have cemented its role in modern drug discovery. From potent kinase inhibitors in oncology to novel antimicrobial agents, the aminothiophene motif continues to provide a fertile ground for the development of new therapeutics. The data and protocols presented in this guide underscore the scaffold's versatility and provide a technical foundation for researchers aiming to explore its vast potential further.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of Methyl 2-aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminothiophene-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity is governed by the interplay of electron-donating and electron-withdrawing functional groups, which define its nucleophilic and electrophilic characteristics. This technical guide provides a detailed analysis of these reactive sites, supported by computational chemistry principles and illustrated with practical experimental protocols. The strategic manipulation of these sites is crucial for the synthesis of a wide array of pharmacologically active compounds and functional materials.

Theoretical Framework: Identifying Reactive Sites

The inherent reactivity of this compound can be rationalized through the lens of computational chemistry, specifically via Electrostatic Potential (ESP) mapping and Frontier Molecular Orbital (FMO) theory. These methods provide a quantitative and predictive understanding of where the molecule is most likely to engage in electrophilic or nucleophilic attacks.

Electrostatic Potential (ESP): The ESP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red and orange) are electron-rich and thus susceptible to electrophilic attack. Conversely, areas of positive potential (colored in shades of blue) are electron-deficient and are the preferred sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

  • The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile . A higher energy HOMO indicates a greater willingness to donate electrons.

  • The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile . A lower energy LUMO suggests a greater propensity to accept electrons.

A computational study on the closely related isomer, Methyl 3-aminothiophene-2-carboxylate, revealed that the amino and carboxyl groups are key participants in various intermolecular and intramolecular interactions, which underscores their importance in defining the molecule's reactivity.[1]

Analysis of Nucleophilic and Electrophilic Sites

Based on the principles of electronic distribution and molecular orbital theory, the key reactive sites of this compound are identified as follows:

Nucleophilic Sites

The primary nucleophilic centers are characterized by high electron density and the availability of lone pair electrons.

  • Amino Group (-NH₂): The nitrogen atom of the primary amine at the C2 position is the most prominent nucleophilic site. The lone pair of electrons on the nitrogen is readily available for donation to electrophiles.

  • Thiophene Ring (C4 and C5 positions): The thiophene ring is an electron-rich aromatic system. The delocalized π-electrons make the carbon atoms, particularly at the C5 position, susceptible to electrophilic aromatic substitution, albeit less reactive than the amino group. The sulfur atom also possesses lone pairs, contributing to the overall nucleophilicity of the ring.

Electrophilic Sites

The electrophilic centers are characterized by electron deficiency, often due to the presence of electron-withdrawing groups.

  • Carbonyl Carbon of the Ester Group (-COOCH₃): The carbon atom of the carbonyl group is significantly electron-deficient due to the polarization of the C=O bond and the inductive effect of the two oxygen atoms. This makes it a prime target for nucleophilic acyl substitution.

  • Thiophene Ring Carbons (C2 and C3): While the thiophene ring is overall electron-rich, the carbon atoms directly attached to the electron-withdrawing ester group and the electronegative sulfur atom (C2 and C3) can act as electrophilic centers in reactions with strong nucleophiles.

The following diagram illustrates the distribution of nucleophilic and electrophilic sites on the this compound molecule.

Caption: Key nucleophilic and electrophilic sites of this compound.

Experimental Protocols: Probing Reactivity

The dual reactivity of this compound is demonstrated in its use as a precursor for the synthesis of more complex heterocyclic systems. The following sections provide detailed protocols for reactions that exploit its key nucleophilic and electrophilic sites.

Nucleophilic Reactivity: Schiff Base Formation

The nucleophilicity of the 2-amino group is readily demonstrated through its condensation reaction with aldehydes to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of various biologically active molecules.

Reaction:

This compound + Salicylaldehyde → Methyl 2-((2-hydroxybenzylidene)amino)thiophene-3-carboxylate

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of salicylaldehyde in 10 mL of ethanol.

  • Catalyst Addition: Add 2-3 drops of concentrated sulfuric acid to the solution as a catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Product Isolation: After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the precipitate by filtration, wash with 5 mL of cold water, and then recrystallize from ethanol to obtain the pure Schiff base.

The following diagram outlines the workflow for the synthesis of a Schiff base from this compound.

Schiff_Base_Synthesis_Workflow start Start reactants Dissolve this compound and Salicylaldehyde in Ethanol start->reactants catalyst Add Concentrated H₂SO₄ reactants->catalyst reflux Reflux for 3-4 hours catalyst->reflux cool Cool in Ice Bath reflux->cool filter Filter and Wash with Water cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure Schiff Base recrystallize->end

Caption: Experimental workflow for the synthesis of a Schiff base.
Tandem Nucleophilic and Electrophilic Reactivity: Synthesis of Thieno[2,3-d]pyrimidines

The synthesis of thieno[2,3-d]pyrimidines from this compound is an excellent example of exploiting both the nucleophilic amino group and the electrophilic nature of the ester group in a cyclization reaction. These compounds are of great interest due to their wide range of pharmacological activities.

Reaction:

This compound can be converted to a thieno[2,3-d]pyrimidin-4(3H)-one through reaction with formamide.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, mix this compound with an excess of formamide.

  • Heating: Heat the mixture at a high temperature (typically 150-180 °C) for several hours.

  • Cyclization: The reaction proceeds through the initial formation of a formamide adduct with the amino group, followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the electrophilic carbonyl carbon of the ester group, with the elimination of methanol.

  • Work-up and Purification: After cooling, the reaction mixture is typically treated with water to precipitate the crude product. The solid is then collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

The logical relationship in the synthesis of thieno[2,3-d]pyrimidines is depicted in the diagram below.

Thienopyrimidine_Synthesis_Logic start This compound intermediate Formamide Adduct Intermediate start->intermediate Reaction with reagent Formamide cyclization Intramolecular Cyclization (Nucleophilic attack on ester carbonyl) intermediate->cyclization elimination Elimination of Methanol cyclization->elimination product Thieno[2,3-d]pyrimidin-4(3H)-one elimination->product

Caption: Logical pathway for the synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one.

Quantitative Data Summary

While the full quantitative data from computational studies is extensive, the following table summarizes the key conceptual findings regarding the reactive sites of this compound.

Reactive SiteTypeJustificationPredicted Reactivity
Amino Group Nitrogen NucleophilicHigh electron density (lone pair), high HOMO coefficientReaction with electrophiles (e.g., aldehydes, acyl chlorides)
Thiophene Ring (C5) NucleophilicElectron-rich π-systemElectrophilic aromatic substitution
Carbonyl Carbon (Ester) ElectrophilicElectron-deficient due to polarization of C=O bond, low LUMO coefficientNucleophilic acyl substitution/addition
Thiophene Ring (C2, C3) ElectrophilicInductive effect of adjacent heteroatoms and electron-withdrawing groupAttack by strong nucleophiles

Conclusion

This compound possesses distinct and predictable electrophilic and nucleophilic sites, making it a highly valuable and versatile scaffold in synthetic chemistry. The nucleophilic amino group and the electrophilic ester carbonyl are the primary drivers of its reactivity, enabling the construction of a diverse range of heterocyclic compounds. A thorough understanding of these reactive sites, guided by both theoretical principles and practical experimental knowledge, is paramount for the efficient design and synthesis of novel drug candidates and advanced materials. This guide provides a foundational framework for researchers to harness the full synthetic potential of this important molecule.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Gewald Synthesis of Methyl 2-aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Gewald three-component reaction is a cornerstone of heterocyclic chemistry, providing a straightforward and efficient one-pot synthesis of highly functionalized 2-aminothiophenes.[1][2] These thiophene scaffolds are privileged structures in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. Methyl 2-aminothiophene-3-carboxylate, in particular, serves as a crucial building block for the synthesis of various thienopyrimidine derivatives, which are investigated as kinase inhibitors and calcium receptor antagonists.[3]

This application note provides a detailed, one-pot protocol for the synthesis of this compound, specifically tailored for researchers in synthetic chemistry and drug development. The featured protocol is a modified Gewald reaction that utilizes 1,4-dithiane-2,5-diol as a stable and commercially available precursor to α-mercaptoacetaldehyde, thus enabling the synthesis of a thiophene ring unsubstituted at the 4 and 5 positions.[1][3][4]

Reaction Mechanism: Gewald Synthesis

The generally accepted mechanism for the Gewald reaction involves three key stages:

  • Knoevenagel Condensation: A base, such as triethylamine or morpholine, catalyzes the condensation between the carbonyl compound (in this case, α-mercaptoacetaldehyde generated in situ) and the active methylene compound (methyl cyanoacetate).

  • Sulfur Addition (Michael Addition): The enolate of the Knoevenagel adduct attacks elemental sulfur. In the modified protocol presented here, the thiol group is already incorporated in the acetaldehyde precursor.

  • Cyclization and Tautomerization: The intermediate undergoes intramolecular cyclization via attack of the sulfur nucleophile onto the nitrile group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.

Gewald_Mechanism reagents Methyl Cyanoacetate + 1,4-Dithiane-2,5-diol (generates α-mercaptoacetaldehyde) + Base (e.g., Triethylamine) knoevenagel Knoevenagel Condensation reagents->knoevenagel 1 intermediate1 Unsaturated Cyano Intermediate knoevenagel->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization 2 dihydrothiophene Dihydrothiophene Intermediate cyclization->dihydrothiophene tautomerization Tautomerization (Aromatization) dihydrothiophene->tautomerization 3 product This compound tautomerization->product

Caption: The reaction mechanism of the modified Gewald synthesis.

Experimental Protocol

This protocol details the one-pot synthesis of this compound from methyl cyanoacetate and 1,4-dithiane-2,5-diol.

Materials:

  • Methyl cyanoacetate (≥99%)

  • 1,4-Dithiane-2,5-diol (≥97%)

  • Triethylamine (≥99%)

  • Methanol (ACS grade)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add methanol (30 mL).

  • Addition of Reagents: While stirring, add methyl cyanoacetate (1.0 eq.), 1,4-dithiane-2,5-diol (0.5 eq., as it is a dimer), and triethylamine (1.0 eq.).[3]

  • Reaction Conditions: Heat the reaction mixture to 50-60°C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:2). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water (100 mL) and stir to induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and a small amount of cold methanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a white to pale yellow solid.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR spectroscopy, and melting point analysis.

Quantitative Data

The following table summarizes the typical data for the synthesized this compound.

ParameterValueReference(s)
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Appearance White to pale yellow solid[3]
Melting Point 72-73 °C[3]
Yield Typically 70-85% (post-recrystallization)[5]
¹H NMR (CDCl₃, δ ppm) ~7.3 (d, 1H, H-5), ~6.7 (d, 1H, H-4), ~5.8 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃)[6]
¹³C NMR (CDCl₃, δ ppm) ~166, ~163, ~125, ~117, ~105, ~51
IR (KBr, cm⁻¹) ~3450, 3340 (N-H stretch), ~1670 (C=O stretch), ~1590 (N-H bend)[5]
CAS Number 4651-81-4

Note: NMR and IR data are representative values for this class of compounds and may vary slightly based on the solvent and instrument used.

Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis and purification of this compound.

Workflow start Start setup Reaction Setup: - Add Methanol to Flask start->setup reagents Add Reagents: - Methyl Cyanoacetate - 1,4-Dithiane-2,5-diol - Triethylamine setup->reagents reaction Heat & Stir (50-60°C, 4-6h) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Concentrate - Precipitate in Ice Water monitoring->workup Complete isolation Isolation: - Vacuum Filtration - Wash with Cold H₂O & MeOH workup->isolation purification Purification: - Recrystallization from Ethanol isolation->purification characterization Characterization: - NMR, IR, MP purification->characterization end End Product characterization->end

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-aminothiophene derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology presents significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1] The core of this synthetic approach is the Gewald reaction, a versatile multi-component reaction that provides access to a wide array of polysubstituted 2-aminothiophenes.[1][2]

Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The 2-aminothiophene scaffold, in particular, serves as a crucial building block for the synthesis of various therapeutic agents and functional materials.[1][3][5]

Reaction Principle: The Gewald Three-Component Reaction

The microwave-assisted synthesis of 2-aminothiophene derivatives is typically achieved through the Gewald three-component reaction. This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1][2]

The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2] This is followed by the addition of sulfur and subsequent cyclization to yield the final 2-aminothiophene product.[2] Microwave irradiation has been shown to significantly accelerate this reaction sequence.[2]

Data Presentation: Reaction Conditions and Yields

The following table summarizes quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene derivatives, showcasing the impact of different substrates, bases, and solvents on reaction outcomes.

EntryCarbonyl CompoundActive Methylene NitrileBaseSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
1ButyraldehydeMethyl cyanoacetatePyrrolidineDMF-503095[6]
2CyclohexanoneEthyl cyanoacetateMorpholineEthanol-7020High[7]
34-NitroacetophenoneEthyl cyanoacetate-Ethanol-12046-[1]
42-BromoacetophenoneEthyl cyanoacetate-Ethanol-12021-[8]
5Ethyl acetoacetateMalononitrile-Ethanol-708-[8]
6Various aldehydes/ketonesEthyl cyanoacetate/ MalononitrileKF/AluminaEthanol (reflux) or Solvent-free---55-92[9]
7CyclohexanoneEthyl cyanoacetate[TMG][Lac] (ionic liquid)[TMG][Lac] (ionic liquid)300-4-880-92[10]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Gewald Synthesis

This protocol is a generalized procedure based on commonly reported methods.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine, morpholine, or an ionic liquid) (1.0 mmol)

  • Solvent (e.g., DMF, Ethanol) (3 mL)

  • Microwave reactor vials (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Add the appropriate solvent (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.[1]

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[1]

Protocol 2: Synthesis of Ethyl-2-amino-4-(p-tolyl)thiophene-3-carboxylate

This protocol is an example of a specific synthesis.

Materials:

  • 4-Methylacetophenone (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Pyrrolidine (1.0 mmol)

  • DMF (3 mL)

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine 4-methylacetophenone (1.0 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1.0 mmol) in DMF (3 mL).

  • Irradiate the mixture in a microwave reactor at 50°C for 30 minutes.[6]

  • After cooling, proceed with the work-up and purification as described in the general protocol.

Visualizations

Gewald_Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition and Cyclization cluster_2 Tautomerization Reactants Ketone/Aldehyde (1) + α-Cyanoester (2) Intermediate3 α,β-Unsaturated Nitrile (3) Reactants->Intermediate3 Base Intermediate4 Sulfur Adduct (4) Intermediate3->Intermediate4 + Sulfur Intermediate5 Cyclized Intermediate (5) Intermediate4->Intermediate5 Cyclization Product 2-Aminothiophene (6) Intermediate5->Product Tautomerization

Caption: Proposed mechanism of the Gewald reaction.

Experimental_Workflow Reactants 1. Reactant Mixing (Ketone/Aldehyde, Nitrile, Sulfur, Base, Solvent) Microwave 2. Microwave Irradiation (Controlled Temperature & Time) Reactants->Microwave Workup 3. Reaction Work-up (Extraction, Washing, Drying) Microwave->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Characterization 5. Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow.

References

Application Notes and Protocols for the Synthesis of Thienopyrimidines using Methyl 2-aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thienopyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry, starting from Methyl 2-aminothiophene-3-carboxylate. Thienopyrimidines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their structural similarity to purine bases makes them attractive scaffolds for the development of kinase inhibitors and other therapeutic agents.

Introduction to Thienopyrimidine Synthesis

The fusion of a thiophene ring with a pyrimidine ring gives rise to thienopyrimidines. The most common synthetic strategies involve the construction of the pyrimidine ring onto a pre-existing 2-aminothiophene scaffold, such as this compound. This approach offers a versatile and efficient route to a wide range of substituted thienopyrimidines. Key methods include cyclocondensation reactions with various C1 and N-C=X building blocks like formamide, urea, isocyanates, and isothiocyanates. Both conventional heating and microwave-assisted techniques have been successfully employed, with the latter often providing advantages in terms of reaction time and yield.[1][2]

Synthetic Pathways Overview

The synthesis of thienopyrimidines from this compound can be broadly categorized based on the reagent used to form the pyrimidine ring. The following diagram illustrates the major synthetic routes.

G A This compound B Thieno[2,3-d]pyrimidin-4(3H)-one A->B Formamide C Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione A->C Urea D 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one A->D Ammonium Thiocyanate E 3-Substituted-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one A->E Isothiocyanates

Caption: Key synthetic routes to thienopyrimidines.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method can significantly impact the reaction efficiency and outcome. The following tables summarize quantitative data for various methods of synthesizing thienopyrimidines from aminothiophene precursors.

Table 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
FormamideNeatReflux1.592[2]
FormamideNeatReflux-High[3]
Formamidine acetate----[4]

Table 2: Synthesis of 2-Thioxo and 2,4-Dione Thienopyrimidines

Starting MaterialReagentSolventConditionsTime (h)Yield (%)Reference
2-Aminothiophene-3-carboxylateUreaNeat190°C-84[5]
2-Aminothiophene-3-carboxylatePhenyl isothiocyanatePyridineReflux--[4]
Thioureido derivativeEthanolic KOHReflux1-[2]
Thioureido derivativeEthanolic Sodium EthoxideReflux6-[6]

Table 3: Microwave-Assisted Synthesis

ProductReagentsTime (min)Yield (%)Reference
Thieno[2,3-d]pyrimidin-4-one2-Aminothiophene-3-carboxylic acid derivative, Formic acid, H₂SO₄2High[7][8]
2-Thioxo-thienopyrimidine2-Aminothiophene-3-carboxylate, Isothiocyanate0.75High[2]

Experimental Protocols

The following are detailed protocols for the synthesis of key thienopyrimidine derivatives.

Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[1][8]thieno[2,3-d]pyrimidin-4-one[2]

This protocol describes the cyclization of a 2-aminothiophene-3-carboxylate with formamide.

Materials:

  • 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene (1 equivalent)

  • Formamide (excess, as solvent)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.

  • The reaction mixture is then allowed to cool to room temperature overnight.

  • The solid that forms is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield fine pale brown needles.

Expected Yield: 92%

Protocol 2: Synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[1][8]thieno[2,3-d]pyrimidin-4-one[9]

This protocol outlines the synthesis of a 2-thioxo-thienopyrimidine derivative.

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 equivalent)

  • Potassium thiocyanate (1.5 equivalents)

  • 10% Hydrochloric acid

  • Dioxane (for recrystallization)

  • Ethanolic sodium ethoxide

Procedure: Step 1: Synthesis of the Thioureido Intermediate

  • A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.01 mol) and 10% HCl (10 mL) is refluxed with potassium thiocyanate (0.015 mol) for 4 hours.

  • The reaction mixture is allowed to cool to room temperature.

  • The solid formed is collected by filtration, washed with water, and dried. The crude product is crystallized from dioxane.

Step 2: Cyclization

  • A solution of the thioureido intermediate (0.01 mol) in ethanolic sodium ethoxide (prepared from 0.23 g of sodium metal in 30 mL of ethanol) is stirred under reflux for 6 hours.[6]

  • After cooling, the reaction mixture is neutralized with cool 10% HCl.

  • The resulting solid is collected by filtration, washed with water, dried, and recrystallized from ethanol.

Expected Yield: 88%

Protocol 3: Microwave-Assisted Synthesis of 3-Substituted-2-thioxo-thienopyrimidin-4-ones[2]

This protocol details a rapid, microwave-assisted synthesis of a thienylthiourea derivative, a precursor to 3-substituted-2-thioxo-thienopyrimidines.

Materials:

  • 2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophene (1 equivalent)

  • Phenyl isothiocyanate (1 equivalent)

  • Microwave reactor

Procedure:

  • A mixture of the 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophene (2 mmol) and phenyl isothiocyanate (2 mmol) is placed in a 50 mL beaker covered with a watch glass.

  • The mixture is irradiated with microwaves (600 W) for 45 seconds.

  • The cold reaction mixture is treated with crushed ice.

  • The solid product is filtered, dried, and recrystallized to yield the thienylthiourea derivative.

  • Cyclization can then be achieved by refluxing with alcoholic KOH as described in Protocol 2.

Biological Context: Thienopyrimidines as Kinase Inhibitors

Many thienopyrimidine derivatives have been investigated as potent anticancer agents due to their ability to inhibit various protein kinases involved in cancer cell signaling. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[8][9] Thienopyrimidines have been designed as selective inhibitors of PI3K, thereby blocking downstream signaling that promotes cell growth, proliferation, and survival.[3][9]

G cluster_0 RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bcl2 Bcl-2 Akt->Bcl2 inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Thienopyrimidine Thienopyrimidine Inhibitor Thienopyrimidine->PI3K Thienopyrimidine->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway.

The diagram above illustrates how thienopyrimidine derivatives can inhibit the PI3K/Akt signaling pathway. By blocking the activity of PI3K, these compounds prevent the phosphorylation of Akt, a key downstream effector. This, in turn, inhibits the activation of mTORC1, a central regulator of cell growth and proliferation. Furthermore, the inhibition of Akt can lead to the activation of pro-apoptotic proteins like Bcl-2, ultimately inducing programmed cell death (apoptosis) in cancer cells. Some thienopyrimidine derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species and by causing mitotic catastrophe.[7] Additionally, specific thienopyrimidine scaffolds have been developed as dual inhibitors of EGFR and VEGFR-2, key receptors in tumor angiogenesis and cell proliferation.[2]

References

Application Notes and Protocols: Derivatization of the Amino Group in Methyl 2-aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary amino group of Methyl 2-aminothiophene-3-carboxylate. This versatile building block is a key intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below cover common and effective derivatization strategies, including Schiff base formation, N-acylation, and the synthesis of fused heterocyclic systems such as thieno[2,3-d]pyrimidines.

Introduction

This compound is a readily accessible heterocyclic compound, typically synthesized via the Gewald reaction. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functionality, makes it an attractive starting material for the construction of a diverse range of molecular architectures. Derivatization of the amino group is a common strategy to explore the structure-activity relationships (SAR) of novel compounds in drug discovery programs and to modify the physicochemical properties of organic materials. The derivatives of this compound have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Notably, thieno[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases involved in cancer cell signaling pathways.

Data Presentation: Quantitative Comparison of Derivatization Reactions

The following tables summarize quantitative data for various derivatization reactions of the amino group of this compound and its analogs.

Table 1: Schiff Base Formation

Aldehyde ReactantSolventCatalystReaction Time (h)Yield (%)Reference
SalicylaldehydeEthanolH₂SO₄ (conc.)3-470-85[1]
Various aldehydesEthanol-165-70[2]
Various aromatic aldehydes-Acetic acid-23-86[3]

Table 2: N-Acylation

Acylating AgentSolventBaseReaction Time (h)Yield (%)Reference
2-(Thiophen-2-yl)acetyl chlorideTHFTriethylamine15-[4]
Acetic anhydrideWaterNone<0.2590[4]
Acetic anhydrideNo solventNone<0.2589[4]

Table 3: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

ReagentConditionsYield (%)Reference
FormamideReflux-[5]
UreaHeat (200 °C)72[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Bases

This protocol describes the condensation reaction between this compound and an aldehyde to form the corresponding Schiff base.

Materials:

  • This compound derivative (1 mmol)

  • Salicylaldehyde (or other desired aldehyde) (1 mmol)

  • Ethanol (10 mL)

  • Concentrated Sulfuric Acid (2-3 drops)

Procedure:

  • Dissolve the this compound derivative (1 mmol) and salicylaldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add 2-3 drops of concentrated sulfuric acid to the solution as a catalyst.

  • Reflux the reaction mixture for 3-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the crude product by filtration and wash with cold water (5 mL).

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.[1]

Protocol 2: General Procedure for N-Acylation

This protocol outlines the N-acylation of a 2-aminothiophene derivative using an acyl chloride.

Materials:

  • 2-Aminothiophene-3-carbonitrile (or this compound) (10 mmol)

  • 2-(Thiophen-2-yl)acetyl chloride (or other desired acyl chloride) (11 mmol)

  • Tetrahydrofuran (THF) (22 mL)

  • Triethylamine (10 mmol)

Procedure:

  • Dissolve the 2-aminothiophene derivative (10 mmol) in THF (12 mL) in a suitable reaction vessel.

  • Add triethylamine (10 mmol) to the solution.

  • Slowly add a solution of the acyl chloride (11 mmol) in THF (10 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 hours.[4]

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • The filtrate contains the N-acylated product, which can be purified by crystallization or chromatography.[4]

Protocol 3: Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

This protocol describes the cyclization reaction of this compound with urea to form a thieno[2,3-d]pyrimidine derivative.

Materials:

  • This compound (0.01 mol)

  • Urea (0.05 mol)

  • 1 N Sodium Hydroxide

  • 2 N Hydrochloric Acid

  • Activated Charcoal

Procedure:

  • Intimately mix this compound (0.01 mol) and urea (0.05 mol) in a reaction vessel.

  • Heat the mixture at 200 °C for two hours, during which a clear, brown molten mass will form and then solidify upon standing.[6]

  • Dissolve the solid product in warm 1 N sodium hydroxide.

  • Decolorize the solution with activated charcoal and then filter.

  • Acidify the filtrate with 2 N hydrochloric acid to precipitate the crystalline product.

  • Collect the precipitate by vacuum filtration and recrystallize from water to yield the pure thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.[6]

Visualizations

Experimental Workflow for Derivatization

G General Experimental Workflow for Derivatization cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Products cluster_purification Purification & Analysis start This compound schiff Schiff Base Formation (+ Aldehyde, cat. Acid) start->schiff acylation N-Acylation (+ Acyl Halide/Anhydride, Base) start->acylation cyclization Cyclization (+ Urea/Formamide) start->cyclization schiff_prod Schiff Bases schiff->schiff_prod acyl_prod N-Acyl Derivatives acylation->acyl_prod thieno_prod Thieno[2,3-d]pyrimidines cyclization->thieno_prod purification Filtration, Recrystallization, Chromatography schiff_prod->purification acyl_prod->purification thieno_prod->purification analysis NMR, IR, Mass Spec, Elemental Analysis purification->analysis

Caption: General workflow for the derivatization of this compound.

Signaling Pathways Inhibited by Thieno[2,3-d]pyrimidine Derivatives

Many derivatives of this compound, particularly the thieno[2,3-d]pyrimidines, have been identified as potent inhibitors of key signaling pathways implicated in cancer progression. Below are diagrams illustrating the points of inhibition within these pathways.

VEGFR-2 Signaling Pathway

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivatives Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.

EGFR Signaling Pathway

G EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Proliferation mTOR->Survival Inhibitor Thieno[2,3-d]pyrimidine Derivatives Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.

PI3K/Akt/mTOR Signaling Pathway

G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Growth Cell Growth, Survival mTOR->Growth Inhibitor Thieno[2,3-d]pyrimidine Derivatives Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thieno[2,3-d]pyrimidine derivatives.

References

Application Notes and Protocols for the Synthesis of Cytostatic Agents from 2-Aminothiophene-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 2-aminothiophene-3-carboxylic acid esters as a promising class of cytostatic agents. The document includes detailed experimental protocols for their synthesis via the Gewald reaction, as well as methodologies for assessing their anticancer activity through cytotoxicity, apoptosis, and cell cycle analysis. Quantitative data from published studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Substituted 2-aminothiophenes are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. Among these, 2-aminothiophene-3-carboxylic acid esters have emerged as particularly interesting candidates, demonstrating potent and selective cytostatic effects against various cancer cell lines.[1][2] Notably, certain derivatives have shown high selectivity for T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with 50% cytostatic concentrations in the nanomolar range.[2] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them attractive for further development as cancer therapeutics.[2]

Data Presentation: Cytostatic Activity of 2-Aminothiophene-3-Carboxylic Acid Esters

The following tables summarize the in vitro cytostatic activity of various 2-aminothiophene-3-carboxylic acid ester derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Cytotoxicity of 2-Aminothiophene Derivatives against Various Cancer Cell Lines

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Compound 3 T-cell Lymphoma (CEM)<0.1[2]
Prostate Cancer (PC-3)0.15[2]
Kidney Carcinoma (A498)0.2[2]
Hepatoma (HepG2)0.3[2]
Compound 4g Colon Cancer (HCT-116)5.1[3]
Liver Cancer (HepG2)6.6[3]
Compound 5 Liver Cancer (HepG2)2.40[3]
Compound 9 Liver Cancer (HepG2)18.27[3]
SB-44 Prostate Cancer (PC-3)15.38 - 34.04[4]
Cervical Cancer (HeLa)15.38 - 34.04[4]
SB-83 Prostate Cancer (PC-3)15.38 - 34.04[4]
Cervical Cancer (HeLa)15.38 - 34.04[4]
SB-200 Prostate Cancer (PC-3)15.38 - 34.04[4]
Cervical Cancer (HeLa)15.38 - 34.04[4]
Compound 2c Various Solid TumorsµM/sub-µM range[5]
Compound 2g Various Solid TumorsµM/sub-µM range[5]
Compound 2k Various Solid TumorsµM/sub-µM range[5]
Compound 4d Lung Cancer (A549)Low µM[6]
Breast Cancer (MCF-7)Low µM[6]
Compound 4e Lung Cancer (A549)Low µM[6]
Breast Cancer (MCF-7)Low µM[6]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.

Experimental Protocols

Synthesis of 2-Aminothiophene-3-Carboxylic Acid Esters via the Gewald Reaction

The Gewald three-component reaction is a widely used and efficient method for the synthesis of polysubstituted 2-aminothiophenes.[7] The reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base.

Materials:

  • Ketone or aldehyde (e.g., cyclohexanone)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or dimethylformamide)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone or aldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in the chosen solvent.

  • Add the base (1.1 eq) to the mixture and stir at room temperature for 15-30 minutes.

  • Add elemental sulfur (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid precipitate. Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure 2-aminothiophene-3-carboxylic acid ester.

  • Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

Gewald_Reaction_Workflow Start Start Reactants Combine Ketone/Aldehyde, Ethyl Cyanoacetate, Base, and Sulfur in Solvent Start->Reactants Reaction Heat to Reflux (2-6 hours) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Workup Precipitation and Filtration Cooling->Workup Purification Recrystallization Workup->Purification Characterization NMR, IR, MS Analysis Purification->Characterization End End Characterization->End

Caption: Workflow for the Gewald synthesis of 2-aminothiophene-3-carboxylic acid esters.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (2-aminothiophene-3-carboxylic acid esters) in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Cancer cell lines

  • Test compounds

  • Cold 70% ethanol

  • Propidium iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells, wash with cold PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data is used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.

Biological_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI Staining) C1 Seed Cells C2 Treat with Compounds C1->C2 C3 Incubate (48-72h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Dissolve Formazan C4->C5 C6 Measure Absorbance C5->C6 A1 Treat Cells A2 Harvest and Wash Cells A1->A2 A3 Stain with Annexin V/PI A2->A3 A4 Flow Cytometry Analysis A3->A4 CC1 Treat Cells CC2 Harvest and Fix Cells CC1->CC2 CC3 Stain with Propidium Iodide CC2->CC3 CC4 Flow Cytometry Analysis CC3->CC4

Caption: Experimental workflows for key biological assays.

Signaling Pathway

The cytostatic effects of some 2-aminothiophene derivatives have been linked to the inhibition of the RhoA/ROCK signaling pathway.[8] This pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility, which are all critical for cancer cell proliferation and metastasis.[9] Inhibition of this pathway can lead to disruption of the actin cytoskeleton, cell cycle arrest, and apoptosis.

RhoA_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Effects GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Activation MLC MLC ROCK->MLC Phosphorylation MLCP MLCP ROCK->MLCP Inhibition Cofilin Cofilin LIMK->Cofilin Inhibition p_Cofilin p-Cofilin (Inactive) Actin Actin Stress Fiber Formation p_Cofilin->Actin Stabilization p_MLC p-MLC p_MLC->Actin Apoptosis Apoptosis Actin->Apoptosis CellCycleArrest Cell Cycle Arrest Actin->CellCycleArrest Thiophene 2-Aminothiophene Derivatives Thiophene->ROCK Inhibition

Caption: The RhoA/ROCK signaling pathway and the inhibitory effect of 2-aminothiophene derivatives.

References

Scale-Up Synthesis of Methyl 2-aminothiophene-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-aminothiophene-3-carboxylate is a pivotal building block in the synthesis of various pharmaceuticals, particularly thieno[2,3-d]pyrimidine derivatives. These derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors and antiviral agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. The most common and direct route to this and other polysubstituted 2-aminothiophenes is the Gewald three-component reaction. This application note provides a detailed protocol for the scale-up synthesis of this compound, a comparison of various synthetic methodologies, and key safety considerations for large-scale production.

Comparative Analysis of Synthetic Methodologies

The Gewald reaction offers a versatile and efficient one-pot method for the synthesis of 2-aminothiophenes. Various modifications to the original protocol have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. A summary of different approaches is presented below.

Method Carbonyl Source Active Methylene Source Sulfur Source Catalyst/Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Method A KetoneMethyl cyanoacetateElemental SulfurMorpholineMethanol45370-85[1]
Method B 1,4-Dithiane-2,5-diolMethyl cyanoacetate(Internal)TriethylamineMethanolN/AN/AN/A[2]
Method C KetoneMethyl cyanoacetateElemental SulfurL-Proline (10 mol%)DMF60N/Aup to 84[3]
Method D KetoneMalononitrileElemental SulfurPiperidinium borate (20 mol%)Ethanol/Water (9:1)1000.3396[4]
Method E AcetoneEthyl cyanoacetateElemental SulfurDiethylamineEthanol50385[5]
Method F KetonesMalononitrileElemental SulfurNone (Ultrasound)Water700.5-142-90[6]

Signaling Pathways and Logical Relationships

The general mechanism of the Gewald reaction involves a sequence of condensation, sulfur addition, and cyclization steps.

Gewald_Mechanism Start Ketone/Aldehyde + Active Methylene Compound Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Michael Addition of Sulfur Intermediate1->Sulfur_Addition Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization (Attack on Cyano Group) Intermediate2->Cyclization Intermediate3 Iminothiophene Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product Base Base Base->Knoevenagel Catalyst Base->Sulfur_Addition Sulfur Elemental Sulfur (S8) Sulfur->Sulfur_Addition

Caption: Generalized mechanism of the Gewald reaction.

Experimental Protocols

Recommended Protocol for Scale-Up Synthesis of this compound (Based on Method B)

This protocol is adapted for a larger scale synthesis, focusing on safety, controllability, and robustness. The use of 1,4-dithiane-2,5-diol is often preferred in scale-up scenarios as it avoids the handling of finely powdered, potentially pyrophoric elemental sulfur and can lead to a cleaner reaction profile.

Materials and Equipment:

  • 1,4-Dithiane-2,5-diol

  • Methyl cyanoacetate

  • Triethylamine (TEA)

  • Methanol

  • 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and a controlled addition funnel.

  • Heating/cooling circulator connected to the reactor jacket.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Procedure:

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents:

    • Charge the reactor with methanol (10 L).

    • Add 1,4-dithiane-2,5-diol (2.0 kg, 13.1 mol) to the methanol with moderate stirring.

    • In a separate container, prepare a solution of methyl cyanoacetate (2.60 kg, 26.3 mol) and triethylamine (1.33 kg, 13.1 mol).

  • Reaction Execution:

    • Cool the reactor contents to 0-5 °C using the heating/cooling circulator.

    • Slowly add the methyl cyanoacetate/triethylamine solution to the reactor via the addition funnel over a period of 2-3 hours. The addition is exothermic; maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Product Isolation:

    • Upon completion, cool the reaction mixture to 0-5 °C for at least 2 hours to maximize precipitation of the product.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold methanol (2 x 1 L).

  • Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Expected Yield: 75-85% Product Characteristics: White to off-white crystalline solid.[7] Melting Point: 72-73 °C.[2]

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactor_Prep Inert 20L Jacketed Reactor Charge_Methanol Charge Methanol (10L) Reactor_Prep->Charge_Methanol Charge_Dithiane Charge 1,4-Dithiane-2,5-diol (2.0 kg) Charge_Methanol->Charge_Dithiane Cool_Reactor Cool Reactor to 0-5 °C Charge_Dithiane->Cool_Reactor Prepare_Solution Prepare Solution of Methyl Cyanoacetate (2.6 kg) and Triethylamine (1.33 kg) Slow_Addition Slowly Add Solution (2-3h, T < 10 °C) Prepare_Solution->Slow_Addition Cool_Reactor->Slow_Addition Warm_Stir Warm to RT, Stir 12-16h Slow_Addition->Warm_Stir Monitor Monitor by TLC/HPLC Warm_Stir->Monitor Cool_Precipitate Cool to 0-5 °C to Precipitate Monitor->Cool_Precipitate Reaction Complete Filter Filter Product Cool_Precipitate->Filter Wash Wash with Cold Methanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Final_Product This compound Dry->Final_Product

Caption: Workflow for the scale-up synthesis.

Safety Considerations for Scale-Up

  • Exothermicity: The Gewald reaction is exothermic, particularly during the initial condensation and addition steps. Controlled addition of reagents and efficient heat removal via a jacketed reactor are critical to prevent a thermal runaway. The internal reaction temperature must be carefully monitored throughout the process.

  • Reagent Handling: Triethylamine is a flammable and corrosive liquid. Methyl cyanoacetate is toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All operations should be conducted in a well-ventilated area or fume hood.

  • Solvent Safety: Methanol is flammable and toxic. Ensure that all equipment is properly grounded to prevent static discharge and that no ignition sources are present in the vicinity.

  • Pressure Management: The reaction is typically run at atmospheric pressure. The reactor should be equipped with a pressure relief system.

  • Waste Disposal: The filtrate and any other waste streams should be collected and disposed of in accordance with local environmental regulations.

The Gewald reaction provides a robust and scalable method for the synthesis of this compound. The provided protocol, which utilizes 1,4-dithiane-2,5-diol, is recommended for larger-scale preparations due to its improved safety profile and cleaner reaction. Careful control of the reaction temperature and adherence to standard chemical safety procedures are paramount for a successful and safe scale-up. The versatility of the Gewald reaction allows for further optimization and adaptation to specific manufacturing capabilities and environmental considerations.

References

Catalytic Methods for Gewald Aminothiophene Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald aminothiophene synthesis is a powerful one-pot, multi-component reaction for the preparation of highly substituted 2-aminothiophenes.[1] This reaction involves the condensation of a carbonyl compound (ketone or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a base.[1] The resulting 2-aminothiophene scaffold is a prevalent motif in numerous pharmaceuticals, agrochemicals, and dyes, making the Gewald reaction a cornerstone in synthetic organic chemistry and drug discovery.[2][3]

Historically, the Gewald reaction often required stoichiometric amounts of amine bases.[2] However, recent advancements have focused on the development of catalytic methods to improve the efficiency, sustainability, and scope of this transformation.[3] These catalytic approaches offer advantages such as milder reaction conditions, shorter reaction times, and often lead to higher yields with greater functional group tolerance.[4] This document provides a detailed overview of various catalytic methods, experimental protocols, and quantitative data to aid researchers in the application of this versatile reaction.

Catalytic Systems: A Comparative Overview

A variety of catalysts have been successfully employed in the Gewald aminothiophene synthesis. The choice of catalyst can significantly influence the reaction rate, yield, and substrate scope. Below is a summary of some prominent catalytic systems with their respective quantitative data.

Catalyst SystemCarbonyl CompoundActive Methylene NitrileCatalyst Loading (mol%)SolventTemp. (°C)TimeYield (%)Reference
Piperidinium Borate CyclohexanoneMalononitrile20EthanolReflux20 min96[2]
L-Proline CyclohexanoneEthyl Cyanoacetate20Ethanol702 h92[5]
ZnO/Nanoclinoptilolite CyclohexanoneMalononitrile0.05 g-1004 h76[3]
Sodium Aluminate (NaAlO2) CyclohexanoneMalononitrile10EthanolReflux1.5 h95[6]
N-Methylpiperazine-functionalized Polyacrylonitrile Fiber CyclohexanoneEthyl Cyanoacetate-Ethanol801.5 h94[5]
Microwave/Ionic Liquid ([TMG][Lac]) CyclohexanoneMalononitrile-[TMG][Lac]MW5 min95[7]

Reaction Mechanism and Catalytic Cycle

The Gewald reaction is generally understood to proceed through three main stages: a Knoevenagel condensation, addition of sulfur, and subsequent cyclization and tautomerization.[1][8]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[8][9]

  • Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile. The precise mechanism of this step is complex and may involve polysulfide intermediates.[9][10]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur atom attacks the cyano group. This is followed by tautomerization to yield the stable 2-aminothiophene ring.[1][8]

A proposed catalytic cycle for an amine-catalyzed Gewald reaction is depicted below. The catalyst facilitates both the initial condensation and the subsequent steps leading to the final product.

Gewald_Catalytic_Cycle cluster_0 Catalytic Cycle Start Carbonyl + Nitrile + S8 Knoevenagel Knoevenagel Condensation Start->Knoevenagel Catalyst_Regen Catalyst (Base) Catalyst_Regen->Knoevenagel + Catalyst Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition Sulfur_Adduct Sulfur Adduct Sulfur_Addition->Sulfur_Adduct Cyclization Intramolecular Cyclization Sulfur_Adduct->Cyclization Thiophene_Intermediate Cyclized Intermediate Cyclization->Thiophene_Intermediate Tautomerization Tautomerization Thiophene_Intermediate->Tautomerization Tautomerization->Catalyst_Regen - Catalyst Product 2-Aminothiophene Tautomerization->Product

Caption: Proposed catalytic cycle for the Gewald aminothiophene synthesis.

Experimental Protocols

Below are detailed protocols for two distinct and effective catalytic methods for the Gewald synthesis.

Protocol 1: Piperidinium Borate Catalyzed Synthesis[2]

This protocol describes a highly efficient and rapid synthesis of 2-aminothiophenes using a conjugate acid-base pair catalyst.

Materials:

  • Ketone (e.g., Cyclohexanone)

  • Active methylene nitrile (e.g., Malononitrile)

  • Elemental Sulfur (S₈)

  • Piperidinium borate (Pip borate)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate/hexane mixture for TLC

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the ketone (10 mmol, 1.0 equiv), active methylene nitrile (10 mmol, 1.0 equiv), and elemental sulfur (10 mmol, 1.0 equiv).

  • Add ethanol (20 mL) to the flask.

  • Add piperidinium borate (2.0 mmol, 20 mol%) to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent). The reaction is typically complete within 20-30 minutes.

  • Once the reaction is complete (as indicated by the disappearance of starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-aminothiophene.

Protocol 2: L-Proline Catalyzed Green Synthesis[5]

This protocol utilizes the environmentally benign organocatalyst L-proline under mild conditions.

Materials:

  • Ketone or Aldehyde (e.g., Cyclohexanone)

  • Active methylene nitrile (e.g., Ethyl cyanoacetate)

  • Elemental Sulfur (S₈)

  • L-Proline

  • Ethanol (95%)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Water bath or heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine the carbonyl compound (10 mmol, 1.0 equiv), the active methylene nitrile (10 mmol, 1.0 equiv), elemental sulfur (12 mmol, 1.2 equiv), and L-proline (2 mmol, 20 mol%).

  • Add 30 mL of 95% ethanol to the flask.

  • Place the flask in a preheated water bath or heating mantle at 70 °C and stir the mixture.

  • Continue heating and stirring for approximately 2-4 hours. Monitor the reaction's completion using TLC.

  • After the reaction is complete, cool the flask in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified 2-aminothiophene product in a vacuum oven.

General Workflow for Synthesis and Application in Drug Discovery

The synthesis of 2-aminothiophene derivatives via catalytic Gewald methods is often the initial step in a larger drug discovery workflow.

Drug_Discovery_Workflow Start Reactant Selection (Carbonyl, Nitrile, Sulfur) Synthesis Catalytic Gewald Synthesis Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (In vitro assays) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies Hit_ID->Preclinical Promising Hits Lead_Opt->Synthesis SAR Studies

Caption: General workflow from synthesis to drug discovery.

Conclusion

The development of catalytic methods for the Gewald aminothiophene synthesis has significantly enhanced the utility and applicability of this important transformation. The use of catalysts not only improves the efficiency and environmental footprint of the reaction but also expands the range of accessible molecular architectures. The protocols and data presented herein provide a practical guide for researchers to implement these advanced synthetic strategies in their own laboratories for applications in medicinal chemistry, materials science, and beyond.

References

Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and evaluation of novel anti-inflammatory drug candidates. The focus is on emerging therapeutic targets and compound classes that offer potential advantages over existing non-steroidal anti-inflammatory drugs (NSAIDs). The protocols are intended to serve as a guide for researchers in the field of medicinal chemistry and pharmacology.

Introduction to Novel Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[1] Traditional NSAIDs primarily target cyclooxygenase (COX) enzymes, but their use can be associated with gastrointestinal and cardiovascular side effects.[2] Current research focuses on developing more selective and safer anti-inflammatory agents by targeting other key signaling pathways involved in the inflammatory cascade.[3][4] Promising new compound classes include benzothiazole, naproxen, and morpholinopyrimidine derivatives, which have shown significant anti-inflammatory activity in preclinical studies.[1][2][5]

Key Signaling Pathways in Inflammation

Several signaling pathways are central to the inflammatory response and represent key targets for novel drug discovery.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[2][6] Dysregulation of this pathway is a hallmark of many inflammatory diseases.[6]

NF_kB_Signaling cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation

Caption: The canonical NF-κB signaling pathway.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, playing a critical role in the production of inflammatory mediators like TNF-α and IL-6.[1]

p38_MAPK_Signaling Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activates MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation

Caption: The p38 MAPK signaling pathway.

Synthesis Protocols for Novel Anti-Inflammatory Compounds

The following are detailed protocols for the synthesis of representative compounds from three promising classes of novel anti-inflammatory agents.

Synthesis of Benzothiazole Derivatives

Benzothiazole derivatives have shown a broad spectrum of biological activities, including anti-inflammatory effects, often attributed to their ability to inhibit enzymes like COX-2.[6]

Protocol 3.1.1: General Synthesis of 2-Arylbenzothiazoles

Benzothiazole_Synthesis Start 2-Aminothiophenol + Aromatic Aldehyde Reaction Reaction Conditions: Solvent (e.g., Ethanol) Reflux Start->Reaction Product 2-Arylbenzothiazole Reaction->Product Purification Purification: Recrystallization Product->Purification Final_Product Pure 2-Arylbenzothiazole Purification->Final_Product

Caption: Experimental workflow for benzothiazole synthesis.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 2-aminothiophenol (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole derivative.

Synthesis of Novel Naproxen Derivatives

Modification of the carboxylic acid group of naproxen can lead to derivatives with improved anti-inflammatory activity and reduced gastrointestinal side effects.

Protocol 3.2.1: Synthesis of Naproxen Amide Derivatives

Naproxen_Derivative_Synthesis Start Naproxen + Thionyl Chloride Acyl_Chloride Naproxenoyl Chloride Start->Acyl_Chloride Reaction Reaction with Amine/Amino Acid Ester Acyl_Chloride->Reaction Product Naproxen Amide Derivative Reaction->Product Purification Purification: Column Chromatography Product->Purification Final_Product Pure Naproxen Amide Purification->Final_Product

Caption: Experimental workflow for naproxen derivative synthesis.

Materials:

  • Naproxen

  • Thionyl chloride

  • Appropriate amine or amino acid ester

  • Dry dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • To a solution of naproxen (1 mmol) in dry DCM (15 mL), add thionyl chloride (1.2 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain naproxenoyl chloride.

  • Dissolve the obtained acyl chloride in dry DCM (10 mL) and cool to 0 °C.

  • Add a solution of the desired amine or amino acid ester (1.1 mmol) and TEA (1.5 mmol) in dry DCM (5 mL) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure naproxen amide derivative.[7]

Synthesis of Morpholinopyrimidine Derivatives

Morpholinopyrimidine scaffolds have been explored for their potential as anti-inflammatory agents, with some derivatives showing potent inhibition of nitric oxide (NO) production.[1]

Protocol 3.3.1: Synthesis of 2-methoxy-6-((substituted-phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol derivatives

Materials:

  • 4-chloro-6-morpholinopyrimidine

  • 1-(piperazin-1-yl)ethan-1-one

  • Substituted benzaldehyde

  • Vanillin

  • Boric acid

Procedure:

  • Synthesis of 4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)ethan-1-one: A mixture of 4-chloro-6-morpholinopyrimidine and 1-(piperazin-1-yl)ethan-1-one is refluxed in a suitable solvent.

  • Synthesis of 4-(piperazin-1-yl)-6-morpholinopyrimidine: The product from the previous step is hydrolyzed to remove the acetyl group.

  • Synthesis of the final compound: The resulting piperazine derivative is reacted with a substituted benzaldehyde and vanillin in the presence of boric acid via a Petasis reaction to yield the final morpholinopyrimidine derivative.[1]

In Vitro and In Vivo Evaluation Protocols

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1]

NO_Inhibition_Assay Cell_Culture Culture RAW 264.7 Macrophages Treatment Treat cells with Test Compound + LPS Cell_Culture->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Griess Assay for Nitrite Concentration Supernatant->Griess_Assay Data_Analysis Calculate % Inhibition and IC50 Value Griess_Assay->Data_Analysis

Caption: Experimental workflow for the NO inhibition assay.

Protocol 4.1.1:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition and the IC50 value for each compound.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Protocol 4.2.1:

  • Divide male Wistar rats into groups (n=6).

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.[7]

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of representative novel compounds.

Table 1: In Vitro Anti-inflammatory Activity of Benzothiazole Derivatives against COX-2 [6]

CompoundCOX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
4a 0.2818.6
4b 0.5512.3
4c 0.777.2
Celecoxib 0.04>250

Table 2: In Vivo Anti-inflammatory Activity of Naproxen Derivatives in Carrageenan-Induced Paw Edema [7]

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 4h)
Naproxen 1045.2
Derivative 4 1054.01
Derivative 7 1054.12

Table 3: In Vitro Anti-inflammatory Activity of 1,3-Dihydro-2H-indolin-2-one Derivatives [8]

CompoundNO Production IC50 (µM)COX-2 Inhibition IC50 (µM)
4a 17.81 ± 1.8619.9 ± 4.76
4e 13.51 ± 0.482.35 ± 0.04
9d 10.03 ± 0.27-
9h -2.422 ± 0.10
9i -3.34 ± 0.05
PDTC (control) >25-
Celecoxib (control) -0.03

Conclusion

The development of novel anti-inflammatory drugs with improved efficacy and safety profiles is an active area of research. The protocols and data presented here provide a framework for the synthesis and evaluation of promising new chemical entities targeting key inflammatory pathways. Further optimization of these lead compounds may result in the next generation of anti-inflammatory therapeutics.

References

The Versatile Role of Methyl 2-aminothiophene-3-carboxylate in Agrochemical Innovation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-aminothiophene-3-carboxylate serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds with significant potential in agrochemical research. Its inherent chemical functionalities allow for the facile generation of novel derivatives exhibiting fungicidal, herbicidal, and insecticidal properties. This document provides an overview of its applications, detailed experimental protocols for screening its derivatives, and quantitative data from relevant studies.

Application Notes

This compound is a thiophene derivative widely employed as a precursor in organic synthesis.[1][2] In the agrochemical sector, its utility lies in its role as a scaffold for the development of new active ingredients. The thiophene ring is a key structural motif in a number of biologically active molecules, and its derivatives have been shown to possess a broad spectrum of activities.[1][3]

The primary application of this compound in agrochemical research is as a starting material for the synthesis of more complex molecules. Through modifications of its amino and carboxylate groups, researchers can create libraries of compounds to be screened for desired biological activities. For instance, the amino group can be readily acylated, alkylated, or used in condensation reactions to form Schiff bases, while the ester can be hydrolyzed, reduced, or converted to an amide.[2][4]

Fungicidal Applications

Derivatives of this compound have shown promise as antifungal agents. By incorporating different pharmacophores, novel compounds with potent activity against various plant pathogenic fungi can be synthesized.

Experimental Protocol: In Vitro Antifungal Screening

This protocol is a generalized method for assessing the in vitro antifungal activity of synthesized this compound derivatives against common plant pathogens.

1. Preparation of Fungal Cultures:

  • Grow pure cultures of target fungi (e.g., Fusarium oxysporum, Botrytis cinerea) on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days.

2. Preparation of Test Compounds:

  • Dissolve the synthesized thiophene derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions of 10 mg/mL.

  • Prepare a series of dilutions from the stock solution to achieve final concentrations ranging from 1 to 500 µg/mL in the growth medium.

3. Mycelial Growth Inhibition Assay (Poisoned Food Technique):

  • Autoclave PDA medium and cool it to approximately 45-50°C.

  • Add the appropriate volume of the test compound dilution to the molten PDA to achieve the desired final concentration. Ensure the solvent concentration is consistent across all treatments, including the control (solvent only).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubate the plates at 25°C in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula:

    where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

4. Data Analysis:

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis of the MGI data.

Quantitative Data: Fungicidal Activity of Thiophene Derivatives

The following table summarizes the in vitro antifungal activity of synthesized 2-(substituted-amino)-4,5-dialkyl-thiophene-3-carbonitrile derivatives against various fungal strains.[5]

Compound IDFungal StrainMinimum Fungicidal Concentration (MFC) in µg/mL
4d Candida albicans200
4d Cryptococcus neoformans100 - 800
4e Candida albicans>800
4f Candida albicans400

Note: The original study focused on clinical isolates, but the methodology is applicable to plant pathogens. The data indicates that cycloalkyl substitution on the thiophene ring is important for antifungal activity.[5]

Herbicidal Applications

Thiophene derivatives have also been investigated for their potential as herbicides. By designing molecules that interfere with essential plant processes, novel herbicidal compounds can be developed from a this compound starting point.

Experimental Protocol: Pre-emergence Herbicidal Screening

This protocol outlines a general procedure for evaluating the pre-emergence herbicidal activity of synthesized this compound derivatives.[6]

1. Plant Material and Soil Preparation:

  • Use seeds of representative weed species (e.g., Chenopodium album, Galinsoga parviflora) and a crop species (e.g., maize, soybean).

  • Prepare a standardized soil mix (e.g., sandy loam) and fill it into pots.

2. Sowing and Treatment Application:

  • Sow a predetermined number of seeds of each plant species at a uniform depth in the pots.

  • Prepare solutions of the test compounds at various concentrations (e.g., 10, 50, 100 mg/kg of soil).

  • Apply the test solutions uniformly to the soil surface of the pots immediately after sowing.

  • Include a negative control (no treatment) and a positive control (a commercial herbicide).

3. Growth Conditions and Evaluation:

  • Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), evaluate the herbicidal effect by:

    • Counting the number of emerged seedlings.

    • Assessing the phytotoxicity on a scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill).

    • Measuring the fresh or dry weight of the emerged plants.

4. Data Analysis:

  • Calculate the percentage of germination inhibition and growth reduction relative to the untreated control.

  • Determine the GR50 (concentration causing 50% growth reduction) for each compound and plant species.

Quantitative Data: Herbicidal Activity of Thiophene-Derived Aminophosphonates

The following table presents the phytotoxicity of N-aryl-substituted aminophosphonates derived from a thiophene scaffold against various weed species at a concentration of 50 mg/kg of soil.[6]

Compound IDChenopodium album (% phytotoxicity)Galinsoga parviflora (% phytotoxicity)Rumex acetosa (% phytotoxicity)
2a 70.0 - 81.970.0 - 81.970.0 - 81.9
2b 55.0 - 69.970.0 - 81.990.0 - 94.9
2f 90.0 - 94.995.0 - 99.9>99.9
2h 90.0 - 94.990.0 - 94.982.0 - 89.9

Note: The data indicates that the nature and position of the substituent on the N-aryl moiety significantly influence the herbicidal activity.[6]

Insecticidal Applications

While specific examples of insecticidal compounds directly derived from this compound are less documented in the readily available literature, the thiophene core is present in some commercial insecticides. The following is a generalized protocol for screening novel derivatives for insecticidal activity.

Experimental Protocol: Contact Insecticide Bioassay

This protocol is a general method for assessing the contact toxicity of synthesized this compound derivatives against common insect pests.[7][8]

1. Insect Rearing:

  • Maintain healthy laboratory colonies of target insects (e.g., aphids, caterpillars, houseflies) under controlled environmental conditions.

2. Preparation of Test Solutions:

  • Dissolve the test compounds in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

3. Bioassay Procedure (e.g., Topical Application for Caterpillars):

  • Select uniform-sized insects for the assay.

  • Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • Treat a control group with the solvent only.

  • Place the treated insects in clean containers with a food source.

4. Incubation and Mortality Assessment:

  • Maintain the treated insects under controlled conditions.

  • Assess mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

5. Data Analysis:

  • Correct the observed mortality for control mortality using Abbott's formula.

  • Calculate the LD50 (Lethal Dose to kill 50% of the population) for each compound using probit analysis.

Visualizations

Synthesis_Workflow Start This compound (Starting Material) Reaction Chemical Modification (e.g., Acylation, Alkylation, Condensation) Start->Reaction Derivatives Library of Novel Thiophene Derivatives Reaction->Derivatives Screening Biological Screening Derivatives->Screening Fungicidal Fungicidal Assay Screening->Fungicidal Herbicidal Herbicidal Assay Screening->Herbicidal Insecticidal Insecticidal Assay Screening->Insecticidal Lead Lead Compound Identification Fungicidal->Lead Herbicidal->Lead Insecticidal->Lead

Caption: Synthetic workflow for developing novel agrochemicals.

Screening_Workflow Compound Synthesized Thiophene Derivative Primary Primary Screening (In Vitro/In Vivo at High Concentration) Compound->Primary Active Active? Primary->Active Dose Dose-Response Assay (EC50 / LD50 Determination) Active->Dose Yes Inactive Inactive Active->Inactive No Spectrum Spectrum of Activity (Testing against multiple species) Dose->Spectrum Lead Lead Compound Spectrum->Lead

Caption: Generalized workflow for agrochemical screening.

References

Application Notes & Protocols: Synthesis of Dye Precursors from Aminothiophene Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminothiophenes, particularly their ester derivatives, are crucial heterocyclic intermediates in the synthesis of a wide range of dyes.[1][2] These precursors are foundational for creating various dye classes, including azo and methine dyes, which have applications in dyeing synthetic fibers like polyester, in optical data storage, and as functional colorants.[1][3] The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, three-component reaction that is efficient and utilizes readily available starting materials.[1][4][5] This document provides detailed protocols for the synthesis of 2-aminothiophene-3-carboxylate esters via the Gewald reaction and their subsequent conversion into azo dyes.

Part 1: Synthesis of 2-Aminothiophene Ester Precursors via the Gewald Reaction

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[5] The reaction is highly versatile, with modern variations utilizing microwave irradiation to dramatically reduce reaction times and improve yields.[4][5][6]

Reaction Mechanism

The mechanism of the Gewald reaction proceeds through several key steps. It begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This is followed by the addition of sulfur, and the sequence is completed by cyclization and tautomerization to form the stable aromatic thiophene ring.[5][7]

Gewald_Mechanism start Ketone/Aldehyde + α-Cyanoester knoevenagel Knoevenagel Condensation start->knoevenagel base Base (e.g., Morpholine) base->knoevenagel intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) knoevenagel->intermediate1 addition Sulfur Addition intermediate1->addition sulfur Elemental Sulfur (S₈) sulfur->addition intermediate2 Thiolate Intermediate addition->intermediate2 cyclization Cyclization & Tautomerization intermediate2->cyclization product 2-Aminothiophene Ester cyclization->product

Caption: The reaction mechanism for the Gewald synthesis of 2-aminothiophenes.

Data Presentation

The use of microwave irradiation offers a significant advantage over conventional heating methods, primarily by reducing reaction times from hours to minutes while maintaining high yields.[6]

Table 1: Comparison of Microwave vs. Conventional Heating for Gewald Reaction *

Substrate (Aldehyde) Method Time Temperature (°C) Yield (%)
Phenylacetaldehyde Microwave 20 min 70 80
Phenylacetaldehyde Conventional 4 h 70 80
4-Methoxyphenylacetaldehyde Microwave 20 min 70 91
4-Methoxyphenylacetaldehyde Conventional 4 h 70 85

*Data adapted from a study using an aldehyde, ethyl cyanoacetate, sulfur, and morpholine in ethanol.[6]

The Gewald reaction is robust and can be used to synthesize a variety of 2-aminothiophene derivatives by changing the carbonyl and active methylene starting materials.

Table 2: Synthesis of Various 2-Amino-3-methoxycarbonylthiophene Derivatives via Microwave Irradiation *

Product Time (min) Yield (%)
3a CH₃CH₂- H- 30 95
3b (CH₃)₂CH- H- 30 92
3f PhCH₂- H- 30 74
3e Ph- H- 30 78

*Reaction Conditions: Aldehyde/Ketone (1 mmol), Methyl Cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Pyrrolidine (1 mmol), DMF (3 mL), Microwave at 50°C.[6]

Experimental Protocols

Protocol 1: General Procedure for Conventional Gewald Synthesis

This protocol is based on established methods for synthesizing 2-aminothiophene-3-carboxylate esters.[8][9]

Materials:

  • Appropriate ketone (e.g., cyclohexanone) (0.05 mol)

  • Ethyl or methyl cyanoacetate (0.05 mol)

  • Elemental sulfur powder (0.05 mol)

  • Base catalyst (e.g., morpholine or diethylamine) (5 mL)

  • Ethanol or Methanol (30-150 mL)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the ketone (0.05 mol), the cyanoacetate ester (0.05 mol), and the solvent (e.g., methanol, 30 mL).

  • Begin stirring the mixture. Slowly add the base catalyst (e.g., morpholine, 5 mL) over a period of 30 minutes, maintaining the temperature between 35-40°C.

  • Add the elemental sulfur (0.05 mol) to the mixture.

  • Heat the reaction mixture to 45-65°C and stir for 2-3 hours.[8][9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature and then chill in a refrigerator overnight.

  • Collect the resulting precipitate by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene ester.[8]

  • Characterize the final product using appropriate analytical techniques (¹H NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol provides an accelerated method for the synthesis.[6]

Materials:

  • Appropriate aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (e.g., ethyl cyanoacetate) (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine or morpholine) (1.0 mmol)

  • Solvent (e.g., DMF or ethanol) (3 mL)

  • 5 mL microwave reaction vial with magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 5 mL microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Add the appropriate solvent (3 mL).

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 20-30 minutes).[6]

  • After irradiation is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford the pure 2-aminothiophene derivative.[6]

Part 2: Synthesis of Azo Dyes from Aminothiophene Precursors

The 2-amino group on the synthesized thiophene ester is a key functional handle for building dye molecules. A common application is the synthesis of azo disperse dyes, which are known for their bright shades and good fastness properties on synthetic fibers.[3] The synthesis involves a two-step process: diazotization of the aminothiophene, followed by coupling with a suitable coupling component.

Dye Synthesis Pathway

Azo_Dye_Synthesis start 2-Aminothiophene Ester Precursor diazotization Diazotization start->diazotization reagents1 NaNO₂ + HCl (or) Nitrosyl Sulfuric Acid (0-5 °C) reagents1->diazotization intermediate Thiophene Diazonium Salt diazotization->intermediate coupling Azo Coupling intermediate->coupling reagents2 Coupling Component (e.g., N-arylmaleimide, Substituted Aniline) reagents2->coupling product Azo Dye coupling->product

Caption: Synthesis pathway for azo dyes from 2-aminothiophene precursors.

Protocol 3: General Procedure for Azo Dye Synthesis

This protocol outlines the diazotization of a 2-aminothiophene derivative and subsequent coupling to form an azo dye.[3][10]

Materials:

  • Synthesized 2-aminothiophene precursor (e.g., 2-amino-3-carbethoxy-4,5-dimethylthiophene)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Nitrosyl sulfuric acid

  • Coupling component (e.g., N-arylmaleimides, substituted anilines)

  • Sodium acetate

  • Ethanol

  • Ice bath, beakers, magnetic stirrer

Procedure:

  • Diazotization: a. Prepare a cold solution of the aryldiazonium salt. Dissolve the 2-aminothiophene precursor (4 mmol) in a pre-cooled acidic solution (e.g., 2 mL of 6 M HCl). b. Maintain the temperature between 0-5°C using an ice bath. c. Slowly add a cold aqueous solution of sodium nitrite (e.g., 0.4 g in 2 mL water) to the aminothiophene solution with continuous stirring. d. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete formation of the diazonium salt.

  • Azo Coupling: a. In a separate beaker, dissolve the coupling component (4 mmol) in a suitable solvent (e.g., 40 mL ethanol). b. Add a solution of sodium acetate (0.66 g in 2 mL water) to the coupling component solution and cool it in an ice bath. c. Slowly add the previously prepared cold diazonium salt solution to the cold coupling component solution with vigorous stirring. d. A colored precipitate (the azo dye) should form immediately or upon standing. e. Keep the reaction mixture in the ice bath and continue stirring for 1-2 hours.

  • Isolation and Purification: a. Collect the dye precipitate by filtration. b. Wash the product thoroughly with cold water to remove any inorganic salts. c. Dry the crude dye. d. Recrystallize the dye from an appropriate solvent (e.g., ethanol, DMF/water mixture) to achieve high purity. e. Characterize the final dye using UV-Vis spectroscopy to determine the absorption maximum (λmax), as well as IR and NMR spectroscopy.

Table 3: Example Spectroscopic Data for an Azo Dye and its Aminothiophene Precursor *

Compound Type Functional Group ¹H NMR (ppm) ¹³C NMR (ppm)
Aminothiophene 1 -NH₂ 9.07 -
Azo Dye 1d -NH (azo dye) 9.80 -
Aminothiophene 1 -CN - 115.61
Azo Dye 1d -CN (azo dye) - 114.03

*Data shows characteristic shifts observed upon conversion of an aminothiophene to an azo dye.

General Experimental Workflow

The overall process from starting materials to purified dye involves a multi-step workflow including synthesis, workup, and purification.

Workflow start Starting Materials (Ketone, Cyanoester, Sulfur, Base) reaction Gewald Reaction (Conventional or Microwave) start->reaction workup1 Precursor Workup (Cooling, Filtration, or Extraction) reaction->workup1 purification1 Precursor Purification (Recrystallization or Chromatography) workup1->purification1 precursor Pure 2-Aminothiophene Ester purification1->precursor diazotization Diazotization (NaNO₂, Acid, 0-5 °C) precursor->diazotization coupling Azo Coupling (with Coupling Component) diazotization->coupling workup2 Dye Workup (Filtration) coupling->workup2 purification2 Dye Purification (Recrystallization) workup2->purification2 final_product Purified Azo Dye purification2->final_product

Caption: General experimental workflow for synthesis and purification of azo dyes.

Applications

The synthesized aminothiophene-based dyes are primarily used as disperse dyes for hydrophobic fibers such as polyester, demonstrating good tinctorial strength and brightness.[3][11] Depending on the specific substituents on the thiophene ring and the coupling component, a wide range of colors from red to violet and blue can be achieved.[3] These dyes often exhibit excellent wash and perspiration fastness, making them suitable for textiles.[11][12][13] Furthermore, some of these dye structures have shown potential in applications like optical data storage and possess antimicrobial properties.[11]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Gewald synthesis of 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction and why is it important?

The Gewald reaction is a one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes from a carbonyl compound (ketone or aldehyde), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[1][2][3] This reaction is highly valued in medicinal chemistry and drug development as 2-aminothiophene scaffolds are present in a variety of biologically active compounds and pharmaceuticals, including anti-inflammatory drugs like Tinoridine and antipsychotics like Olanzapine.[4]

Q2: What is the general mechanism of the Gewald reaction?

The generally accepted mechanism proceeds in three main stages:[5]

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][3][6]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[5][6][7]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[1][3]

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur + Base Knoevenagel Knoevenagel-Cope Condensation Reactants->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition Sulfur_Adduct Sulfur Adduct Intermediate Sulfur_Addition->Sulfur_Adduct Cyclization Cyclization & Tautomerization Sulfur_Adduct->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: Simplified mechanism of the Gewald reaction.

Q3: What are the key factors influencing the yield of the Gewald synthesis?

Several factors can significantly impact the yield of the Gewald reaction, including the choice of base, solvent, reaction temperature, and the nature of the starting materials. Optimizing these parameters is crucial for achieving high yields.

Troubleshooting Guide

Q4: My reaction yield is low or I'm not getting any product. What should I do first?

Low or no yield in a Gewald synthesis often points to issues with the initial condensation step or subsequent sulfur addition and cyclization. A systematic approach to troubleshooting is recommended.

Troubleshooting_Workflow Start Low or No Yield Check_Condensation Verify Knoevenagel-Cope Condensation Step Start->Check_Condensation Condensation_OK Condensation is Successful Check_Condensation->Condensation_OK Yes Condensation_Fail Condensation Failed Check_Condensation->Condensation_Fail No Check_Cyclization Investigate Sulfur Addition & Cyclization Condensation_OK->Check_Cyclization Troubleshoot_Condensation Troubleshoot Condensation: - Check base selection - Remove water (e.g., Dean-Stark) - Verify starting material purity Condensation_Fail->Troubleshoot_Condensation Troubleshoot_Cyclization Troubleshoot Cyclization: - Optimize temperature - Screen solvents - Check sulfur solubility/reactivity - Minimize side reactions Check_Cyclization->Troubleshoot_Cyclization Analyze_Byproducts Analyze Byproducts: - Unreacted starting materials - Dimer of α,β-unsaturated nitrile Troubleshoot_Cyclization->Analyze_Byproducts Experimental_Workflow Start Start Add_Reagents 1. Add carbonyl compound (1 eq), active methylene nitrile (1 eq), and elemental sulfur (1.2 eq) to a round-bottom flask. Start->Add_Reagents Add_Solvent 2. Add a suitable solvent (e.g., ethanol, 2-3 mL per mmol of carbonyl compound). Add_Reagents->Add_Solvent Add_Base 3. Add the base (e.g., morpholine, 10-20 mol%). Add_Solvent->Add_Base Reaction 4. Stir the mixture at the determined optimal temperature (e.g., room temp to 50°C). Add_Base->Reaction Monitor 5. Monitor reaction progress by TLC. Reaction->Monitor Workup 6. Upon completion, perform aqueous workup and extract with an organic solvent. Monitor->Workup Purify 7. Dry the organic layer, concentrate, and purify the crude product (e.g., column chromatography). Workup->Purify End End Purify->End

References

troubleshooting low product yield in aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during aminothiophene synthesis, particularly focusing on the Gewald reaction to address low product yield.

Frequently Asked Questions (FAQs)

Q1: My Gewald reaction is resulting in a very low yield or no product at all. What are the first steps I should take to troubleshoot this?

When facing low to no product yield in a Gewald synthesis, a systematic approach to troubleshooting is crucial. The reaction's success hinges on three primary stages: the initial Knoevenagel condensation, the subsequent addition of sulfur, and the final cyclization.[1][2] A failure at any of these stages can significantly impact the overall yield.

Initial Troubleshooting Steps:

  • Verify the Knoevenagel Condensation: This initial condensation between the carbonyl compound and the active methylene nitrile is the foundation of the reaction. To isolate this step, you can run a small-scale reaction without sulfur and monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If this intermediate is not forming, focus on optimizing the condensation conditions.

  • Assess Starting Material Quality: Ensure that all reagents—carbonyl compound, active methylene nitrile, sulfur, and base—are of high purity and are dry. Impurities in starting materials can interfere with the reaction and lead to unwanted side products.

  • Check Reagent Stoichiometry: Accurate measurement of all reactants is critical. Deviations from the optimal molar ratios can lead to incomplete conversion and the formation of byproducts.

Q2: I've confirmed the Knoevenagel condensation is working, but my yield is still poor. What other reaction parameters should I investigate?

If the initial condensation is successful, the issue likely lies in the sulfur addition or cyclization steps. Several reaction parameters can be optimized to improve the yield at these stages.

  • Reaction Temperature: The temperature significantly influences the reaction rate. While some Gewald reactions proceed at room temperature, others require heating. A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures can promote the formation of side products. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for your specific substrates.[1]

  • Solvent Selection: The polarity of the solvent plays a critical role. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can facilitate the condensation of intermediates with sulfur.[1][3] The solubility of elemental sulfur in the chosen solvent is also a key factor to consider.

  • Choice of Base: The base is crucial for catalyzing the Knoevenagel condensation and promoting the addition of sulfur. Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine. The strength and type of base can significantly affect the reaction rate and yield. For less reactive ketones, a stronger base might be necessary.[4]

Q3: I am observing significant byproduct formation which is complicating purification and reducing my yield. What are the common side reactions and how can I minimize them?

A common issue in the Gewald synthesis is the formation of side products that compete with the desired aminothiophene formation.

  • Dimerization: The α,β-unsaturated nitrile intermediate can undergo dimerization, which is a significant competing reaction that can substantially lower the yield of the desired product. The formation of this dimer is highly dependent on the reaction conditions.[1] To minimize dimerization, you can try adjusting the reaction temperature or the rate of addition of the reagents.

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted carbonyl and active methylene compounds in your crude product. To address this, consider increasing the reaction time, optimizing the temperature, or using a more effective catalyst.

Data Presentation

The following tables summarize the impact of different reaction conditions on the yield of the Gewald reaction.

Table 1: Effect of Different Bases on Gewald Reaction Yield

Carbonyl CompoundActive Methylene NitrileBase (mol%)SolventTemperature (°C)Time (h)Yield (%)
CyclohexanoneMalononitrileMorpholine (20)Ethanol60285
CyclohexanoneMalononitrilePiperidine (20)Ethanol60282
CyclohexanoneMalononitrileTriethylamine (20)Ethanol60375
AcetophenoneEthyl CyanoacetateMorpholine (stoichiometric)MethanolReflux568
4-BromoacetophenoneMalononitrileMorpholine (stoichiometric)None (Ball Milling)1300.570

Data compiled from multiple sources for illustrative purposes.

Table 2: Effect of Different Solvents on Gewald Reaction Yield

Carbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)
CyclohexanoneMalononitrilePiperidinium BorateMethanol1000.585
CyclohexanoneMalononitrilePiperidinium BorateEthanol1000.3396
CyclohexanoneMalononitrilePiperidinium BorateEthanol/Water (9:1)1000.3392
CyclohexanoneMalononitrilePiperidinium BorateDMF1000.1775
CyclohexanoneMalononitrilePiperidinium BorateDMSO1000.1772

Data adapted from a study using a piperidinium borate catalyst.[1]

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis (Conventional Heating)

This protocol provides a general guideline for the synthesis of 2-aminothiophenes and may require optimization for specific substrates.

Materials:

  • Carbonyl compound (e.g., cyclohexanone)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization (Single Solvent)

Recrystallization is a common technique to purify solid organic compounds and can significantly improve the final yield by isolating the desired product from impurities.

Procedure:

  • Choose a suitable solvent: The ideal solvent should dissolve the aminothiophene product well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing aminothiophenes include ethanol, methanol, and acetone-water mixtures.[5]

  • Dissolve the crude product: Place the crude aminothiophene product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize crystal growth, you can further cool the flask in an ice bath.

  • Isolate the crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Allow the crystals to air dry completely or dry them in a vacuum oven.

Protocol 3: Purification by Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography is an effective purification method.

Procedure:

  • Select the stationary and mobile phases: Silica gel is a commonly used stationary phase for the purification of aminothiophenes. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by TLC analysis of the crude product.

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Load the sample: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elute the column: Pass the eluent through the column and collect the fractions.

  • Analyze the fractions: Monitor the fractions by TLC to identify which ones contain the purified aminothiophene.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

The following diagrams illustrate key aspects of aminothiophene synthesis and troubleshooting.

Gewald_Reaction_Mechanism Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel ActiveMethylene Active Methylene Nitrile ActiveMethylene->Knoevenagel Base1 Base Base1->Knoevenagel UnsaturatedNitrile α,β-Unsaturated Nitrile Knoevenagel->UnsaturatedNitrile SulfurAddition Sulfur Addition UnsaturatedNitrile->SulfurAddition Sulfur Sulfur (S8) Sulfur->SulfurAddition Base2 Base Base2->SulfurAddition SulfurAdduct Sulfur Adduct SulfurAddition->SulfurAdduct Cyclization Intramolecular Cyclization SulfurAdduct->Cyclization ThiopheneIntermediate Thiophene Intermediate Cyclization->ThiopheneIntermediate Tautomerization Tautomerization ThiopheneIntermediate->Tautomerization Aminothiophene 2-Aminothiophene Tautomerization->Aminothiophene

Caption: The reaction mechanism of the Gewald aminothiophene synthesis.

Troubleshooting_Workflow start Low Product Yield check_condensation Is Knoevenagel Condensation Occurring? start->check_condensation optimize_condensation Optimize Condensation: - Check base - Check temperature - Check starting materials check_condensation->optimize_condensation No check_sulfur_step Is Sulfur Addition/ Cyclization Occurring? check_condensation->check_sulfur_step Yes optimize_condensation->check_condensation optimize_sulfur_step Optimize Sulfur Step: - Adjust temperature - Change solvent - Screen different bases check_sulfur_step->optimize_sulfur_step No side_reactions Are Side Reactions (e.g., Dimerization) Prevalent? check_sulfur_step->side_reactions Yes optimize_sulfur_step->check_sulfur_step minimize_side_reactions Minimize Side Reactions: - Adjust reagent concentration - Modify addition rate - Optimize temperature side_reactions->minimize_side_reactions Yes purification_issue Is Product Lost During Purification? side_reactions->purification_issue No minimize_side_reactions->side_reactions optimize_purification Optimize Purification: - Choose appropriate solvent for recrystallization - Optimize column chromatography conditions purification_issue->optimize_purification Yes end Improved Yield purification_issue->end No optimize_purification->end

Caption: A troubleshooting workflow for addressing low product yield.

Experimental_Workflow reagents 1. Combine Reactants: - Ketone/Aldehyde - Active Methylene Nitrile - Sulfur - Base - Solvent reaction 2. Reaction: - Stir at optimal  temperature - Monitor by TLC reagents->reaction workup 3. Workup: - Cool reaction - Filter precipitate or  concentrate reaction->workup purification 4. Purification: - Recrystallization or - Column Chromatography workup->purification analysis 5. Analysis: - Determine yield - Confirm structure (NMR, MS) purification->analysis

Caption: A general experimental workflow for aminothiophene synthesis.

References

Technical Support Center: Purification of Crude Methyl 2-aminothiophene-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 2-aminothiophene-3-carboxylate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

A1: Pure this compound is a white to off-white crystalline solid.[1] Its reported melting point generally falls within the range of 72-81 °C.[1][2][3][4] A broad melting range or a discolored appearance (e.g., yellow or brown) of your crude material indicates the presence of impurities.

Q2: Which solvents are commonly used for the recrystallization of this compound?

A2: Based on available literature and the compound's polarity, alcohols such as ethanol and methanol are commonly employed for the recrystallization of this compound.[5] Ethanol, in particular, has been reported to provide good yields (70-85%).[5] Methanol is often used as a wash solvent for the filtered crystals. A mixed solvent system, such as ethyl acetate/hexanes, can also be effective, especially for addressing specific impurity profiles.

Q3: What are the likely impurities in my crude this compound synthesized via the Gewald reaction?

A3: The Gewald reaction, a common synthetic route to this compound, can lead to several byproducts.[2][6][7] Potential impurities may include:

  • Unreacted starting materials: such as the ketone/aldehyde, methyl cyanoacetate, and elemental sulfur.

  • Knoevenagel condensation product: the intermediate formed before the addition of sulfur and cyclization.[2][7]

  • Dimerization products: self-condensation products of the starting materials or intermediates.

  • Other thiophene derivatives: resulting from side reactions.

  • Amorphous sulfur.

Q4: My purified product has a persistent yellow tint. How can I remove it?

A4: A yellow coloration can be due to residual sulfur or chromophoric impurities. A second recrystallization, potentially with a different solvent system (e.g., switching from ethanol to a mixed solvent like ethyl acetate/hexane), may be effective. The use of activated carbon (charcoal) during the recrystallization process can also help adsorb colored impurities. However, use charcoal sparingly as it can also adsorb your product, leading to lower yields.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
The compound "oils out" instead of forming crystals. The melting point of the impure compound is lower than the boiling point of the solvent. The solution is supersaturated. The rate of cooling is too rapid. The polarity difference between the solute and solvent is too large.[8][9]Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Try a different solvent with a lower boiling point. Use a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., ethyl acetate) and then add a "poor" solvent (e.g., hexane) dropwise at an elevated temperature until turbidity persists, then clarify with a few drops of the good solvent and cool slowly. Scratch the inside of the flask with a glass rod at the air-solvent interface to induce nucleation. Add a seed crystal of pure this compound.
No crystals form upon cooling. The solution is not sufficiently saturated. Nucleation has not been initiated.Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. Cool the solution in an ice bath for a longer duration.
Low recovery of the purified compound. Too much solvent was used initially. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals after filtration. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Crystals are very fine or appear as a powder. The solution cooled too quickly.Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the growth of larger crystals.

Data Presentation

Solvent Selection for Recrystallization of this compound

Solvent Boiling Point (°C) Solubility of Compound (Qualitative) Suitability for Recrystallization Notes
Ethanol 78Good solubility when hot, lower solubility when cold.Good. Reported to give yields of 70-85%.[5]A common and effective choice for single-solvent recrystallization.
Methanol 65Good solubility when hot, lower solubility when cold.Good. Also suitable as a washing solvent for crystals.Lower boiling point may be advantageous if oiling out is an issue with ethanol.
Isopropanol 82Likely to have good solubility when hot and lower solubility when cold.Potentially Good. Can be a good alternative to ethanol, especially if oiling out occurs.[8]
Ethyl Acetate 77Good solubility.Good as a primary solvent in a mixed-solvent system. Often used in combination with a non-polar solvent like hexane or heptane.
Acetone 56High solubility.Generally not ideal as a single solvent due to high solubility at room temperature, but can be used in mixed-solvent systems.
Toluene 111Moderate solubility.Potentially useful, but the high boiling point may increase the risk of oiling out.
Hexane/Heptane 69 / 98Poor solubility.Good as an anti-solvent in a mixed-solvent system. Used to reduce the solubility of the compound in a more polar solvent.
Water 100Very low solubility.Not suitable as a primary recrystallization solvent. Can be used as an anti-solvent in some cases if the compound is dissolved in a water-miscible solvent.

Experimental Protocols

Detailed Methodology for Recrystallization using a Single Solvent (Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Mandatory Visualization

Troubleshooting_Recrystallization start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution slowly dissolve->cool outcome Observe outcome cool->outcome crystals Good crystal formation outcome->crystals Success oiling_out Compound oils out outcome->oiling_out Problem no_crystals No crystals form outcome->no_crystals Problem low_yield Low yield outcome->low_yield Problem collect Collect and dry pure crystals crystals->collect reheat_add_solvent Reheat, add more solvent, cool slower oiling_out->reheat_add_solvent change_solvent Try a different or mixed solvent system oiling_out->change_solvent concentrate Concentrate solution no_crystals->concentrate scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed check_solvent_volume Review initial solvent volume low_yield->check_solvent_volume wash_cold Wash crystals with minimal ice-cold solvent low_yield->wash_cold reheat_add_solvent->cool change_solvent->dissolve concentrate->cool scratch_seed->cool check_solvent_volume->dissolve If too much solvent was used wash_cold->collect

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of Methyl 2-Aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-aminothiophene-3-carboxylate, a key intermediate in various pharmaceutical compounds. The guidance focuses on optimizing the use of base catalysts in the commonly employed Gewald reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Gewald reaction.

Q1: What are the potential causes for low to no yield of the desired product?

Low or no yield in the Gewald synthesis can stem from several factors throughout the reaction process. A systematic approach to troubleshooting is recommended.

  • Initial Condensation Failure: The first step, a Knoevenagel condensation between the ketone/aldehyde and the active methylene compound (e.g., methyl cyanoacetate), is critical.[1][2] To verify this step, consider running a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base, monitoring for the formation of the condensed product by TLC or LC-MS before adding sulfur.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature significantly influences the rates of sulfur addition and cyclization. While some variations proceed at room temperature, others require heating.[1] A temperature that is too low can lead to a sluggish reaction, whereas excessively high temperatures may promote side product formation.[1] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for your specific substrates.[1]

    • Solvent: The polarity of the solvent plays a crucial role. Polar solvents like ethanol, methanol, or DMF are commonly used as they can facilitate the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is also a key factor to consider.[1]

  • Ineffective Catalyst: The choice and amount of the base catalyst are pivotal. While traditional amine bases like morpholine and piperidine are used, they sometimes result in low yields.[3] Newer catalytic systems, such as piperidinium borate, have been shown to be effective in truly catalytic amounts, leading to excellent yields in shorter reaction times.[4]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene.[1] Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[1]

Q2: My final product is impure. What are common impurities and how can I improve purification?

Impurities in the Gewald synthesis can include unreacted starting materials, the intermediate Knoevenagel product, dimeric side products, and residual elemental sulfur.[1]

  • Residual Sulfur: Elemental sulfur can be challenging to remove completely. Recrystallization from a suitable solvent is often an effective purification method.[1] Washing the crude product with a solvent in which sulfur has high solubility but the product has low solubility can also be beneficial.[1]

  • Dimeric Byproducts: The formation of dimeric side products from the α,β-unsaturated nitrile is a known issue.[1] Careful optimization of reaction conditions, such as temperature and reactant concentrations, can help to minimize their formation. If dimers are present, chromatographic purification may be necessary to isolate the desired product.[1]

  • Purification Strategies: Standard purification techniques like recrystallization and column chromatography are commonly employed. The choice of solvent for recrystallization is critical and may require screening to find the most effective one.

Frequently Asked Questions (FAQs)

Q1: How does the choice of base catalyst affect the synthesis of this compound?

The base catalyst plays a crucial role in the Gewald reaction, primarily by facilitating the initial Knoevenagel condensation.[2][5] Different bases can significantly impact the reaction rate and overall yield.

  • Traditional Amine Bases: Morpholine, piperidine, and triethylamine are commonly used bases.[3][6] However, they are often required in stoichiometric amounts and can sometimes lead to lower yields.[4]

  • Conjugate Acid-Base Pair Catalysts: Recent studies have shown that conjugate acid-base pairs, such as piperidinium borate, can act as truly catalytic systems for the Gewald reaction.[4] These catalysts have demonstrated the ability to produce excellent yields with shorter reaction times and offer the advantage of being recyclable.[4]

  • Inorganic Bases: While amine bases are more common, some protocols have explored the use of inorganic bases. However, bases like sodium bicarbonate, potassium carbonate, and sodium hydroxide have been reported to result in no product formation under certain conditions.[1]

Q2: What is the general mechanism of the Gewald reaction?

The mechanism of the Gewald reaction is understood to proceed through three main stages:[2][5]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[2][5]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile intermediate. The exact mechanism of this step is not fully elucidated but is a critical part of the thiophene ring formation.[2]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final stable 2-aminothiophene product.[2]

Q3: Can microwave irradiation be used to optimize the reaction?

Yes, microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to improved reaction yields and significantly reduced reaction times.[2]

Quantitative Data Summary

The following table summarizes the impact of different base catalysts on the yield of 2-aminothiophenes in the Gewald reaction, based on available literature data.

Base CatalystSubstrate 1Substrate 2SolventTemperature (°C)TimeYield (%)Reference
MorpholineKetoneMethyl/Ethyl CyanoacetateMethanol453 h70-85[4]
TriethylamineKetoneMethyl CyanoacetateMethanolReflux--[1]
Piperidinium Borate (20 mol%)KetoneEthyl CyanoacetateEthanol/Water (9:1)10020 min96[4]
Pyrrolidinium Borate (20 mol%)KetoneEthyl CyanoacetateEthanol/Water (9:1)10025 min92[4]
Morpholinium Borate (20 mol%)KetoneEthyl CyanoacetateEthanol/Water (9:1)10030 min90[4]
L-Proline (10 mol%)CyclohexanoneMalononitrileDMF60-84[7]
DiethylamineAcetoneEthyl CyanoacetateEthanol503 h85[8]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Morpholine as a Catalyst

This protocol is adapted from a literature procedure.[6]

Materials:

  • Appropriate ketone (e.g., cyclohexanone)

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Methanol

  • Ethanol (for washing and recrystallization)

Procedure:

  • To a mixture of the ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with constant stirring.

  • After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the collected solid with ethanol.

  • The crude product is then purified by recrystallization from ethanol to yield the pure this compound derivative.

Visualizations

Gewald_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Ketone Ketone/ Aldehyde Mixing 1. Mix Reactants & Catalyst Ketone->Mixing Nitrile Methyl Cyanoacetate Nitrile->Mixing Sulfur Elemental Sulfur Sulfur->Mixing Base Base Catalyst Base->Mixing Condensation 2. Knoevenagel Condensation Mixing->Condensation Stirring Sulfur_Addition 3. Sulfur Addition Condensation->Sulfur_Addition Cyclization 4. Cyclization & Tautomerization Sulfur_Addition->Cyclization Heating Cooling 5. Cooling & Precipitation Cyclization->Cooling Filtration 6. Filtration Cooling->Filtration Washing 7. Washing Filtration->Washing Recrystallization 8. Recrystallization Washing->Recrystallization Product Pure Methyl 2-aminothiophene-3-carboxylate Recrystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low/No Yield Observed Check_Condensation Is Knoevenagel Condensation Occurring? Start->Check_Condensation Check_Conditions Are Reaction Conditions (Temp., Solvent) Optimal? Check_Condensation->Check_Conditions Yes Optimize_Condensation Run condensation separately to confirm. Check_Condensation->Optimize_Condensation No Check_Catalyst Is the Base Catalyst Effective? Check_Conditions->Check_Catalyst Yes Optimize_Conditions Screen different temperatures and solvents. Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are Side Reactions (e.g., Dimerization) Prevalent? Check_Catalyst->Check_Side_Reactions Yes Optimize_Catalyst Try alternative catalysts (e.g., piperidinium borate). Check_Catalyst->Optimize_Catalyst No Minimize_Side_Reactions Adjust temperature and reagent addition rate. Check_Side_Reactions->Minimize_Side_Reactions Yes

Caption: Troubleshooting logic for addressing low yield in the Gewald synthesis.

References

Technical Support Center: Managing Side Reactions in the Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the Knoevenagel condensation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in a Knoevenagel condensation?

A1: The two most prevalent side reactions are the Michael addition of the active methylene compound to the α,β-unsaturated product and the self-condensation of the aldehyde or ketone.[1]

Q2: What causes the Michael addition side reaction?

A2: The Michael addition is favored by conditions that allow the Knoevenagel product to react with a second molecule of the deprotonated active methylene compound. This is often promoted by longer reaction times, higher temperatures, and a high concentration of the active methylene compound.

Q3: How can I minimize the Michael addition side product?

A3: To minimize the Michael addition, you can try the following:

  • Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Lower the reaction temperature: Running the reaction at a lower temperature can decrease the rate of the Michael addition more than the Knoevenagel condensation.

  • Use a stoichiometric amount of the active methylene compound: Avoid using a large excess of the active methylene compound.

  • Choose a suitable solvent: The choice of solvent can influence the relative rates of the two reactions.[2][3]

Q4: What leads to the self-condensation of the aldehyde?

A4: The self-condensation of an aldehyde (an aldol condensation) is more likely to occur when using a strong base as a catalyst.[1] The strong base can deprotonate the α-carbon of the aldehyde, leading to self-condensation.

Q5: How can I prevent the self-condensation of the aldehyde?

A5: The most effective way to prevent aldehyde self-condensation is to use a weak base as a catalyst.[1] Amines like piperidine or pyridine, or ammonium salts, are commonly used to avoid this side reaction.

Q6: Can the choice of catalyst influence the formation of side products?

A6: Absolutely. The catalyst plays a crucial role in the selectivity of the Knoevenagel condensation. Weak bases are generally preferred to avoid self-condensation. The catalyst can also influence the rate of the Michael addition. It is often necessary to screen different catalysts to find the optimal one for a specific set of reactants.[4]

Q7: Does the solvent affect the selectivity of the reaction?

A7: Yes, the solvent can have a significant impact on the reaction's outcome. Polar aprotic solvents like DMF and acetonitrile often lead to faster reaction rates and high yields.[2][5] Polar protic solvents such as ethanol and water are considered "greener" alternatives and can also give good results.[2] The solvent can influence the solubility of reactants and intermediates, as well as the activity of the catalyst.[2][3]

Q8: What is the Doebner modification and how does it relate to side reactions?

A8: The Doebner modification of the Knoevenagel condensation involves the use of a carboxylic acid (like malonic acid) as the active methylene compound and pyridine as the solvent.[6][7] Under these conditions, the initial condensation product undergoes decarboxylation.[6][7] This can be a desired transformation, but it's important to be aware that this subsequent reaction will occur. Side reactions in the Doebner modification can include the formation of β,γ-unsaturated acids in addition to the desired α,β-unsaturated acids.[8]

Troubleshooting Guides

Problem 1: Low yield of the desired product and a significant amount of a higher molecular weight byproduct.

Possible Cause: Michael addition of the active methylene compound to the Knoevenagel product.

Troubleshooting Steps:

  • Monitor the reaction over time: Take aliquots at different time points to determine when the formation of the desired product is maximized and the Michael adduct is minimized.

  • Decrease the reaction temperature: Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) to see if the selectivity improves.

  • Adjust the stoichiometry: Use a 1:1 molar ratio of the aldehyde and the active methylene compound.

  • Change the catalyst: A less active catalyst might slow down the Michael addition more significantly than the Knoevenagel condensation.

Problem 2: The formation of a product with a molecular weight corresponding to the dimer of the starting aldehyde.

Possible Cause: Self-condensation of the aldehyde.

Troubleshooting Steps:

  • Use a weaker base: If you are using a strong base like an alkoxide, switch to a milder amine catalyst such as piperidine, pyridine, or an ammonium salt.[1]

  • Lower the catalyst concentration: Using a catalytic amount of a weak base is often sufficient.

  • Control the temperature: Lowering the reaction temperature can also help to suppress the self-condensation reaction.

Data Presentation

Table 1: Effect of Solvent on the Yield of 2-benzylidenemalononitrile

SolventCatalystTime (min)Yield (%)Reference
Water[Bmim][OAc]198[9]
Ethanol[Bmim][OAc]196[9]
Acetonitrile[Bmim][OAc]195[9]
Toluene[Bmim][OAc]3085[9]
Dichloromethane[Bmim][OAc]6080[9]

Table 2: Comparison of Different Catalysts for the Synthesis of Arylidinemalononitrile Derivatives

CatalystSolventTimeYield (%)Reference
Agro-waste extractWater10-20 min89-96[10]
PiperidineEthanol2-3 h85-95[10]
NaOHEthanol3-4 h70-80[10]
K2CO3DMF4-5 h60-70[10]

Experimental Protocols

Protocol 1: Minimizing Michael Addition in the Synthesis of 2-(4-Nitrobenzylidene)malononitrile

This protocol is designed to favor the Knoevenagel product over the Michael adduct by controlling the reaction time and temperature.

Materials:

  • 4-Nitrobenzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes.

  • Once the 4-nitrobenzaldehyde spot on the TLC plate has disappeared (typically within 30-60 minutes), immediately quench the reaction by adding cold water (20 mL).

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Preventing Aldehyde Self-Condensation using a Weak Base

This protocol uses a mild ammonium salt catalyst to avoid the self-condensation of a reactive aldehyde.

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Toluene

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add benzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), ammonium acetate (0.1 mmol), and toluene (20 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Knoevenagel_Mechanism Reactants Aldehyde/Ketone + Active Methylene Compound Enolate Enolate Formation Reactants->Enolate Deprotonation Nucleophilic_Addition Nucleophilic Addition Reactants->Nucleophilic_Addition Self_Condensation Self-Condensation (Strong Base) Reactants->Self_Condensation Base Weak Base (e.g., Piperidine) Base->Enolate Enolate->Nucleophilic_Addition Intermediate β-Hydroxy Intermediate Nucleophilic_Addition->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product α,β-Unsaturated Product (Knoevenagel Product) Dehydration->Product Michael_Addition Michael Addition (+ Active Methylene) Product->Michael_Addition Michael_Adduct Michael Adduct (Side Product) Michael_Addition->Michael_Adduct Aldol_Product Aldol Adduct (Side Product) Self_Condensation->Aldol_Product

Caption: Knoevenagel condensation pathway and common side reactions.

Troubleshooting_Workflow Start Side Reaction Observed Identify_Side_Product Identify Side Product (e.g., by MS, NMR) Start->Identify_Side_Product Is_Michael_Adduct Is it a Michael Adduct? Identify_Side_Product->Is_Michael_Adduct Is_Self_Condensation Is it an Aldehyde Self-Condensation Product? Is_Michael_Adduct->Is_Self_Condensation No Optimize_Michael Optimize for Michael Addition: - Decrease reaction time - Lower temperature - Adjust stoichiometry Is_Michael_Adduct->Optimize_Michael Yes Optimize_Self_Condensation Optimize for Self-Condensation: - Use a weaker base - Lower catalyst concentration - Lower temperature Is_Self_Condensation->Optimize_Self_Condensation Yes Other_Side_Reaction Other Side Reaction Is_Self_Condensation->Other_Side_Reaction No Re_evaluate Re-evaluate Reaction Optimize_Michael->Re_evaluate Optimize_Self_Condensation->Re_evaluate Success Side Reaction Minimized Re_evaluate->Success Further_Analysis Further Analysis Required: - Characterize unknown byproduct - Re-evaluate reaction mechanism Other_Side_Reaction->Further_Analysis

Caption: Troubleshooting workflow for managing Knoevenagel side reactions.

References

effect of solvent polarity on Gewald reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of solvent polarity on the efficiency of the Gewald reaction. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the Gewald reaction, with a focus on challenges related to solvent selection.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Poor solubility of reactants, especially sulfur: Elemental sulfur has limited solubility in many organic solvents.Select a more polar solvent: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are known to improve the solubility and reactivity of sulfur.[1] An ethanol/water mixture (9:1) has also been shown to be effective.[2]
Inefficient Knoevenagel-Cope condensation: This initial step is crucial for the overall reaction success.Optimize the base and solvent system: The choice of base is critical and can be solvent-dependent. Ensure the chosen solvent facilitates the condensation reaction. Water has been used as a green solvent alternative.[3][4]
Slow reaction rate: The reaction may not have reached completion.Increase the reaction temperature: Gently heating the reaction mixture can increase the rate. However, excessive heat can lead to side reactions.[1] Microwave irradiation has also been used to accelerate the reaction.[2]
Formation of Byproducts Dimerization or polymerization of intermediates: Under certain conditions, starting materials or the α,β-unsaturated nitrile intermediate can self-condense.[1]Adjust reactant concentration and addition rate: Slower addition of reagents in a suitable solvent can minimize side reactions.
Unreacted starting materials: The reaction has not gone to completion.Increase reaction time or optimize temperature and solvent: Ensure the solvent and temperature are optimal for the specific substrates being used.
Difficulty in Product Purification Presence of polar and non-polar impurities: The crude product may be contaminated with starting materials, byproducts, and residual solvent.Employ appropriate purification techniques: Recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes mixtures) is often effective for solid products.[1] Column chromatography may be necessary for oily products or complex mixtures.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the Gewald reaction?

A1: Polar solvents are generally favored for the Gewald reaction. They enhance the solubility of elemental sulfur, a key reactant, and can facilitate the condensation and cyclization steps of the reaction mechanism.[1][2] Solvents like ethanol, methanol, and DMF are commonly used.[1]

Q2: Can the Gewald reaction be performed in non-polar solvents?

A2: While polar solvents are generally preferred, the reaction has been explored in a range of solvents with varying polarities. However, yields in non-polar solvents like toluene and dichloromethane are often lower compared to polar solvents.

Q3: What is the effect of protic versus aprotic polar solvents on the reaction?

A3: Both polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMF, acetonitrile) have been successfully used in the Gewald reaction. The choice may depend on the specific substrates and reaction conditions. Polar protic solvents can participate in hydrogen bonding, which may influence the reaction intermediates.

Q4: Is it possible to conduct the Gewald reaction without a solvent?

A4: Yes, solvent-free Gewald reactions have been reported, often utilizing techniques like high-speed ball milling or heating in a conventional oven.[2] These methods are considered a "green chemistry" approach.

Q5: How do I select the best solvent for my specific Gewald reaction?

A5: Solvent screening is often necessary to determine the optimal conditions for a new set of substrates. A good starting point is to test a polar protic solvent like ethanol and a polar aprotic solvent like DMF. The solubility of your starting materials in the chosen solvent is also a critical factor to consider.

Data Presentation: Effect of Solvent on a Model Gewald Reaction

The following table summarizes the results of a study on the synthesis of a 2-aminothiophene derivative, illustrating the impact of different solvents on reaction time and product yield.

SolventTime (min)Yield (%)
H₂O15068
MeOH8588
EtOH/H₂O (9:1)2096
MeCN11075
THF18065
Toluene24040
CH₂Cl₂24045

Data adapted from a study utilizing a piperidinium borate catalyst.[2]

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)

This protocol provides a general guideline and may require optimization for specific substrates.[1][5]

Materials:

  • Carbonyl compound (ketone or aldehyde) (1.0 equiv)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., morpholine, triethylamine) (10-20 mol%)

  • Solvent (e.g., ethanol, methanol) (20-30 mL per 10 mmol of carbonyl compound)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).

  • Add the chosen solvent (e.g., 25 mL of ethanol).

  • Add the base (e.g., morpholine, 1.5 mmol).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Gewald_Solvent_Effect cluster_input Inputs cluster_process Gewald Reaction Stages cluster_output Outputs Reactants Carbonyl Compound Active Methylene Compound Sulfur Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Solvent Solvent Choice Solvent->Knoevenagel Influences Rate & Equilibrium Sulfur_Addition Sulfur Addition Solvent->Sulfur_Addition Affects Sulfur Solubility & Reactivity Cyclization Cyclization Solvent->Cyclization Stabilizes Intermediates Knoevenagel->Sulfur_Addition Sulfur_Addition->Cyclization Product 2-Aminothiophene Cyclization->Product Byproducts Byproducts Cyclization->Byproducts

References

Technical Support Center: Challenges with Sterically Hindered Ketones in the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with sterically hindered ketones in the Gewald reaction. This resource provides troubleshooting guides and frequently asked questions to address common issues and offer practical solutions for the synthesis of highly substituted 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: Why is the Gewald reaction often problematic with sterically hindered ketones?

A1: The primary challenge with sterically hindered ketones in the Gewald reaction lies in the initial Knoevenagel condensation step.[1] This step involves the nucleophilic attack of the carbanion generated from the active methylene nitrile onto the carbonyl carbon of the ketone.[2] Large, bulky groups on the ketone sterically encumber the carbonyl carbon, making this attack significantly more difficult and slowing down the reaction rate. This can lead to low or no yield of the desired 2-aminothiophene product.[3]

Q2: What are the typical signs of a failed or low-yielding Gewald reaction with a bulky ketone?

A2: Common indicators of a struggling reaction include:

  • Low to no product formation: This is the most obvious sign, often observed through TLC or LC-MS analysis of the reaction mixture.

  • Recovery of starting materials: A significant amount of the unreacted ketone and active methylene nitrile may be present even after prolonged reaction times.

  • Formation of side products: In some cases, side reactions may become more prominent than the desired reaction. For instance, dimerization of the α,β-unsaturated nitrile intermediate can compete with the cyclization step.[4]

Q3: What is the most common strategy to overcome the challenges posed by sterically hindered ketones?

A3: The most widely recommended approach is to switch from a one-pot to a two-step procedure.[3][5] This involves:

  • Step 1: Knoevenagel Condensation: First, the sterically hindered ketone is reacted with the active methylene nitrile under optimized conditions to form the corresponding α,β-unsaturated nitrile. This intermediate is then isolated and purified.

  • Step 2: Thiophene Ring Formation: The purified α,β-unsaturated nitrile is subsequently reacted with elemental sulfur and a suitable base to facilitate the thiophene ring closure.[5]

This two-step approach allows for the optimization of each step independently, often leading to significantly higher overall yields for challenging substrates.[3]

Q4: Are there any alternative methods to improve the yield of the one-pot Gewald reaction with bulky ketones?

A4: Yes, several alternative methods have been shown to improve the efficiency of the Gewald reaction with less reactive ketones:

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[2][6]

  • High-Speed Ball Milling (HSBM): This solvent-free mechanochemical approach can enhance reactivity and, in some cases, allow the reaction to proceed with only a catalytic amount of base.[7]

  • Specialized Catalysts: The use of specific catalysts, such as L-proline or piperidinium borate, has been reported to improve yields and reaction rates for a variety of ketones under mild conditions.[8][9]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when using sterically hindered ketones in the Gewald reaction.

Issue 1: Low or No Conversion of the Starting Ketone
Possible Cause Troubleshooting Steps
Steric hindrance impeding Knoevenagel condensation 1. Switch to a two-step procedure: Isolate the Knoevenagel condensation product first, then proceed with the cyclization. 2. Increase reaction temperature: Cautiously increase the temperature to provide more energy for the reaction to overcome the activation barrier. Monitor for side product formation. 3. Use a more active catalyst: For the Knoevenagel step, consider using a more effective catalyst system, such as ammonium acetate with acetic acid, or specialized catalysts like L-proline.[8]
Inappropriate base 1. Screen different bases: The choice of base is critical. Morpholine and piperidine are commonly used, but for hindered ketones, a stronger base might be necessary. However, very strong bases can promote self-condensation of the ketone.[10] 2. Use a catalytic amount of a suitable base: For some systems, a catalytic amount of a strong base like DBU in an appropriate solvent might be effective.
Unsuitable solvent 1. Solvent screening: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO can sometimes enhance the rate of the Knoevenagel condensation. For the cyclization step, polar protic solvents like ethanol or methanol are often preferred.[11]
Issue 2: Knoevenagel Condensation is Successful, but No 2-Aminothiophene is Formed
Possible Cause Troubleshooting Steps
Inefficient sulfur addition and/or cyclization 1. Optimize the base for the second step: A different base might be required for the cyclization than for the Knoevenagel condensation. Secondary amines like morpholine or triethylamine are commonly used for this step. 2. Adjust the temperature: The cyclization step may require a different optimal temperature than the condensation. Gentle heating is often beneficial. 3. Ensure adequate sulfur solubility: Use a solvent in which elemental sulfur has reasonable solubility, such as DMF or ethanol, especially with heating.
Side reactions of the α,β-unsaturated nitrile 1. Isolate and purify the intermediate: By isolating the Knoevenagel product, you can ensure that the subsequent cyclization starts with pure material, minimizing side reactions. 2. Control the addition of reagents: In the second step, adding the base slowly to the mixture of the α,β-unsaturated nitrile and sulfur might help to control the reaction and minimize dimerization.

Data Presentation

The following table summarizes the yields of 2-aminothiophenes derived from less reactive ketones under various conditions, illustrating the general success of the two-step approach and other modified procedures.

KetoneActive Methylene NitrileMethodConditionsYield (%)Reference
CycloheptanoneMalononitrileOne-potPiperidinium borate (20 mol%), EtOH:H2O (9:1), 100°C, 5h75[9]
AcetophenoneEthyl CyanoacetateTwo-step1. Knoevenagel: AcOH, PhH, reflux; 2. Gewald: S, Et3N, EtOH, reflux79[5]
4-MethoxyacetophenoneEthyl CyanoacetateTwo-step1. Knoevenagel: AcOH, PhH, reflux; 2. Gewald: S, Et3N, EtOH, reflux58[5]
4-NitroacetophenoneMalononitrileTwo-step1. Knoevenagel: HMDS, AcOH; 2. Gewald: S, NaHCO3, THF/H2OHigh (not specified)[1]
Various aryl ketonesMalononitrile/Ethyl CyanoacetateOne-pot (HSBM)Morpholine, heat-assisted ball milling, 30 min14-53[7]
CyclohexanoneMalononitrileOne-potL-proline (10 mol%), DMF, 60°C84[8]

Experimental Protocols

Protocol 1: Two-Step Gewald Reaction for a Sterically Hindered Ketone (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Synthesis of the α,β-Unsaturated Nitrile (Knoevenagel Condensation)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the sterically hindered ketone (1.0 eq.), the active methylene nitrile (1.1 eq.), a catalyst such as ammonium acetate (0.2 eq.), and a suitable solvent (e.g., toluene or benzene).

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the ketone.

  • Once the reaction is complete (as indicated by the consumption of the ketone), cool the mixture to room temperature.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure α,β-unsaturated nitrile.

Step 2: Synthesis of the 2-Aminothiophene

  • In a round-bottom flask, dissolve the purified α,β-unsaturated nitrile (1.0 eq.) and elemental sulfur (1.2 eq.) in a suitable solvent (e.g., ethanol or DMF).

  • Add a base, such as morpholine (1.5 eq.) or triethylamine (1.5 eq.), to the mixture.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Mandatory Visualization

Below are diagrams illustrating key aspects of the Gewald reaction and the troubleshooting logic.

Gewald_Mechanism Ketone Sterically Hindered Ketone Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Base1 Base Base1->Knoevenagel Catalyst UnsaturatedNitrile α,β-Unsaturated Nitrile Knoevenagel->UnsaturatedNitrile Intermediate Thiolation Thiolation & Cyclization UnsaturatedNitrile->Thiolation Sulfur Elemental Sulfur (S8) Sulfur->Thiolation Base2 Base Base2->Thiolation Promoter Product 2-Aminothiophene Thiolation->Product

Caption: The reaction pathway of the Gewald synthesis.

Troubleshooting_Workflow Start Start: Low Yield with Hindered Ketone Check_Knoevenagel Check Knoevenagel Condensation Start->Check_Knoevenagel OnePot_Options Optimize One-Pot: - Increase Temperature - Change Catalyst - Microwave/HSBM Check_Knoevenagel->OnePot_Options No/Poor Condensation Optimize_Cyclization Optimize Cyclization: - Different Base - Adjust Temperature - Solvent Screening Check_Knoevenagel->Optimize_Cyclization Condensation OK, No Final Product OnePot_Options->Check_Knoevenagel Re-evaluate TwoStep Switch to Two-Step Procedure OnePot_Options->TwoStep If still fails Isolate_Intermediate Isolate α,β-Unsaturated Nitrile TwoStep->Isolate_Intermediate Isolate_Intermediate->Optimize_Cyclization Success Successful Synthesis Optimize_Cyclization->Success

Caption: Troubleshooting workflow for the Gewald reaction.

References

Technical Support Center: Removal of Unreacted Sulfur

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted elemental sulfur from crude product mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted sulfur from my product?

A: Elemental sulfur can interfere with subsequent analytical procedures, such as chromatography, by masking the peaks of other compounds.[1] It can also act as a catalyst poison in downstream reactions and, in pharmaceutical applications, may compromise the safety and efficacy of the final drug substance.

Q2: What are the most common methods for removing elemental sulfur?

A: The most common methods for removing elemental sulfur from a reaction mixture include:

  • Solvent Washing/Extraction: Utilizing a solvent in which sulfur is soluble, but the desired product is not.

  • Recrystallization: Purifying the desired solid product from a hot solvent, leaving the sulfur behind in the solution.[2][3]

  • Chromatography: Separating the product from sulfur based on their different affinities for the stationary phase. Sulfur typically runs very fast on silica gel.[4]

  • Chemical Conversion: Reacting the sulfur with a reagent to form a more easily removable compound.

Q3: What are the safety precautions I should take when working with solvents to remove sulfur?

A: Many solvents used for sulfur removal, such as toluene and xylene, are flammable and harmful if inhaled or in contact with the skin.[3][5] Always work in a well-ventilated fume hood and avoid using open flames.[3][6] Carbon disulfide is an excellent solvent for sulfur but is also highly toxic and extremely flammable and should be handled with extreme caution.[5][7]

Q4: In which common organic solvents is elemental sulfur soluble?

A: Elemental sulfur (in its common S8 form) is highly soluble in carbon disulfide.[7][8] It has moderate to limited solubility in nonpolar organic solvents like toluene, xylene, benzene, and chloroform, with solubility increasing with temperature.[7][8][9][10] It is generally insoluble in polar solvents like water and alcohols.[7]

Troubleshooting Guide

Q1: I performed a recrystallization, but my product is still contaminated with yellow sulfur crystals. What went wrong?

A: This can happen for a few reasons:

  • Co-precipitation: If the solution is cooled too quickly, sulfur can crash out of the solution along with your product.[2] Ensure slow cooling to allow for selective crystallization.

  • Solvent Choice: The solvent you chose may not have a large enough difference in solubility for your product and sulfur at high and low temperatures.[3] An ideal solvent will dissolve a large amount of sulfur when hot but very little when cold.[3]

  • Incomplete Dissolution: All the sulfur may not have dissolved at the higher temperature. Ensure you are using enough solvent and heating for a sufficient amount of time.

Q2: I tried a solvent wash to remove the sulfur, but a significant amount of my product was lost. How can I prevent this?

A: Product loss during a solvent wash is often due to the partial solubility of your product in the wash solvent. To mitigate this:

  • Optimize the Solvent: Select a solvent in which your product has minimal solubility. You may need to test a few different solvents to find the optimal one.

  • Minimize Wash Volume: Use the minimum amount of solvent necessary to dissolve the sulfur.

  • Perform Washes at a Lower Temperature: The solubility of your product may be lower at colder temperatures. Try performing the wash with a chilled solvent.

Q3: Can I use chromatography to remove sulfur? I'm concerned it will streak through the column.

A: Yes, column chromatography can be an effective method for removing elemental sulfur. Sulfur is non-polar and typically has very low affinity for silica gel, meaning it will elute very quickly.[4] To prevent streaking and ensure good separation:

  • Use a Non-polar Eluent System: Start with a highly non-polar mobile phase (e.g., hexane or petroleum ether) to quickly flush the sulfur off the column before eluting your more polar product.

  • Dry Loading: If your product is soluble in the eluent, consider dry loading your crude mixture onto the column to get a tighter band.

Q4: Are there any chemical methods to remove sulfur without resorting to physical separation techniques?

A: Yes, several chemical methods can be employed:

  • Sulfite Treatment: Reacting the crude mixture with an aqueous solution of sodium sulfite (Na2SO3) can convert elemental sulfur into thiosulfate, which is water-soluble and can be removed by extraction. Tetrabutylammonium (TBA) salts can be used as phase-transfer catalysts to facilitate the reaction in an organic solvent.[1]

  • Reaction with Copper: Shaking the sample with activated copper powder can remove elemental sulfur. The sulfur reacts with the copper, which can then be filtered off.[1][11]

Data Presentation

MethodPrinciple of SeparationKey Solvents/ReagentsAdvantagesDisadvantages
Recrystallization Differential solubility at varying temperatures.Toluene, Xylene.[2][6]Can yield highly pure product; scalable.[6]Potential for co-precipitation; requires product to be a solid.
Solvent Washing Differential solubility.Carbon Disulfide, Toluene, Hexane.[8]Simple and quick procedure.Potential for product loss; may not be effective for high levels of contamination.
Column Chromatography Differential adsorption to a stationary phase.Silica gel with non-polar eluents (e.g., Hexane).High degree of purification possible.Can be time-consuming and require large volumes of solvent; not ideal for large-scale purification.
Chemical Conversion (Sulfite) Conversion of sulfur to a water-soluble salt.Sodium Sulfite, Tetrabutylammonium salts.[1]Efficient and non-destructive to many organic compounds.[1]Requires an additional extraction step; may not be suitable for water-sensitive compounds.
Chemical Conversion (Copper) Reaction of sulfur with a metal.Activated Copper powder.[11]Can be applied directly to the organic solution.Requires preparation of activated copper; filtration step needed.[11]

Experimental Protocols

Protocol 1: Recrystallization using Xylene

This protocol is adapted for the purification of a solid organic compound contaminated with elemental sulfur.

  • Dissolution: In a fume hood, add the crude product mixture to an Erlenmeyer flask containing a stir bar. Add a minimal amount of xylene, enough to form a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more xylene portion-wise until the desired product and all of the sulfur have dissolved.[3] Avoid boiling the solvent.

  • Cooling: Once everything is dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and slow the cooling rate.

  • Crystallization: As the solution cools, the purified product should crystallize out, while the more soluble sulfur remains in the solution.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold xylene.

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven to remove any residual solvent.

Protocol 2: Removal of Sulfur using Activated Copper

This protocol is suitable for removing sulfur from a solution of the desired product in an organic solvent.

  • Copper Activation: Wash copper powder with dilute sulfuric acid to brighten it, then wash thoroughly with deionized water to remove the acid, followed by a final rinse with methanol.[1][11] Dry the activated copper powder.

  • Treatment: Add the activated copper powder to the solution containing the crude product and unreacted sulfur.

  • Agitation: Stopper the flask and shake or stir the mixture vigorously. The copper will turn black or dark as it reacts with the sulfur.[11]

  • Filtration: Once the reaction is complete (as indicated by the absence of yellow sulfur and the darkening of the copper), filter the mixture to remove the copper sulfide and excess copper.

  • Solvent Removal: The resulting filtrate, now free of elemental sulfur, can be concentrated under reduced pressure to yield the purified product.

Visualizations

decision_workflow start Crude Product with Unreacted Sulfur is_solid Is the desired product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_soluble Is product insoluble in a sulfur-dissolving solvent? is_solid->is_soluble No final_product Purified Product recrystallize->final_product solvent_wash Solvent Washing solvent_wash->final_product chromatography Column Chromatography chromatography->final_product chemical_conversion Chemical Conversion (e.g., Sulfite, Copper) chemical_conversion->final_product is_soluble->solvent_wash Yes is_stable Is product stable to chromatography? is_soluble->is_stable No is_stable->chromatography Yes is_stable->chemical_conversion No

Caption: Decision workflow for selecting a sulfur removal method.

experimental_workflow start Crude Product in Organic Solvent add_copper Add Activated Copper Powder start->add_copper agitate Stir or Shake Mixture add_copper->agitate filter Filter to Remove Copper Sulfide agitate->filter concentrate Concentrate Filtrate (Evaporate Solvent) filter->concentrate end Purified Product concentrate->end

Caption: Experimental workflow for sulfur removal using activated copper.

References

Technical Support Center: Reaction Monitoring of Methyl 2-aminothiophene-3-carboxylate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 2-aminothiophene-3-carboxylate using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the TLC analysis of the Gewald synthesis of this compound.

Q1: My spots are streaking or appearing as elongated smears. What's causing this?

A1: Streaking is a common issue in TLC and can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[1][2] Prepare a more dilute solution of your reaction mixture and re-spot. A concentration of around 1% is often effective.[1]

  • Strongly Basic Analyte: The product, this compound, contains a primary amine group, which is basic. Basic compounds can interact strongly with the acidic silica gel, leading to streaking.[1][3]

    • Solution: Add a small amount (0.1–2.0%) of a basic modifier like triethylamine (Et₃N) to your eluent (mobile phase) to neutralize the acidic sites on the silica plate.[3][4]

  • High-Boiling Point Solvents: If your reaction is conducted in a high-boiling point solvent such as DMF or DMSO, it can cause significant streaking.[5]

    • Solution: After spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the residual solvent before developing it.[5]

Q2: My product spot is not moving from the baseline (Rf value is too low). How can I fix this?

A2: A spot that remains on the baseline indicates that the eluent is not polar enough to move the compound up the plate.[5] The amine and ester groups in the product make it relatively polar.

  • Solution: Increase the polarity of your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to a 7:3 or 1:1 ratio. If that is still insufficient, consider switching to a more polar solvent system, such as Dichloromethane:Methanol (e.g., 9.5:0.5).[3]

Q3: All my spots are running to the top of the plate (Rf values are too high). What should I do?

A3: This indicates that your eluent is too polar for the compounds.[4]

  • Solution: Decrease the polarity of your mobile phase. For instance, if you are using 1:1 Hexane:Ethyl Acetate, try a 9:1 Hexane:Ethyl Acetate mixture. The goal is to achieve an Rf value for your product between 0.2 and 0.4 for good separation and monitoring.[6]

Q4: I can't see any spots on my TLC plate after development.

A4: This can happen for a few reasons:

  • Sample is Too Dilute: Your reaction mixture aliquot may be too low in concentration.[2][4] Try re-spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications, to concentrate the sample.[2]

  • Compound is Not UV-Active: While thiophenes are typically UV-active, if for some reason the spots are not visible under a UV lamp, you will need to use a chemical stain.[4]

    • Solution: Use a visualizing stain such as potassium permanganate (KMnO₄) or iodine vapor. The KMnO₄ stain is particularly useful for compounds with functional groups that can be oxidized, like amines.[6]

  • Sample Dissolved in Solvent Pool: Ensure the spotting line on your TLC plate is drawn above the level of the eluent in the developing chamber. If the spots are submerged, they will dissolve into the solvent pool instead of migrating up the plate.[2][7]

Q5: How do I know if the reaction is complete?

A5: A completed reaction is indicated by the complete consumption of the limiting starting material.

  • Analysis: On your TLC plate, the spot corresponding to the starting material (e.g., the ketone or methyl cyanoacetate) should be absent or extremely faint in the reaction mixture lane. A new, distinct spot corresponding to the this compound product should be prominent.[3] Using a "cospot" lane, where the reaction mixture is spotted on top of the starting material, is highly recommended to confirm if the spots are identical or different, especially if their Rf values are very close.[8]

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the synthesis of this compound.

  • Prepare the TLC Chamber:

    • Pour your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapor. Cover the chamber.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a straight line (the origin) about 1-1.5 cm from the bottom of a silica gel TLC plate. Be careful not to scrape the silica.

    • Mark three small, equidistant points on this line for spotting. Label them "SM" (Starting Material), "Co" (Cospot), and "Rxn" (Reaction Mixture).

  • Spot the Plate:

    • SM Lane: Using a capillary tube, spot a dilute solution of your limiting starting material (e.g., the starting ketone) onto the "SM" mark.

    • Rxn Lane: Use a fresh capillary tube to withdraw a small aliquot from your reaction mixture. Dilute it in a small vial with a volatile solvent like ethyl acetate. Spot this diluted mixture on the "Rxn" mark.

    • Co Lane: Spot the starting material on the "Co" mark. Then, without letting the spot grow too large, spot the diluted reaction mixture directly on top of the starting material spot.

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level. Cover the chamber.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (typically 254 nm) and circle them with a pencil.

    • If necessary, further visualize by dipping the plate in a staining solution (e.g., potassium permanganate) and gently heating it.

    • Calculate the Rf values and assess the reaction's progress by comparing the lanes. The disappearance of the starting material spot in the "Rxn" lane indicates the reaction is proceeding.

Data Presentation: Representative TLC Data

The Rf values are highly dependent on the exact eluent system, temperature, and specific starting materials. This table provides representative data for a common eluent system.

CompoundTypical Eluent System (Hexane:Ethyl Acetate)Expected Rf ValueRelative PolarityNotes
Starting Ketone (e.g., Cyclohexanone)7:3~0.6 - 0.7LowStarting materials are generally less polar than the final product.
Methyl Cyanoacetate7:3~0.4 - 0.5MediumMore polar than a simple ketone due to the ester and nitrile groups.
This compound (Product) 7:3 ~0.2 - 0.3 High The presence of the NH₂ and ester groups on the aromatic thiophene ring makes this the most polar compound, resulting in the lowest Rf value.[3][9]

Visual Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting common TLC issues during reaction monitoring.

TLC_Troubleshooting cluster_streaking Streaking Solutions cluster_low_rf Low Rf Solutions cluster_high_rf High Rf Solutions cluster_no_spots No Spots Solutions start_node Start TLC Analysis problem_node Problem Identified? start_node->problem_node streaking_node Spots are Streaking / Smearing problem_node->streaking_node Yes low_rf_node Spots at Baseline (Low Rf) problem_node->low_rf_node high_rf_node Spots at Solvent Front (High Rf) problem_node->high_rf_node no_spots_node No Spots Visible problem_node->no_spots_node end_node Analysis Complete problem_node->end_node No s1 1. Dilute sample (less loading) streaking_node->s1 lr1 Increase eluent polarity (e.g., more EtOAc or add MeOH) low_rf_node->lr1 hr1 Decrease eluent polarity (e.g., less EtOAc or more Hexane) high_rf_node->hr1 ns1 1. Re-spot to concentrate sample no_spots_node->ns1 solution_node solution_node solution_node->start_node Re-run TLC s2 2. Add 0.1-2% Et3N to eluent s3 3. Evacuate high-boiling point solvent before run s3->solution_node Implement Solution lr1->solution_node Implement Solution hr1->solution_node Implement Solution ns2 2. Use a chemical stain (e.g., KMnO4) ns3 3. Check if origin is above solvent level ns3->solution_node Implement Solution

References

Validation & Comparative

A Researcher's Guide to Validating Thiophene Stereochemistry: X-ray Crystallography vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the realm of thiophene-based compounds, which are prevalent in pharmaceuticals and functional materials, validating stereochemistry is a critical step. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for this purpose, supported by experimental data and detailed protocols.

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structure, including the absolute stereochemistry of chiral centers. However, its application is contingent on the ability to grow high-quality crystals. This guide explores the strengths and limitations of X-ray crystallography in the context of thiophene derivatives and presents a comparative analysis with other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Stereochemical Validation Methods

The choice of analytical technique for stereochemical validation depends on several factors, including the nature of the sample, the information required (relative or absolute configuration), and available resources. The following table summarizes the key aspects of each method.

FeatureX-ray CrystallographyNMR SpectroscopyVibrational Circular Dichroism (VCD)Chiral HPLC
Principle Diffraction of X-rays by a single crystalNuclear spin properties in a magnetic fieldDifferential absorption of left and right circularly polarized infrared lightDifferential interaction with a chiral stationary phase
Sample Phase Solid (single crystal)SolutionSolutionSolution
Information Yield Unambiguous 3D structure, relative and absolute stereochemistryConnectivity, relative stereochemistry (NOE, J-coupling), absolute (with chiral derivatizing agents)Absolute configuration in solutionEnantiomeric separation and quantification (ee%)
Key Advantage Definitive and unambiguous structural determination.[1]Non-destructive, provides information on solution-state conformation and dynamicsPowerful for determining absolute configuration of molecules in solution without crystallization.[2][3]Excellent for separating and quantifying enantiomers.[4][5][6][7]
Key Limitation Requires high-quality single crystals, which can be difficult to obtainCan be ambiguous for complex molecules or for determining absolute configuration without derivatizationRequires access to specialized equipment and relies on accurate quantum chemical calculations.[2]Does not provide direct structural information of the separated enantiomers
Sample Amount Micrograms to milligramsMilligramsMilligramsMicrograms
Time Requirement Days to weeks (including crystal growth)Hours to daysHours to daysMinutes to hours

Quantitative Data Presentation: X-ray Crystallography of Chiral Thiophene Derivatives

X-ray crystallography provides precise quantitative data that unequivocally defines the stereochemistry of a thiophene derivative. The Flack parameter is a critical value in determining the absolute configuration of a chiral compound from X-ray diffraction data of a non-centrosymmetric crystal structure; a value close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct.[8][9][10]

CompoundSpace GroupFlack Parameter (x)Key Stereochemical Feature ValidatedReference
Thiophene Fused Indenocorannulene (12a)P2₁0.06(4)Absolute configuration of a chiral bowl-shaped molecule[11]
Chiral Acetyl-3-thiophene-5-(9-anthryl)-2-pyrazolineP2₁2₁2₁Not explicitly stated, but structure determinedAbsolute configuration of a chiral heterocyclic compound[12]
(1S,3S,6R)-Camphor DerivativeP2₁-0.03(12)Absolute configuration determined for a molecule with multiple stereocenters[13]
(5R,1′R)-Thiophene DerivativeNot Stated0.01(4)Absolute configuration of two stereocenters[14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed techniques.

X-ray Crystallography

The determination of a crystal structure is a multi-step process that begins with the growth of suitable single crystals.[15]

  • Crystal Growth: High-purity thiophene derivative is dissolved in a suitable solvent or solvent mixture. Common crystallization techniques include slow evaporation, vapor diffusion, and slow cooling of a saturated solution. The goal is to obtain well-formed single crystals of sufficient size (typically >0.1 mm in all dimensions).

  • Data Collection: A selected crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is often cooled to low temperatures (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.[15]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods, adjusting atomic positions, and thermal parameters to best fit the experimental data.

  • Absolute Stereochemistry Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter.[8][9][10]

NMR Spectroscopy for Relative Stereochemistry (NOE)

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of protons, which is invaluable for assigning relative stereochemistry.[16][17][18][19][20]

  • Sample Preparation: Dissolve 5-10 mg of the purified thiophene derivative in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NOE Experiment (NOE Difference Spectroscopy):

    • Acquire a standard 1D proton NMR spectrum.

    • Selectively irradiate a specific proton resonance.

    • Acquire a second spectrum while irradiating the selected proton.

    • Subtract the first spectrum from the second to obtain a difference spectrum, which will show enhancements for protons that are spatially close to the irradiated proton.

  • 2D NOESY Experiment:

    • This experiment provides a 2D map of all NOE interactions within the molecule.

    • Cross-peaks in the NOESY spectrum indicate which protons are close to each other in space (typically < 5 Å).

    • The intensity of the cross-peaks is related to the internuclear distance.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. By comparing the experimental VCD spectrum to a computationally predicted spectrum, the absolute configuration can be determined.[2][3][21][22][23][24][25][26]

  • Sample Preparation: Prepare a solution of the chiral thiophene derivative at a relatively high concentration (typically 10-50 mg/mL) in a suitable solvent that has minimal IR absorption in the region of interest (e.g., CCl₄, CDCl₃, DMSO-d₆).

  • VCD Spectrum Acquisition: Record the VCD spectrum using a dedicated VCD spectrometer. Data acquisition typically involves multiple scans to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the thiophene derivative using computational chemistry software.

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD spectrum for one enantiomer by performing a vibrational frequency calculation for each low-energy conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.

Chiral HPLC for Enantiomeric Separation

Chiral HPLC is a powerful technique for separating the enantiomers of a chiral thiophene derivative and determining the enantiomeric excess (ee).[4][5][6][7][27]

  • Column Selection: The choice of the chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for a wide range of compounds.

  • Mobile Phase Screening:

    • Normal Phase: Typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

    • Reversed Phase: Typically involves a mixture of water or buffer and an organic modifier (e.g., acetonitrile or methanol).

    • Screen different mobile phase compositions to optimize the separation (resolution) of the enantiomers.

  • Method Optimization: Adjust parameters such as flow rate, column temperature, and the concentration of additives in the mobile phase to improve the resolution, peak shape, and analysis time.

  • Quantification: Once a good separation is achieved, the enantiomeric excess can be determined by integrating the peak areas of the two enantiomers.

Mandatory Visualization

X_ray_Crystallography_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination synthesis Synthesis & Purification crystallization Crystallization (Slow Evaporation, Vapor Diffusion) synthesis->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Absolute Configuration (Flack Parameter) refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Workflow for Stereochemical Validation using X-ray Crystallography.

Method_Selection_Logic start Chiral Thiophene Stereochemistry Validation crystal_q Can high-quality single crystals be grown? start->crystal_q info_q What information is required? crystal_q->info_q No xray X-ray Crystallography (Unambiguous 3D Structure & Absolute Configuration) crystal_q->xray Yes nmr NMR Spectroscopy (Relative Stereochemistry) info_q->nmr Relative Config. vcd VCD Spectroscopy (Absolute Configuration in Solution) info_q->vcd Absolute Config. hplc Chiral HPLC (Enantiomeric Purity) info_q->hplc Enantiomeric Purity nmr_deriv NMR with Chiral Derivatizing Agent (Absolute Configuration) nmr->nmr_deriv Need Absolute Config.

References

A Comparative Guide to Gewald Reaction Variations: Enhancing the Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

The Gewald reaction, a cornerstone in heterocyclic chemistry, offers a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] These thiophene derivatives are significant scaffolds in medicinal chemistry and materials science.[4][5] The classical one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1][6] Over the years, numerous variations of the Gewald reaction have been developed to improve reaction efficiency, expand substrate scope, and align with the principles of green chemistry.[4][7]

This guide provides a comparative analysis of several key variations of the Gewald reaction, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance with supporting data and detailed experimental protocols. The variations covered include the classical method, microwave-assisted synthesis, ultrasound-promoted reactions, and the use of ionic liquids.

General Mechanism of the Gewald Reaction

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[1]

Gewald_Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Ketone/Aldehyde Ketone/Aldehyde Knoevenagel Adduct Knoevenagel Adduct Ketone/Aldehyde->Knoevenagel Adduct Condensation Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Knoevenagel Adduct Sulfur Sulfur Thiolated Intermediate Thiolated Intermediate Sulfur->Thiolated Intermediate Base Base Base->Knoevenagel Adduct Knoevenagel Adduct->Thiolated Intermediate + Sulfur Cyclized Intermediate Cyclized Intermediate Thiolated Intermediate->Cyclized Intermediate Cyclization 2-Aminothiophene 2-Aminothiophene Cyclized Intermediate->2-Aminothiophene Tautomerization

Caption: General mechanism of the Gewald three-component reaction.

Comparative Performance of Gewald Reaction Variations

The following table summarizes the performance of different Gewald reaction variations for the synthesis of a representative 2-aminothiophene from cyclohexanone, malononitrile, and sulfur. This allows for a direct comparison of reaction times and yields under various conditions.

Reaction VariationCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Classical Morpholine/Ethanol5014 h78[8]
Microwave-Assisted Piperidine/DMFMW (power not specified)30 min95[9]
Ultrasound-Promoted DABCO/PEG-200Ambient20-80 min65[10]
Ultrasound-Promoted (Solvent-Free) Morpholine50-6040 min78[8]
Ionic Liquid EDDA/BmimBF4503-8 hHigh (not specified)[11]
Mechanochemical (Ball Milling) None (Solvent-Free)Not specified30 min97[12]

Note: Yields are isolated yields. Reaction conditions and yields can vary significantly with different substrates.

Experimental Protocols

Classical Gewald Reaction

This protocol is a representative example of the conventional method.

Materials:

  • Ketone or aldehyde (10 mmol)

  • Active methylene nitrile (10 mmol)

  • Elemental sulfur (12 mmol)

  • Base (e.g., morpholine, 20 mol%)

  • Solvent (e.g., ethanol, 30 mL)

Procedure:

  • To a stirred solution of the carbonyl compound and the active methylene nitrile in the chosen solvent, add the base.

  • Add elemental sulfur in one portion.

  • Heat the reaction mixture at a specified temperature (e.g., 50 °C) and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Microwave-Assisted Gewald Reaction

Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[1][9]

Microwave_Workflow Start Start Mix Reactants Mix carbonyl, nitrile, sulfur, and base in solvent Start->Mix Reactants Microwave Irradiation Irradiate in microwave reactor (e.g., 30 min) Mix Reactants->Microwave Irradiation Cooling Cool to room temperature Microwave Irradiation->Cooling Work-up Pour into ice-water, filter precipitate Cooling->Work-up Purification Recrystallize product Work-up->Purification End End Purification->End

Caption: Workflow for the microwave-assisted Gewald reaction.

Materials:

  • Aldehyde (1 mmol)

  • Methyl cyanoacetate (1 mmol)

  • Sulfur (1.2 mmol)

  • Base (e.g., piperidine, 1.5 mmol)

  • Solvent (e.g., DMF, 3 mL)

Procedure:

  • In a microwave reactor tube, mix the aldehyde, methyl cyanoacetate, sulfur, and piperidine in DMF.[9]

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 30 minutes) at a set temperature.[9]

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the standard work-up and purification procedures as described in the classical method.

Ultrasound-Promoted Gewald Reaction

Sonication provides an alternative energy source that can accelerate the reaction, often under milder conditions.[10][13]

Ultrasound_Workflow Start Start Mix Reactants Mix carbonyl, nitrile, sulfur, and base (optional solvent) Start->Mix Reactants Sonication Irradiate in ultrasonic bath (e.g., 20-80 min at 40 kHz) Mix Reactants->Sonication Monitoring Monitor by TLC Sonication->Monitoring Work-up Filter precipitated product Monitoring->Work-up Purification Wash and dry product Work-up->Purification End End Purification->End

Caption: Workflow for the ultrasound-promoted Gewald reaction.

Materials:

  • Ketone or aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Sulfur (1.2 mmol)

  • Base (e.g., DABCO, catalytic amount)

  • Solvent (e.g., PEG-200) or solvent-free

Procedure:

  • Combine the carbonyl compound, malononitrile, sulfur, and DABCO in a reaction vessel with PEG-200.[10] For a solvent-free approach, mix the neat reactants with a base like morpholine.[8]

  • Place the vessel in an ultrasonic cleaning bath.

  • Irradiate the mixture with ultrasound (e.g., 40 kHz) at ambient temperature.[10]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The product often precipitates from the reaction mixture and can be isolated by simple filtration.[13]

  • Wash the solid with a suitable solvent (e.g., water or ethanol) and dry to obtain the pure product.

Gewald Reaction in Ionic Liquids

Ionic liquids can act as both the solvent and catalyst, offering advantages in terms of product isolation and potential for recycling.[11][14]

Materials:

  • Carbonyl compound (2 mmol)

  • Malononitrile or ethyl cyanoacetate (2 mmol)

  • Sulfur (2 mmol)

  • Catalyst (e.g., ethylenediammonium diacetate - EDDA)

  • Ionic Liquid (e.g., BmimBF4, 2 mL)

Procedure:

  • Add the carbonyl compound, active methylene nitrile, sulfur, and EDDA to the ionic liquid.[11]

  • Stir the reaction mixture at 50 °C for the required time (3-8 hours), monitoring by TLC.[11]

  • After completion, extract the product from the ionic liquid using a solvent in which the ionic liquid is immiscible (e.g., diethyl ether).

  • Combine the organic extracts and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization.

  • The ionic liquid containing the catalyst can be dried under vacuum and reused for subsequent reactions.[11]

Conclusion

The Gewald reaction remains a highly relevant and adaptable method for synthesizing 2-aminothiophenes. The choice of a specific variation depends on the desired outcome, available equipment, and considerations for green chemistry. Microwave-assisted and mechanochemical methods offer significant reductions in reaction time and often lead to higher yields, making them attractive for high-throughput synthesis.[9][12] Ultrasound-promoted synthesis provides a milder and energy-efficient alternative.[10][15] The use of ionic liquids, while potentially more expensive, allows for easier product separation and catalyst recycling.[11][14] By understanding the nuances of each variation, researchers can select the most appropriate method to efficiently synthesize the desired 2-aminothiophene derivatives for their specific applications.

References

A Comparative Analysis of the Biological Activities of Methyl and Ethyl 2-aminothiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals that while direct comparative studies on the biological activities of Methyl 2-aminothiophene-3-carboxylate and its ethyl ester counterpart are not available, a significant body of research exists on the distinct therapeutic potentials of their respective derivatives. This guide provides a detailed comparison of the biological activities of these two important classes of compounds, focusing on the anticancer and cytostatic properties of methyl ester derivatives and the antimicrobial applications of ethyl ester derivatives.

This analysis is intended for researchers, scientists, and professionals in drug development, offering a structured overview of quantitative data, experimental methodologies, and relevant biological pathways to inform future research and development efforts.

Anticancer and Cytostatic Potential of this compound Derivatives

Derivatives of this compound have emerged as a promising class of compounds in oncology research. Numerous studies have demonstrated their potential as cytostatic and anticancer agents, with research highlighting their activity against a variety of cancer cell lines.

A notable area of investigation involves the synthesis of thieno[2,3-d]pyrimidine derivatives from this compound. These derivatives have shown significant inhibitory activity against breast cancer cell lines.

Quantitative Analysis of Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various derivatives of this compound against different cancer cell lines. This data provides a quantitative measure of their cytotoxic potential.

Derivative ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidinesCompound 2 MCF-7 (Breast)0.013[1]
MDA-MB-231 (Breast)0.056[1]
Compound 3 MCF-7 (Breast)0.023[1]
Urea DerivativesNot SpecifiedHuman cancer cell linesPromising in vitro cytotoxicity[2]
Mechanism of Action and Signaling Pathways

The anticancer activity of this compound derivatives is believed to be mediated through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. One of the proposed mechanisms is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair[2]. Additionally, certain thienopyrimidine derivatives have been investigated as kinase inhibitors, which can disrupt dysfunctional cell signaling pathways in cancer cells[2].

anticancer_pathway This compound Derivative This compound Derivative Ribonucleotide Reductase Ribonucleotide Reductase This compound Derivative->Ribonucleotide Reductase Inhibits Kinases Kinases This compound Derivative->Kinases Inhibits DNA Synthesis & Repair DNA Synthesis & Repair Ribonucleotide Reductase->DNA Synthesis & Repair Blocks Cell Signaling Pathways Cell Signaling Pathways Kinases->Cell Signaling Pathways Disrupts Inhibition of Cell Proliferation Inhibition of Cell Proliferation DNA Synthesis & Repair->Inhibition of Cell Proliferation Cell Signaling Pathways->Inhibition of Cell Proliferation

Figure 1. Proposed mechanisms of anticancer action for this compound derivatives.

Experimental Protocols: Cytotoxicity Assays

The in vitro cytotoxicity of these compounds is typically evaluated using established methodologies such as the MTT assay.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

mtt_assay_workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

Figure 2. A simplified workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity of Ethyl 2-aminothiophene-3-carboxylate Derivatives

Derivatives of Ethyl 2-aminothiophene-3-carboxylate have been extensively investigated for their antimicrobial properties. These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.

Research in this area often involves the synthesis of various substituted 2-aminothiophenes and subsequent screening for their ability to inhibit the growth of microorganisms.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The following table presents MIC values for several derivatives of Ethyl 2-aminothiophene-3-carboxylate against various microorganisms.

Derivative ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Phenylthiophene carboxylatesCompound 2c Bacillus subtilisNot specified, but noted for greater inhibitory effect[3]
Escherichia coliNot specified, but noted for greater inhibitory effect[3]
Proteus vulgarisNot specified, but noted for greater inhibitory effect[3]
Staphylococcus aureusNot specified, but noted for greater inhibitory effect[3]
Phenylthiophene carboxylatesHalogenated DerivativesCandida albicansNot specified, but noted to be more effective than itraconazole[4]

It is important to note that while the studies indicate significant activity, specific MIC values for the parent Ethyl 2-aminothiophene-3-carboxylate are not consistently reported in the reviewed literature.

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of these derivatives is commonly determined using the broth microdilution method to establish the MIC.

Broth Microdilution Method Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

mic_determination_workflow cluster_workflow Broth Microdilution Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of test compounds in broth B->C D Incubate plates C->D E Visually assess for microbial growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Figure 3. A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

In the absence of direct comparative studies, this guide provides a parallel overview of the distinct biological activities associated with the derivatives of this compound and Ethyl 2-aminothiophene-3-carboxylate. The available evidence strongly suggests that derivatives of the methyl ester are promising candidates for further investigation in the field of anticancer drug discovery, with demonstrated in vitro cytotoxicity and potential mechanisms of action involving key cellular pathways. Conversely, derivatives of the ethyl ester have shown significant potential as antimicrobial agents, warranting further exploration for the development of new antibiotics and antifungals.

It is crucial for future research to include direct comparative analyses of the parent methyl and ethyl esters to provide a foundational understanding of their structure-activity relationships. Such studies would be invaluable in guiding the rational design of more potent and selective therapeutic agents based on the versatile 2-aminothiophene-3-carboxylate scaffold.

References

Comparative Guide to Bioisosteric Replacement Strategies for the 2-Aminothiophene Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility and synthetic accessibility have made it a popular starting point for the development of novel therapeutics. Bioisosteric replacement, a key strategy in drug design, involves substituting a part of a molecule with a chemically different group that retains similar physical and chemical properties, often leading to improved potency, selectivity, or pharmacokinetic profiles. This guide provides a comparative analysis of bioisosteric replacement studies involving the 2-aminothiophene scaffold, supported by experimental data and detailed protocols.

Case Study 1: S/Se Bioisosterism in Antileishmanial Agents

A study focused on the development of new drug candidates for leishmaniasis explored the bioisosteric replacement of the sulfur atom in the 2-aminothiophene ring with selenium, yielding 2-aminoselenophene derivatives. This classical bioisosteric exchange was investigated to understand its impact on antileishmanial activity.

Data Presentation: Comparative Antileishmanial Activity

The following table summarizes the in vitro activity of 2-aminothiophene derivatives and their corresponding 2-aminoselenophene bioisosteres against Leishmania amazonensis promastigotes. The 50% inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting parasite growth.

Compound IDScaffoldR GroupIC50 vs. L. amazonensis promastigotes (µM)[1]
TN6-7 2-AminothiopheneIndole-derived14.2
33 2-AminoselenopheneIndole-derived9.32
TN6-4 2-AminothiopheneIndole-derived85.3
34 2-AminoselenopheneIndole-derived2.14
TN6-3 2-AminothiopheneIndole-derived100.8
36 2-AminoselenopheneIndole-derived2.92
TN6-2 2-AminothiopheneIndole-derived17.9
39 2-AminoselenopheneIndole-derived2.15

Lower IC50 values indicate higher potency.

The data clearly indicates that the S/Se bioisosteric replacement was favorable for antileishmanial activity. In all compared pairs, the 2-aminoselenophene derivatives (33, 34, 36, and 39) demonstrated significantly higher potency (lower IC50 values) than their 2-aminothiophene counterparts (TN6-7, TN6-4, TN6-3, and TN6-2).[1] This suggests that the selenium atom may contribute to enhanced interactions with the biological target or alter the physicochemical properties of the compounds in a beneficial way for this specific application.

Experimental Protocols

In Vitro Antileishmanial Activity Assay against Leishmania amazonensis Promastigotes

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against the promastigote stage of Leishmania.

Materials:

  • Leishmania amazonensis promastigotes in logarithmic growth phase.

  • RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • Resazurin sodium salt solution (e.g., 0.0125% in PBS).

  • 96-well microtiter plates.

  • Spectrofluorometer.

Procedure:

  • Parasite Culture: L. amazonensis promastigotes are cultivated at 26°C in supplemented RPMI 1640 medium to reach the logarithmic growth phase.

  • Plate Seeding: The parasite culture is adjusted to a concentration of 5 x 10^6 parasites/100 µL. 100 µL of this suspension is added to each well of a 96-well plate.

  • Compound Addition: Serial dilutions of the test compounds in culture medium are prepared from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed a non-toxic level (e.g., 0.5%). The diluted compounds are added to the wells in triplicate.

  • Incubation: The plates are incubated at 26°C for 72 hours.

  • Viability Assessment: After incubation, a resazurin solution is added to each well. The plates are incubated for an additional 4 hours at room temperature. Viable cells metabolize the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Data Acquisition: The fluorescence is measured using a spectrofluorometer with excitation and emission wavelengths of approximately 544 nm and 590 nm, respectively.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control wells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization: Bioisosteric Replacement Workflow

G cluster_0 Drug Discovery and Optimization lead Lead Compound (2-Aminothiophene Scaffold) sar SAR Analysis (Identify liabilities, e.g., low potency) lead->sar Initial Screening bioisostere Bioisosteric Replacement (e.g., S -> Se) sar->bioisostere Identify Modification Site synthesis Synthesis of Analogues (2-Aminoselenophenes) bioisostere->synthesis bio_eval Biological Evaluation (Antileishmanial Assay) synthesis->bio_eval data_analysis Data Analysis (Compare IC50 values) bio_eval->data_analysis data_analysis->sar Unfavorable Outcome (Iterate Design) optimized_lead Optimized Lead (Improved Potency) data_analysis->optimized_lead Favorable Outcome

Caption: A typical workflow for bioisosteric replacement in drug discovery.

Case Study 2: Aminothiophene Scaffold in Kinase Inhibition (Hypothetical Comparison)

While a direct comparative study with a bioisostere of a 2-aminothiophene-based VEGFR-2 inhibitor was not identified in the literature search, this section provides a template for such a comparison, which is a common strategy in medicinal chemistry. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in oncology due to its crucial role in angiogenesis. 2-Aminothiophene derivatives have been explored as potent VEGFR-2 inhibitors. A hypothetical bioisosteric replacement could involve substituting the 2-aminothiophene core with a 3-aminopyrazole, another common scaffold in kinase inhibitors.

Data Presentation: Hypothetical Comparative VEGFR-2 Inhibition
Compound IDScaffoldR GroupVEGFR-2 IC50 (nM)
AT-VEGFRi 2-AminothiophenePhenyl-urea50
AP-VEGFRi 3-AminopyrazolePhenyl-ureaTo be determined

This table illustrates a potential comparison. Actual data would be required from experimental studies.

The rationale for such a study would be to investigate if the aminopyrazole core, with its different electronic and hydrogen bonding properties, could offer improved binding affinity to the VEGFR-2 kinase domain compared to the aminothiophene scaffold.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Adenosine triphosphate (ATP).

  • VEGFR-2 specific substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).

  • Test compounds dissolved in DMSO.

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®).

  • White, opaque 96-well microplates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualization: VEGFR-2 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 Dimerization PI3K PI3K pVEGFR2->PI3K RAS Ras pVEGFR2->RAS AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor Aminothiophene/ Aminopyrazole Inhibitor Inhibitor->pVEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing the properties of lead compounds. The case of S/Se replacement in antileishmanial 2-aminothiophene derivatives demonstrates how this strategy can lead to a significant enhancement in potency. While a direct comparative study for aminothiophene-based kinase inhibitors was not available for this guide, the provided framework illustrates how such a comparison would be structured and evaluated. The experimental protocols and visualizations included offer a practical resource for researchers working on the design and evaluation of novel therapeutics based on the 2-aminothiophene scaffold and its bioisosteres.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds.[1][2][3] Its synthetic accessibility, most notably through the Gewald reaction, and its capacity for broad structural diversification have made it a focal point for drug discovery efforts targeting a wide range of diseases, from infectious to metabolic and proliferative disorders.[1][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiophene derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising chemical space.

Antimicrobial and Antifungal Activity: Targeting Microbial Defenses

2-Aminothiophene derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[5][6] The SAR studies in this area often focus on substitutions at the C3, C5, and the amino group of the thiophene ring.

A key observation is that the introduction of specific substituents can significantly enhance antimicrobial potency. For instance, the presence of halogen and nitro groups on aryl substituents has been shown to increase antifungal activity.[2]

Table 1: Comparative Antimicrobial Activity of 2-Aminothiophene Derivatives

Compound IDR1 (at C5)R2 (at N2)Target OrganismMIC (µg/mL)Reference
3a 4-hydroxyphenylHS. pneumoniae1.56[6]
3a 4-hydroxyphenylHB. subtilis3.12[6]
6b Pyrazole moietyHC. albicans1.56[6]
9 Pyridine moietyHC. albicans3.12[6]
Standard Ampicillin-S. pneumoniae6.25[6]
Standard Gentamicin-B. subtilis6.25[6]
Standard Amphotericin B-C. albicans6.25[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a McFarland standard of 0.5 (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). This suspension is further diluted to achieve the final desired test concentration.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized microbial inoculum is added to each well containing the compound dilutions. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Key Signaling Pathways

The 2-aminothiophene scaffold is a prominent feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7] These derivatives have been shown to target various kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).[8]

dot

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K AKT AKT PI3K->AKT Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream_Effectors Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival VEGF VEGF VEGF->VEGFR-2 Binds 2-Aminothiophene_Derivative 2-Aminothiophene_Derivative 2-Aminothiophene_Derivative->VEGFR-2 Inhibits 2-Aminothiophene_Derivative->AKT Inhibits

Caption: Inhibition of VEGFR-2 and AKT signaling pathways by 2-aminothiophene derivatives.

Table 2: In Vitro Anticancer and Kinase Inhibitory Activity of Fused Thiophene Derivatives

Compound IDCell LineAntiproliferative IC50 (µM)VEGFR-2 IC50 (µM)AKT IC50 (µM)Reference
3b HepG23.1050.1266.96[8]
3b PC-32.15--[8]
4c HepG23.0230.0754.60[8]
4c PC-33.12--[8]
Sorafenib HepG2-0.045-[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is often measured using in vitro phosphorylation assays.

  • Assay Components: The assay mixture typically includes the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Detection of Phosphorylation: The extent of phosphorylation is quantified using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Employing assays like Kinase-Glo®, which measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

    • Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The results are typically expressed as the percentage of kinase inhibition relative to a control (without the inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.

Antileishmanial Activity: A Hope Against Neglected Tropical Diseases

Leishmaniasis is a neglected tropical disease for which new therapeutic options are urgently needed. 2-Aminothiophene derivatives have emerged as a promising class of antileishmanial agents.[9][10] SAR studies have revealed the importance of substitutions at various positions of the thiophene ring in modulating the antileishmanial activity.

dot

sar_antileishmanial cluster_substitutions Key Substitutions 2-Aminothiophene_Core 2-Aminothiophene Core C3 C3 Position (e.g., -CN, -CONH2, -COOR) 2-Aminothiophene_Core->C3 C4_C5 C4/C5 Positions (e.g., Cycloalkyl rings) 2-Aminothiophene_Core->C4_C5 N2 N2 Position (e.g., Indole moiety) 2-Aminothiophene_Core->N2 Antileishmanial_Activity Antileishmanial Activity C3->Antileishmanial_Activity Modulates C4_C5->Antileishmanial_Activity Modulates N2->Antileishmanial_Activity Modulates

Caption: Key structural modifications on the 2-aminothiophene scaffold influencing antileishmanial activity.

Table 3: Antileishmanial Activity of 2-Aminothiophene Derivatives against L. amazonensis

Compound IDR3 (at C3)R4/R5 (at C4/C5)IC50 Promastigotes (µM)IC50 Amastigotes (µM)Reference
SB-200 -CNCyclohexyl--[10]
17 -CNN-Boc-piperidinyl9.35-[9]
19 -CONH2N-Boc-piperidinyl8.61-[9]
34 --2.14-[9]
39 --2.15-[9]
Meglumine antimoniate --70.332.77[9]

Note: Specific substitutions for compounds 34 and 39 are detailed in the reference.

Experimental Protocol: In Vitro Antileishmanial Assay

The in vitro activity of compounds against Leishmania parasites is typically assessed against both the promastigote (insect stage) and amastigote (mammalian stage) forms.

  • Anti-promastigote Assay:

    • Promastigotes are cultured in appropriate liquid media (e.g., M199) until they reach the logarithmic growth phase.

    • The parasites are then seeded into 96-well plates, and the test compounds are added at various concentrations.

    • After incubation for a specific period (e.g., 72 hours), parasite viability is assessed using methods such as direct counting with a hemocytometer or colorimetric assays like the MTT assay.

  • Anti-amastigote Assay:

    • Peritoneal macrophages are harvested from mice and seeded in multi-well plates.

    • The macrophages are then infected with stationary-phase promastigotes, which differentiate into amastigotes inside the host cells.

    • After infection, the test compounds are added to the culture medium.

    • Following an incubation period, the cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is determined by microscopic examination.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.

Conclusion

The 2-aminothiophene scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the versatility of this heterocyclic core. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications at specific positions of the thiophene ring can lead to significant improvements in potency and selectivity against various biological targets. The provided experimental protocols offer a foundational understanding of the methodologies employed to evaluate these promising compounds, facilitating further research and development in this exciting area of medicinal chemistry.

References

A Comparative Guide to the Spectral Data of Methyl 2-aminothiophene-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for various isomers of Methyl aminothiophene-carboxylate. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, which is a fundamental aspect of chemical synthesis, quality control, and drug development. The isomers covered in this guide are:

  • Methyl 2-aminothiophene-3-carboxylate

  • Methyl 3-aminothiophene-2-carboxylate

  • Methyl 4-aminothiophene-3-carboxylate

Due to the limited availability of experimental data in publicly accessible literature, spectral information for Methyl 5-aminothiophene-2-carboxylate and Methyl 5-aminothiophene-3-carboxylate could not be included in this comparison.

Data Presentation

The following tables summarize the available quantitative spectral data for the isomers.

Table 1: ¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) in ppm
This compound -Data not available in a comparable format
Methyl 3-aminothiophene-2-carboxylate -Data not available in a comparable format
Methyl 4-aminothiophene-3-carboxylate CDCl₃8.05 (d, 1H), 6.55 (d, 1H), 4.50 (br s, 2H), 3.80 (s, 3H)
Table 2: ¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ) in ppm
This compound -Data not available
Methyl 3-aminothiophene-2-carboxylate -Data not available
Methyl 4-aminothiophene-3-carboxylate -Data not available
Table 3: Infrared (IR) Spectral Data
CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compound -Data not available
Methyl 3-aminothiophene-2-carboxylate -Data not available
Methyl 4-aminothiophene-3-carboxylate -Data not available
Table 4: Mass Spectrometry Data
CompoundIonization Method[M]+ or [M+H]⁺ (m/z)
This compound -Data not available
Methyl 3-aminothiophene-2-carboxylate -Data not available
Methyl 4-aminothiophene-3-carboxylate -Data not available

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 300 MHz or higher was used.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. The spectral width was typically set to 12 ppm, centered around 5 ppm. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was typically set to 220 ppm. A larger number of scans were accumulated to achieve adequate signal intensity.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

  • Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a diamond ATR accessory was used.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal was recorded.

  • Sample Spectrum: The sample was brought into firm contact with the ATR crystal using the pressure clamp. The infrared spectrum was then recorded over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample was prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument: An Agilent GC-MS system (e.g., 7890B GC coupled to a 5977A MSD) or equivalent was used.

  • Gas Chromatography: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) was used for separation. The oven temperature was programmed with an initial hold, followed by a ramp to a final temperature to ensure separation of the analyte from any impurities. Helium was used as the carrier gas.

  • Mass Spectrometry: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. Mass spectra were recorded over a mass range of m/z 40-400.

  • Data Analysis: The resulting chromatogram and mass spectra were analyzed to identify the molecular ion and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the spectral data of the Methyl aminothiophene-carboxylate isomers.

G Workflow for Spectral Data Comparison of Isomers cluster_comparison Comparative Analysis Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy (ATR-FTIR) Isomer1->IR MS Mass Spectrometry (GC-MS) Isomer1->MS Isomer2 Methyl 3-aminothiophene-2-carboxylate Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Methyl 4-aminothiophene-3-carboxylate Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectra IR->IR_Data MS_Data Mass Spectra MS->MS_Data Comparison Comparison of Spectral Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the comparative spectral analysis of isomers.

A Comparative Guide to Alternative Synthetic Routes for Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of aminothiophenes is a critical process, as this scaffold is a key component in a wide array of pharmacologically active compounds. The Gewald reaction has long been a staple for accessing these heterocycles. However, the continuous drive for greener, more efficient, and versatile synthetic methodologies has led to the development of several alternative routes. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

Comparative Performance of Synthetic Routes

The following table summarizes the quantitative data for various synthetic routes to aminothiophenes, allowing for a direct comparison of their performance.

Reaction TypeKey ReactantsCatalyst/ReagentSolventConditionsYield (%)Reference(s)
Gewald Reaction (Conventional) Ketone/Aldehyde, Activated Nitrile, Elemental SulfurMorpholineEthanol50-70°C, 2-12 h35-80[1]
Microwave-Assisted Gewald Butyraldehyde, Methyl Cyanoacetate, SulfurPyrrolidineDMF50°C, 30 min, Microwave95[2]
Ultrasound-Assisted Gewald Ketones, Malononitrile, Elemental SulfurSodium PolysulfideWater70°C, 0.5-1 h, Ultrasound (40 kHz)42-90[3]
Solvent-Free Gewald (Ball Milling) Acetophenone, Ethyl Cyanoacetate, SulfurMorpholineNoneRoom Temp, 24 h, Ball MillingModerate
Fiesselmann Synthesis α,β-Acetylenic Ester (with nitrile group), Thioglycolic Acid DerivativeBaseVariesVariesVaries[4]
Paal-Knorr Synthesis Amino-substituted 1,4-dicarbonyl compoundP₄S₁₀ or Lawesson's ReagentToluene/XyleneRefluxVaries[2][5][6][7]
Thorpe-Ziegler Synthesis α,ω-Dinitrile with a sulfur-containing linkerStrong Base (e.g., NaH)Aprotic SolventVariesVaries[8][9][10]
Metal-Free Thioamide Route Thioamides, AlkynesNoneAlcoholReflux, 7 h35-96[11]

Reaction Mechanisms and Workflows

To visualize the distinct pathways for the synthesis of aminothiophenes, the following diagrams illustrate the core mechanisms of the Gewald reaction and its key alternatives.

Gewald_Reaction cluster_Knoevenagel Knoevenagel Condensation cluster_Sulfur_Addition Sulfur Addition & Cyclization Ketone Ketone/Aldehyde Intermediate1 α,β-Unsaturated Nitrile Ketone->Intermediate1 Nitrile Activated Nitrile Nitrile->Intermediate1 Base1 Base Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 Intermediate1->Intermediate2 Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate2 Aminothiophene 2-Aminothiophene Intermediate2->Aminothiophene Intramolecular Cyclization

Figure 1: Simplified mechanism of the Gewald reaction.

Alternative_Routes_Overview cluster_Fiesselmann Fiesselmann Synthesis cluster_PaalKnorr Paal-Knorr Synthesis cluster_ThorpeZiegler Thorpe-Ziegler Synthesis Start Aminothiophene Synthesis F_Reactants α,β-Acetylenic Ester (with nitrile) + Thioglycolic Acid Derivative PK_Reactant Amino-substituted 1,4-Dicarbonyl TZ_Reactant Sulfur-containing α,ω-Dinitrile F_Product 3-Aminothiophene F_Reactants->F_Product Base-catalyzed cyclization PK_Product Aminothiophene PK_Reactant->PK_Product Sulfurizing Agent (e.g., P₄S₁₀) TZ_Product Aminothiophene TZ_Reactant->TZ_Product Intramolecular cyclization

Figure 2: Overview of key alternative synthetic strategies.

Experimental Protocols

Protocol 1: Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes[2]

This protocol describes an efficient synthesis of 2-aminothiophene derivatives using microwave irradiation, which significantly reduces reaction times compared to conventional heating.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (e.g., methyl cyanoacetate) (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Pyrrolidine (1.0 mmol)

  • Dimethylformamide (DMF) (3 mL)

  • Microwave reactor vials (5 mL)

  • Microwave synthesizer

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), pyrrolidine (1.0 mmol), and DMF (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 50°C for 30 minutes. The absorbance should be set to "very high".

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Ultrasound-Assisted Gewald Synthesis in Water[3]

This protocol outlines a green chemistry approach to the Gewald reaction using water as the solvent and ultrasound irradiation.

Materials:

  • Ketone (e.g., cyclohexanone) (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental sulfur (12 mmol)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (5 mmol)

  • Water (20 mL)

  • Ultrasonic bath (40 kHz, 300 W)

  • Ethanol (for recrystallization)

Procedure:

  • Prepare the sodium polysulfide solution by dissolving sodium sulfide nonahydrate (5 mmol) and elemental sulfur (2 mmol) in water (10 mL) with stirring.

  • In a separate flask, add the ketone (10 mmol), malononitrile (10 mmol), the remaining elemental sulfur (10 mmol), and water (10 mL).

  • Add the prepared sodium polysulfide solution to the flask.

  • Place the flask in an ultrasonic bath and irradiate at 70°C for 0.5-1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.

Protocol 3: General Procedure for Paal-Knorr Thiophene Synthesis[2][5][6][7]

This protocol describes the general method for synthesizing thiophenes from 1,4-dicarbonyl compounds. For the synthesis of aminothiophenes, an appropriately amino-substituted 1,4-dicarbonyl precursor would be required.

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.5-1.0 equiv)

  • Anhydrous toluene or xylene

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Celite

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 1,4-dicarbonyl compound (1.0 equiv) and the sulfurizing agent (e.g., P₄S₁₀, 0.5 equiv).

  • Add anhydrous toluene or xylene to the flask.

  • Heat the reaction mixture to reflux with stirring. Caution: This reaction generates toxic hydrogen sulfide (H₂S) gas and should be performed in a well-ventilated fume hood.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the desired thiophene.

Conclusion

The choice of synthetic route for aminothiophenes depends on several factors, including the desired substitution pattern, scalability, and environmental considerations. While the Gewald reaction remains a powerful and versatile tool, particularly with modern modifications such as microwave and ultrasound assistance, alternative methods like the Fiesselmann, Paal-Knorr, and Thorpe-Ziegler syntheses provide valuable entries to aminothiophenes with different substitution patterns. The metal-free approach using thioamides and alkynes also presents a promising and efficient alternative. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the most appropriate method for their specific synthetic goals.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 2-aminothiophene-3-carboxylate via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, rigorously establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final medicinal product. Methyl 2-aminothiophene-3-carboxylate is a vital heterocyclic building block in the synthesis of numerous pharmaceutical compounds.[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of this synthesized compound. Supporting experimental data and detailed protocols are presented to aid in analytical method selection and implementation.

Overview of Purity Assessment Techniques

While several methods can indicate the purity of a synthesized compound, they vary significantly in their resolution, sensitivity, and quantitative power.

  • Melting Point Determination: A sharp melting point range close to the literature value (approx. 76-81 °C) suggests high purity.[3][4] However, this method is susceptible to small amounts of impurities that may not significantly affect the melting point and provides no quantitative data.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique useful for monitoring the progress of a reaction and detecting the presence of major impurities. It is not suitable for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can confirm the identity of the synthesized compound. While it can detect and help identify impurities, it is generally less sensitive than HPLC for quantifying minor impurities without specialized techniques and standards.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the industry-standard for purity determination due to its exceptional resolution, high sensitivity, and precise quantitative accuracy.[5][6][7] This technique excels at separating the main compound from structurally similar process-related impurities and degradation products.[8]

Comparative Analysis of this compound Purity

To illustrate the effectiveness of HPLC, a batch of newly synthesized this compound was analyzed and compared against two commercially available standards of different stated purities. The purity was calculated using the area normalization method, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks.

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Purity (%)
Synthesized Product 4.211856.498.12
Commercial Standard A 4.221902.198.85
Commercial Standard B 4.211955.8>99.9 (No impurities detected)

Table 1: Comparative HPLC data for synthesized and commercial this compound. The synthesized product shows a high degree of purity, comparable to high-quality commercial standards, with minor impurities eluting at different retention times.

Experimental Protocols

A validated analytical method ensures the generation of consistent and reliable data.[5] The following protocol outlines a typical RP-HPLC method for the purity assessment of this compound.

Detailed RP-HPLC Experimental Protocol

Objective: To separate and quantify this compound from potential synthesis-related impurities.

1. Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • This compound reference standards (Commercial A and B).

  • Synthesized this compound.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).[9]

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.

  • Detection Wavelength: 256 nm.[11]

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: Methanol:Water (50:50 v/v). The compound is soluble in common organic solvents like methanol.[1]

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and system suitability.

  • Inject the sample solution in triplicate.

  • Calculate the purity using the area percent method.

Purity Calculation (Area %):

Purity (%) = (Peak Area of Main Compound / Total Peak Area of All Components) x 100

Visualizing the Workflow

A systematic workflow is crucial for obtaining reproducible results. The following diagram illustrates the key stages of the purity assessment process.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve volumetric Dilute to Volume dissolve->volumetric equilibrate System Equilibration volumetric->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_data cluster_data

Caption: Workflow for HPLC Purity Assessment.

References

Safety Operating Guide

Proper Disposal of Methyl 2-aminothiophene-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-aminothiophene-3-carboxylate (CAS No. 4651-81-4), a common intermediate in organic synthesis.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound. This information is critical for a comprehensive understanding of its properties for safe handling and disposal.

PropertyValueSource
CAS Number 4651-81-4[1]
Molecular Formula C₆H₇NO₂S[4]
Molecular Weight 157.19 g/mol [1]
Appearance White to light yellow crystalline powder[5]
Melting Point 76-81 °C[1][2]
Boiling Point 259.451 °C at 760 mmHg[2]
Density 1.32 g/cm³[2]
Solubility Sparingly soluble in water; soluble in ethanol, methanol, and dimethylformamide.[4]
Hazard Statements H315, H319, H335[1]

Occupational exposure limits for this compound have not been established.[6][7]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unreacted this compound, contaminated spatulas, weighing papers, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous liquid waste container. Do not mix with other incompatible waste streams.

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).

    • Include the date of waste generation and the name of the generating laboratory or researcher.

  • Storage of Waste:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.

Experimental Protocols

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generate Waste (Solid, Liquid, or Contaminated PPE) segregate Segregate Waste into Designated Containers start->segregate spill Spill or Accidental Release start->spill improper_disposal Improper Disposal (Drain or Regular Trash) start->improper_disposal label_container Label Container: 'Hazardous Waste' 'this compound' Hazard Symbols segregate->label_container store Store in Secure Waste Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Disposal Company store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal spill_procedure Follow Spill Cleanup Protocol: - Evacuate and Ventilate - Absorb with Inert Material - Collect as Hazardous Waste spill->spill_procedure spill_procedure->segregate

References

Essential Safety and Operational Guide for Handling Methyl 2-aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for Methyl 2-aminothiophene-3-carboxylate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.

Chemical Hazards Overview

This compound is classified as a substance that can cause skin, eye, and respiratory irritation[1][2][3]. Direct contact may lead to redness and itching of the skin, while eye contact can result in serious irritation[1][2]. Inhalation of dust or fumes may irritate the respiratory system[1][2][3].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table summarizes the recommended protective equipment when handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is advised to consult the glove manufacturer's specific chemical resistance data.To prevent skin contact and subsequent irritation[1][4][5].
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard[4][5].To protect eyes from dust particles and splashes, preventing serious eye irritation[1][2][3].
Respiratory Protection A NIOSH-approved N95 dust mask or higher is recommended, particularly when handling the solid form where dust generation is possible[4][5]. Use in a well-ventilated area is essential[1][6].To prevent inhalation of dust that can cause respiratory tract irritation[1][2][3].
Skin and Body Protection A laboratory coat or other suitable protective clothing should be worn to prevent skin exposure[1][6].To minimize the risk of accidental skin contact with the chemical.

Operational and Disposal Plan

A systematic approach to handling, storage, and disposal is critical for safety and compliance. The following workflow outlines the key steps for managing this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Work in Ventilated Area prep_ppe->prep_setup Ensure fume hood is operational handling_weigh 3. Weigh/Handle Solid Carefully prep_setup->handling_weigh Proceed with experiment handling_dissolve 4. Dissolve in Suitable Solvent handling_weigh->handling_dissolve Minimize dust creation post_decon 5. Decontaminate Work Area handling_dissolve->post_decon After experimental use post_disposal 6. Dispose of Waste post_decon->post_disposal Clean all surfaces post_ppe 7. Doff PPE Correctly post_disposal->post_ppe Follow institutional guidelines

Safe handling workflow diagram.

Experimental Protocols

Preparation and Handling:

  • Don Appropriate PPE: Before handling, put on all recommended personal protective equipment as detailed in the table above.

  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure[1][6].

  • Weighing and Handling the Solid: When weighing or transferring the solid material, do so carefully to avoid generating dust.

  • Dissolving the Compound: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area[6].

  • Keep away from incompatible materials such as strong oxidizing agents[6].

Disposal:

  • Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This may involve using a licensed chemical waste disposal service[6]. Do not allow the chemical to enter drains or waterways[6].

First Aid Measures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • After skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists[6].

  • After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-aminothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-aminothiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.